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  • Product: 3-Aminocyclohexane-1-carboxamide hydrochloride
  • CAS: 1394041-53-2

Core Science & Biosynthesis

Foundational

Architectural and Mechanistic Profiling of 3-Aminocyclohexane-1-carboxamide Hydrochloride in Advanced Drug Discovery

Executive Summary Conformational Dynamics and Structural Rationale The intrinsic value of 3-aminocyclohexane-1-carboxamide lies in its cyclohexane core, which fundamentally alters the entropic landscape of the molecule....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conformational Dynamics and Structural Rationale

The intrinsic value of 3-aminocyclohexane-1-carboxamide lies in its cyclohexane core, which fundamentally alters the entropic landscape of the molecule. Unlike linear aliphatic chains that suffer significant entropic penalties upon binding to a target protein, the rigidified chair conformation of the cyclohexane ring pre-organizes the 1,3-substituents. The specific stereoisomers—such as the rac-(1R,3S) configuration—dictate whether the functional groups occupy axial or equatorial positions, thereby tuning the molecule's steric bulk and vector projection .

Furthermore, supplying this building block as a hydrochloride salt (rather than a free base) is a deliberate chemical strategy. Primary aliphatic amines are highly susceptible to atmospheric oxidation and CO₂ capture (forming carbamates). The protonated amine resists these degradation pathways, ensuring long-term crystalline stability, extended shelf life, and high aqueous solubility .

Physicochemical Parameters

To ensure reproducible experimental design, the core quantitative properties of the scaffold are summarized below.

PropertyValue
Chemical Name 3-Aminocyclohexane-1-carboxamide hydrochloride
CAS Registry Numbers 1394041-53-2 (General HCl) 2307738-42-5 (rac-(1R,3S) HCl) 953750-05-5 (Free Base)
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol (HCl Salt) [[1]]() | 142.20 g/mol (Free Base)
Physical Form Solid / Powder
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Storage Conditions Room temperature, inert atmosphere, dark place ,

Strategic Derivatization Pathways

The bifunctional nature of the scaffold allows for orthogonal functionalization. The primary amine is typically targeted first due to its higher nucleophilicity compared to the carboxamide nitrogen.

Synthesis_Pathways A 3-Aminocyclohexane-1-carboxamide HCl (Core Scaffold) B In Situ Neutralization (DIPEA / TEA) A->B Non-nucleophilic Base C Amine Functionalization (N-Alkylation/Acylation) B->C Electrophile Addition D Amide Derivatization (Dehydration/Reduction) B->D Functional Group Tol. F Targeted Inhibitor Scaffolds C->F Kinase/GPCR Targeting E Peptidomimetic Libraries D->E Structural Rigidification

Fig 1. Strategic derivatization pathways for 3-Aminocyclohexane-1-carboxamide scaffolds.

Validated Experimental Workflow: Amide Coupling via N-Functionalization

To utilize this scaffold in drug discovery, N-acylation is a primary reaction. Because the scaffold is supplied as a hydrochloride salt , the protocol must account for in situ free-basing to ensure optimal coupling efficiency.

Experimental_Workflow S1 1. Reagent Preparation (Weighing & Solvation) S2 2. Carboxylic Acid Activation (HATU + Acid in DMF) S1->S2 10 min, RT S3 3. Scaffold Neutralization (Amine HCl + DIPEA) S1->S3 5 min, RT S4 4. Coupling Reaction (Combine S2 & S3, RT) S2->S4 Dropwise Addition S3->S4 Free Base Ready S5 5. LC-MS Validation (Confirm Mass & Purity) S4->S5 2-12 hours

Fig 2. Self-validating experimental workflow for N-functionalization via amide coupling.
Step-by-Step Methodology
  • Reagent Preparation: Weigh 1.0 equivalent of 3-aminocyclohexane-1-carboxamide hydrochloride and 1.2 equivalents of the target carboxylic acid.

  • Scaffold Neutralization: Dissolve the hydrochloride scaffold in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes at room temperature.

  • Carboxylic Acid Activation: In a separate vial, dissolve the carboxylic acid in DMF. Add 1.2 equivalents of HATU and 1.0 equivalent of DIPEA. Stir for 10 minutes to form the active ester.

  • Coupling Reaction: Dropwise add the activated acid solution to the neutralized scaffold solution. Stir the reaction mixture at room temperature for 2 to 12 hours under an inert atmosphere.

  • Self-Validating LC-MS Analysis: Extract a 5 µL aliquot, dilute in 1 mL of MeCN/H₂O, and analyze via LC-MS to confirm the disappearance of the free amine mass (m/z 143.2 [M+H]⁺) prior to initiating aqueous workup.

Mechanistic Causality and Self-Validating Systems

A robust protocol is defined not just by its steps, but by the rationale governing them.

Why DIPEA over NaOH or K₂CO₃? The use of a sterically hindered, non-nucleophilic organic base like DIPEA is critical. It efficiently neutralizes the HCl salt to liberate the nucleophilic amine without risking side reactions (such as ester saponification if the target carboxylic acid contains ester moieties). The excess (3.0 eq) ensures that the microenvironment remains sufficiently basic to drive the HATU coupling mechanism forward.

Why HATU over EDC/NHS? Stereocenters on cyclohexane rings, particularly the rac-(1R,3S) configuration , can be sensitive to epimerization under prolonged basic conditions. HATU facilitates exceptionally rapid formation of the active ester, outcompeting slower epimerization pathways. This ensures the stereochemical integrity of the 1,3-spatial relationship is strictly preserved in the final drug candidate.

The Self-Validating Checkpoint: Step 5 acts as a self-validating system. By mandating an LC-MS check before the addition of quenching agents (like saturated NaHCO₃), the scientist prevents the downstream loss of resources. If the reaction stalls, additional coupling agents can be introduced in situ, transforming a potential failure into a recoverable process.

Sources

Exploratory

Strategic Integration of 3-Aminocyclohexane-1-carboxamide HCl in Modern Medicinal Chemistry

Executive Summary & Structural Rationale In the pursuit of novel therapeutics, the selection of bifunctional building blocks is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. 3-Aminocyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the pursuit of novel therapeutics, the selection of bifunctional building blocks is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. 3-Aminocyclohexane-1-carboxamide hydrochloride has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors, protein-protein interaction (PPI) modulators, and anti-infective agents.

The Causality of Scaffold Selection

The architectural advantage of 3-aminocyclohexane-1-carboxamide lies in its 1,3-disubstituted aliphatic ring. Unlike planar aromatic linkers, the cyclohexane ring imparts a defined 3D geometry that minimizes the entropic penalty upon binding to target proteins.

  • Vector Projection: The 1,3-substitution pattern forces the primary amine and the carboxamide group into distinct spatial trajectories. This allows the molecule to simultaneously anchor into a kinase hinge region via the amine-derived moiety, while projecting the carboxamide into solvent-exposed regions to drastically improve aqueous solubility and metabolic stability.

  • Why the Hydrochloride Salt? The use of the HCl salt is not merely a storage convenience. The free primary amine is highly nucleophilic and prone to oxidative degradation or atmospheric carbon dioxide capture (forming inactive carbamates). The HCl salt locks the amine in a protonated, unreactive state, ensuring precise stoichiometric control during high-throughput library synthesis. In situ neutralization with a non-nucleophilic base (e.g., DIPEA or K₂CO₃) is required to liberate the reactive species precisely when the electrophile is introduced.

Core Applications in Drug Discovery

Kinase Inhibition (ERK1/2, PI3Kα, PIP4K)

The scaffold is extensively utilized to synthesize inhibitors targeting hyperactive signaling cascades in oncology. For instance, in the development of ERK1/2 inhibitors , the 3-aminocyclohexane-1-carboxamide moiety is coupled with pyrimidine cores to create compounds that covalently modify cysteine residues (e.g., Cys 166 of ERK2) 1. Similarly, it acts as a critical nucleophile in SN​Ar reactions to generate PIP4K degraders 2 and is utilized in urea-derivative formations for PI3Kα inhibition 3.

Protein-Protein Interaction (PPI) Modulators

In neurodegenerative disease research (e.g., Amyotrophic Lateral Sclerosis), the scaffold is employed via solid-phase synthesis to generate peptidomimetic ligands. NMR-guided high-throughput screening has demonstrated that derivatives of 3-aminocyclohexane-1-carboxamide act as potent EphA4 agonistic ligands , achieving nanomolar affinity by perfectly occupying the ligand-binding domain (LBD) of the receptor 4.

Anti-Infective Agents

The scaffold is also conjugated with phenothiazine and thioxanthene derivatives. The resulting heterocyclic compounds exhibit significant antibacterial efficacy by disrupting bacterial resistance mechanisms, potentially through the inhibition of RNase P 5.

Visualizing Scaffold Utility & Pathway Targeting

G A 3-Aminocyclohexane-1-carboxamide HCl B Amine Functionalization (SNAr, Reductive Amination) A->B Base Neutralization (DIPEA / K2CO3) C Amide Derivatization (Dehydration, Cross-Coupling) A->C Orthogonal Protection (Boc/Fmoc) D Kinase Inhibitors (ERK, PI3Kα, PIP4K) B->D Heterocyclic Cores E EphA4 Agonists & Anti-infectives B->E Peptidomimetics

Workflow of orthogonal functionalization for 3-Aminocyclohexane-1-carboxamide.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation ERK ERK1/2 RTK->ERK MAPK Pathway AKT AKT PI3K->AKT Signaling Cascade Inhibitor 3-Aminocyclohexyl Derivatives Inhibitor->PI3K Direct Inhibition Inhibitor->ERK Direct Inhibition

Dual-node targeting of PI3K and ERK pathways by scaffold derivatives.

Quantitative Data: Target Landscape

The following table summarizes the quantitative and qualitative outcomes of integrating this scaffold into various drug discovery programs:

Target / ApplicationScaffold RoleTypical Biological Outcome / AffinitySource
ERK1/2 Kinases Hinge-binding vectorCovalent modification; IC₅₀ in low nanomolar range1
PI3Kα Urea derivative coreTumor progression inhibition; high selectivity index3
PIP4K SN​Ar nucleophileTarget degradation / Allosteric inhibition2
EphA4 Receptor Peptidomimetic ligandNanomolar agonistic affinity; Motor neuron protection4
Anti-infectives Phenothiazine linkerBroad-spectrum antibacterial efficacy (RNase P inhibition)5

Experimental Methodology: Self-Validating SN​Ar Protocol

To ensure reproducibility and scientific integrity, the following protocol describes the Nucleophilic Aromatic Substitution ( SN​Ar ) of 3-aminocyclohexane-1-carboxamide HCl with a heteroaryl halide (e.g., a chloropyrimidine derivative). This methodology is designed as a self-validating system , ensuring that intermediate failures are caught before downstream processing.

Step 1: Free-Basing and Solvation
  • Charge: To a dry, inert-gas flushed reaction vial, add the heteroaryl halide electrophile (1.0 eq) and 3-aminocyclohexane-1-carboxamide HCl (2.0 eq).

    • Causality: An excess of the amine salt is used to drive the equilibrium forward, compensating for the steric hindrance of the cyclohexane ring.

  • Solvation: Suspend the solids in anhydrous N-Methyl-2-pyrrolidone (NMP) (approx. 0.2 M concentration).

  • Neutralization: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (3.0 eq) at 25 °C.

    • Causality: K2​CO3​ serves a dual purpose: it neutralizes the HCl salt to liberate the nucleophilic free amine in situ, and it acts as an acid scavenger for the HCl generated during the SN​Ar coupling, preventing product degradation.

Step 2: Nucleophilic Substitution
  • Heating: Seal the vial and heat the mixture to 140 °C with vigorous stirring for 12 hours.

    • Causality: The high temperature is required to overcome the activation energy barrier of displacing a chloride from an electron-rich pyrimidine ring.

Step 3: Self-Validating Reaction Monitoring (LC-MS)
  • Sampling: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.

  • Validation Check: The reaction is self-validating if the UV trace shows complete consumption of the starting electrophile, and the MS trace exhibits the desired [M+H]+ mass.

    • Troubleshooting: If the starting material persists, it indicates either incomplete free-basing (check moisture content of K2​CO3​ ) or insufficient thermal energy. Do not proceed to purification until the electrophile is consumed.

Step 4: Quench and Purification
  • Quench: Cool the reaction to room temperature and dilute with Ethyl Acetate. Wash the organic layer with water (3x) and brine to remove the NMP and inorganic salts.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via preparative HPLC or flash column chromatography to yield the pure coupled product.

References

  • Source: Google Patents (WO2014124230A2)
  • Source: Google Patents (WO2024233846A1)
  • Source: Google Patents (WO2022265993A1)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: Google Patents (WO2017222466A1)

Sources

Foundational

The Strategic Role of 3-Aminocyclohexane-1-carboxamide in Advanced Kinase Inhibitor Discovery

Executive Summary In the modern landscape of targeted therapeutics, the "escape from flatland" paradigm has driven medicinal chemists away from heavily aromatic, planar molecules toward saturated, three-dimensional scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted therapeutics, the "escape from flatland" paradigm has driven medicinal chemists away from heavily aromatic, planar molecules toward saturated, three-dimensional scaffolds. 3-Aminocyclohexane-1-carboxamide (3-ACC) (CAS: 953750-05-5) has emerged as a privileged building block in this transition. By offering a rigid, sp³-rich cyclohexane core substituted with two highly functional handles—a primary amine and a carboxamide—this scaffold provides precise vectorization of pharmacophores.

This technical guide explores the causality behind the integration of 3-ACC into kinase inhibitor discovery, detailing its structural logic, its application across critical signaling pathways (PI3K, PIP4K, and EphA4), and the self-validating experimental methodologies required to synthesize these advanced therapeutics.

Pharmacophore Vectorization & Structural Logic

The selection of 3-ACC over traditional flat aniline derivatives is not arbitrary; it is rooted in strict physicochemical causality.

  • Increased sp³ Fraction (Fsp³): The saturated cyclohexane ring enhances aqueous solubility and reduces promiscuous, off-target intercalation often seen with planar aromatic rings.

  • Bidentate H-Bonding: The carboxamide group (-CONH₂) acts as both a hydrogen-bond donor and acceptor. This is critical for anchoring the inhibitor into the highly conserved hinge region of the kinase domain.

  • Nucleophilic Coupling Handle: The primary amine (-NH₂) serves as an efficient nucleophile for urea formation or Buchwald-Hartwig cross-coupling, allowing modular attachment to various hinge-binding heterocycles.

Scaffold_Logic Scaffold 3-Aminocyclohexane-1-carboxamide (Privileged Scaffold) Feature1 Primary Amine (-NH2) High nucleophilicity for cross-coupling and urea formation Scaffold->Feature1 Feature2 Cyclohexane Ring Increased sp3 fraction (Fsp3) Improves aqueous solubility Scaffold->Feature2 Feature3 Carboxamide (-CONH2) Bidentate H-bond donor/acceptor Anchors to kinase hinge region Scaffold->Feature3

Fig 3: Structural rationale and pharmacophore mapping of the 3-ACC scaffold in drug design.

Targeting the PI3K/AKT and PIP4K Pathways

PI3Kα Inhibition via Urea Derivatives

Phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) isoform alpha (PI3Kα), encoded by the PIK3CA gene, is a central node in the PI3K/AKT/mTOR signaling network. Hyperactivation of this pathway is a primary driver in numerous human cancers. Recent developments have successfully utilized 3-ACC to synthesize highly potent [1]. By reacting the primary amine of 3-ACC with an isocyanate intermediate, researchers generate a urea linkage that positions the cyclohexane carboxamide perfectly within the PI3Kα specificity pocket, effectively suppressing tumor growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (PIK3CA) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Inhibitor 3-ACC-Derived Urea Inhibitor Inhibitor->PI3K Blocks Kinase Domain

Fig 1: PI3K/AKT/mTOR signaling cascade and targeted inhibition by 3-ACC-derived compounds.

PIP4K Degraders and Inhibitors

Beyond PI3K, 3-ACC is actively deployed in the synthesis of [2]. In these applications, the 3-ACC scaffold is conjugated to a pyrimidine or similar heteroaromatic core via a Buchwald-Hartwig amination, creating modulators that reduce PIP4K2A/B/C activity, which has profound implications for metabolic and oncological diseases.

Modulating Receptor Tyrosine Kinases: EphA4 Agonists

The utility of 3-ACC extends beyond traditional ATP-competitive kinase inhibitors into the realm of receptor modulation. The EphA4 receptor tyrosine kinase is a critical therapeutic target for neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).

Using a methodology known as focused High-Throughput Screening by NMR (fHTS by NMR), researchers discovered that replacing the N-terminal Alanine of known peptide binders with 3-ACC derivatives (specifically (1S,3S)-3-aminocyclohexane-1-carboxylic acid/carboxamide) drastically improved binding [3]. The rigid cyclohexane ring perfectly mimics the spatial projection of the native amino acid while providing superior proteolytic stability, resulting in[4] that provide remarkable motor neuron protection.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for incorporating 3-ACC into drug scaffolds. I have explicitly detailed the causality behind critical experimental choices.

Protocol A: Urea Formation for PI3Kα Inhibitors

Objective: Couple 3-ACC to an activated isocyanate to form a urea-linked inhibitor.

  • Preparation: Dissolve the isocyanate intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C. Causality: Urea formation is highly exothermic. Starting at 0 °C prevents the thermal degradation of the isocyanate and minimizes the formation of symmetric urea byproducts.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 3-ACC is frequently supplied as a hydrochloride salt (e.g., CAS 1394041-53-2). DIPEA is a non-nucleophilic base that effectively free-bases the primary amine of 3-ACC, ensuring it is highly nucleophilic for the subsequent attack, without competing for the isocyanate.

  • Coupling: Slowly add 3-aminocyclohexane-1-carboxamide (1.5 eq). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 5 hours.

  • Workup: Concentrate under reduced pressure and purify via preparative HPLC.

Protocol B: Buchwald-Hartwig Amination for PIP4K Inhibitors

Objective: C-N cross-coupling of 3-ACC with an aryl halide.

  • Reagent Assembly: In a dry Schlenk tube, combine the aryl halide (1.0 eq), 3-ACC (1.20 eq), and Cesium Carbonate (Cs₂CO₃) (3.0 eq) in anhydrous DMF (5 mL). Causality: Cs₂CO₃ is chosen over stronger bases (like NaOtBu) because it is mild enough to deprotonate the amine for the catalytic cycle without hydrolyzing the sensitive carboxamide group on the 3-ACC scaffold.

  • Catalyst Loading: Add Pd₂(dba)₃ (0.10 eq) and BINAP (0.10 eq). Causality: Pd₂(dba)₃ serves as a stable Pd(0) precatalyst. BINAP, a bidentate phosphine ligand, enforces a specific steric geometry around the palladium center that accelerates reductive elimination, preventing competitive β-hydride elimination.

  • Thermal Activation: Degas the mixture with N₂ for 10 minutes. Seal and stir at 100 °C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase chromatography.

Synthesis_Workflow Step1 Preparation of Aryl Halide Step2 Addition of 3-ACC (Primary Amine) Step1->Step2 Step3 Catalyst/Base Addition (Pd2(dba)3, BINAP) Step2->Step3 Step4 Thermal Activation (100°C, 12h, N2) Step3->Step4 Step5 Purification (Prep-HPLC) Step4->Step5

Fig 2: Step-by-step synthetic workflow for integrating 3-ACC via Buchwald-Hartwig amination.

Quantitative Data Presentation

The following table summarizes the quantitative impact and reaction metrics of 3-ACC integration across different kinase targets based on recent literature.

Target Kinase / ReceptorApplication TypeCoupling ChemistryKey Reagents / ConditionsObserved Affinity / Yield
PI3Kα (PIK3CA) Antagonist / InhibitorUrea FormationDIPEA, DCM, 0 °C to RT, 5hHigh Yield (Prep-HPLC)
PIP4K2A/B/C Inhibitor / DegraderBuchwald-HartwigPd₂(dba)₃, BINAP, Cs₂CO₃, 100 °CHigh Yield (12h reaction)
EphA4 (LBD) Agonistic LigandSolid-Phase SynthesisBAL Resin, NaBH(OAc)₃K_d ~ 3 μM (ITC validated)
EphA4 (Optimized) Agonistic LigandN-terminal ReplacementSolution NMR guided designNanomolar affinity

Conclusion

The strategic deployment of 3-Aminocyclohexane-1-carboxamide represents a masterclass in modern structure-based drug design. By leveraging its rigid sp³ geometry, dual-action hydrogen bonding capabilities, and highly reactive primary amine, researchers can reliably synthesize potent inhibitors and modulators for complex targets like PI3Kα, PIP4K, and EphA4. As the pharmaceutical industry continues to prioritize three-dimensional, highly soluble scaffolds, the footprint of 3-ACC in clinical pipelines will undoubtedly expand.

References

  • Source: Google Patents (WO2022265993A1)
  • Source: Google Patents (WO2024233846A1)
  • NMR-Guided Design of Potent and Selective EphA4 Agonistic Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

The Architectural Superiority of Cyclohexane-Based Amino Amide Intermediates: A Technical Guide

Executive Summary Cyclohexane-based amino amide intermediates represent a privileged class of structural motifs in modern medicinal chemistry and asymmetric synthesis. The geometric rigidity of the cyclohexane chair conf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclohexane-based amino amide intermediates represent a privileged class of structural motifs in modern medicinal chemistry and asymmetric synthesis. The geometric rigidity of the cyclohexane chair conformation, combined with the distinct electronic and hydrogen-bonding profiles of the amine and amide functional groups, provides a highly tunable scaffold. As a Senior Application Scientist, I have structured this whitepaper to critically examine the pharmacological utility, stereochemical nuances, and advanced synthetic methodologies associated with these intermediates, providing actionable, self-validating protocols for drug development professionals.

Mechanistic Role in Drug Design & Catalysis

The strategic value of the cyclohexane amino amide core lies in its ability to restrict conformational entropy. By locking functional groups into specific equatorial or axial positions, these intermediates minimize the thermodynamic penalty of binding to target proteins or transition states.

Soluble Epoxide Hydrolase (sEH) Inhibition: The Case of GSK2256294

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the rapid degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. The clinical candidate GSK2256294 leverages a (1R,3S) -cyclohexanecarboxamide core to precisely position a triazine-based amine and a trifluoromethylbenzyl group within the sEH active site[2].

Causality in Design: The 1,3-disubstitution pattern on the cyclohexane ring enforces a specific vector projection that mimics the natural epoxide substrate. This structural pre-organization results in profound target engagement, yielding an IC50 of 27 pM against human sEH and a cellular IC50 of 0.66 nM[1].

Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET GSK GSK2256294 (Inhibitor) GSK->sEH Inhibition

Mechanism of sEH inhibition by GSK2256294 preserving anti-inflammatory EETs.

Anaplastic Lymphoma Kinase (ALK) Inhibitor Optimization

In the pursuit of ALK inhibitors, researchers explored 2-aminocyclohexanecarboxamide derivatives to optimize the pharmacokinetic profile of diaminopyrimidine-based leads[3].

Causality in Design: While the cis- and trans-1,2-disubstituted cyclohexane variants (e.g., compounds 11 and 12) provided critical structure-activity relationship (SAR) data, they exhibited modest oral bioavailability (9–13% in rat models)[3]. The metabolic susceptibility of the exposed cyclohexane protons to CYP450 oxidation ultimately directed the optimization toward more sterically shielded bicyclo[2.2.1]hept-5-ene scaffolds[3]. This highlights the necessity of balancing conformational rigidity with metabolic stability.

Bifunctional Organocatalysis

Beyond therapeutics, chiral trans-cyclohexane-1,2-diamines are heavily utilized as precursors for bifunctional organocatalysts[4]. By converting one amine into a hydrogen-bond-donating amide (e.g., salicylamides), the resulting amino amide acts as a highly effective catalyst for enantioselective Michael additions[5]. The rigid chair conformation ensures that the basic primary amine and the amide H-bond donor remain in a fixed spatial relationship, achieving up to 96% enantiomeric excess (ee)[5].

Quantitative Data Summary

The following table synthesizes the quantitative performance metrics of key cyclohexane-based amino amide scaffolds across different applications:

Compound / ScaffoldPrimary Target / ApplicationKey Quantitative DataStructural Rationale
GSK2256294 Soluble Epoxide Hydrolase (sEH)IC50 = 27 pM (Human)Cellular IC50 = 0.66 nM (1R,3S) -1,3-disubstitution provides optimal vector projection into the sEH catalytic pocket.
2-Aminocyclohexanecarboxamides Anaplastic Lymphoma Kinase (ALK)9–13% Oral Bioavailability (Rat)1,2-disubstitution tested for conformational restriction; modest PK led to bicyclic alternatives.
trans-1,2-Diaminocyclohexane Salicylamides Asymmetric OrganocatalysisEnantioselectivity up to 96% eeRigid chair conformation enforces strict spatial arrangement of H-bond donors and basic amine.

Advanced Synthetic Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an in-process control to verify the mechanistic outcome before proceeding.

Protocol 1: Enzymatic Kinetic Resolution of rac-2-Aminocyclohexanecarboxamides

Chemical resolution of rigid alicyclic amines often requires harsh conditions. This biocatalytic approach utilizes Candida antarctica lipase B (CAL-B) for mild, highly stereoselective resolution[6].

Causality: CAL-B possesses a highly specific acyl-binding pocket that perfectly accommodates the (1R,2R) -enantiomer of the cyclohexane ring while sterically rejecting the (1S,2S) -enantiomer. 2,2,2-Trifluoroethyl butanoate is selected as the acyl donor because the trifluoroethanol leaving group renders the acylation irreversible, preventing thermodynamic back-reaction[6].

  • Substrate Preparation: Dissolve 50 mg/mL of rac-trans-2-aminocyclohexanecarboxamide in a carefully optimized solvent mixture of tert-butyl methyl ether (TBME) and tert-amyl alcohol. Note: This specific polarity prevents enzyme denaturation while fully solvating the polar amino amide.

  • Enzyme & Acyl Donor Addition: Add CAL-B (immobilized) and 0.1 M 2,2,2-trifluoroethyl butanoate to the solution.

  • Incubation & In-Process Control (Self-Validation): Shake the reaction at 48°C. Withdraw 0.1 mL aliquots every 4 hours, filter off the enzyme, and analyze via chiral GC/HPLC. Validation Check: The reaction is strictly halted when the enantiomeric excess (ee) of the unreacted (1S,2S) -amine reaches >99%.

  • Separation: Filter off the recyclable immobilized enzyme. Separate the highly polar unreacted (1S,2S) -amine from the less polar (1R,2R) -N-acylated product via standard silica gel chromatography.

G A Racemic 2-Aminocyclohexanecarboxamide B CAL-B Lipase + 2,2,2-Trifluoroethyl butanoate A->B Kinetic Resolution C (1R,2R)-N-Acylated Product B->C D (1S,2S)-Unreacted Amine B->D E Chiral HPLC Validation C->E D->E

Enzymatic kinetic resolution workflow for 2-aminocyclohexanecarboxamides.

Protocol 2: Double Umpolung Synthesis of β2,3​ -Amino Amides

Traditional amide coupling requires carboxylic acid activation, which frequently causes epimerization at the α -stereocenter. This protocol utilizes Umpolung Amide Synthesis (UmAS) to bypass the carboxylic acid entirely[7].

Causality: By using a nitroalkane and a nitroalkene, the nitro group acts as an "inverted ketene synthon." When treated with an amine and an oxidant, it directly forms the amide bond with complete retention of the stereochemistry established during the initial conjugate addition[7].

  • Conjugate Addition: React a nitroalkane with a β -substituted nitroalkene in the presence of a chiral bis(amidine) (BAM) Brønsted acid-base catalyst. The dual H-bond donor catalyst precisely controls the facial approach, establishing the vicinal stereocenters.

  • Umpolung Amide Synthesis (UmAS): Treat the resulting intermediate with the desired amine and an iodine-based oxidant. The nitro group is directly converted into an amide bond.

  • Reduction: Reduce the remaining nitro group using molybdenum oxide-mediated hydride reduction to yield the final anti- β2,3​ -amino amide.

  • Self-Validation: Analyze the crude mixture via 1 H-NMR prior to chromatography. Validation Check: A diastereomeric ratio (dr) of >19:1 confirms the stereoretention of the UmAS sequence, validating the mechanistic integrity of the umpolung approach[7].

References

  • Review articles in AMIDES - ResearchGate Source: ResearchGate URL:[Link]

  • Enantioselective Addition of Aryl Ketones and Acetone to Nitroalkenes Organocatalyzed by Carbamate-Monoprotected Cyclohexa-1,2-Diamines Source: ResearchGate URL:[Link]

  • The inverted ketene synthon: a double umpolung approach to enantioselective β2,3​ -amino amide synthesis Source: RSC Publishing URL:[Link]

  • Discovery of a Potent Inhibitor of Anaplastic Lymphoma Kinase with in Vivo Antitumor Activity Source: PMC - NIH URL:[Link]

  • GSK 2256294 | New Drug Approvals Source: New Drug Approvals URL:[Link]

  • Gsk-2256294 | C21H24F3N7O | CID 59448236 Source: PubChem - NIH URL:[Link]

  • Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides Source: ResearchGate URL:[Link]

Sources

Foundational

The Structural, Analytical, and Pharmacological Dichotomy of cis- and trans-3-Aminocyclohexane-1-carboxamide HCl

Executive Summary In the realm of Fragment-Based Drug Design (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the spatial orientation of functional groups dictates target engagement. 3-Aminocyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of Fragment-Based Drug Design (FBDD) and complex active pharmaceutical ingredient (API) synthesis, the spatial orientation of functional groups dictates target engagement. 3-Aminocyclohexane-1-carboxamide hydrochloride is a highly versatile bifunctional building block. However, its utility is entirely dependent on its stereochemistry. The cis and trans diastereomers exhibit profound differences in thermodynamic stability, conformational dynamics, and vectorial projection. This whitepaper provides an in-depth technical analysis of the causality behind these differences, offering drug development professionals a self-validating framework for the synthesis, isolation, and pharmacological application of these isomers.

Stereochemical Mechanics and Conformational Causality

The fundamental difference between the cis and trans isomers of 1,3-disubstituted cyclohexanes lies in their ability to minimize 1,3-diaxial steric strain.

In the cis-1,3-isomer , both the amino group and the carboxamide group can simultaneously occupy equatorial positions. This equatorial-equatorial (e,e) chair conformation is a thermodynamic sink. Because both bulky substituents project outward from the ring's steric core, the molecule is conformationally locked, providing a rigid, predictable 3D vector for pharmacophore mapping.

Conversely, the trans-1,3-isomer is geometrically forced to place one substituent in an equatorial position and the other in an axial position. This results in a dynamic equilibrium between two chair conformations (a,e ⇌ e,a) via rapid ring flipping. The presence of an axial substituent introduces significant 1,3-diaxial interactions with the ring's axial hydrogen atoms, raising the overall ground-state energy and rendering the molecule conformationally flexible.

G A 3-Aminocyclohexane-1-carboxamide B cis-Isomer (1,3-cis) A->B Same Face C trans-Isomer (1,3-trans) A->C Opposite Faces D Equatorial-Equatorial (e,e) Highly Stable B->D Major Conformer E Axial-Axial (a,a) Steric Hindrance B->E Minor Conformer F Axial-Equatorial (a,e) Moderate Stability C->F Rapid Ring Flip G Equatorial-Axial (e,a) Moderate Stability C->G Rapid Ring Flip

Logical flow of 1,3-cyclohexane stereochemistry and conformational stability.

Analytical Validation: Differentiating Isomers

To ensure the integrity of any downstream synthesis, researchers must employ a self-validating analytical system. 1 H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for distinguishing the cis and trans isomers, driven by the causality of the Karplus equation.

Because the cis isomer is locked in the (e,e) conformation, the methine protons attached to C1 and C3 are forced into axial positions. An axial proton coupled to adjacent axial protons (at C2, C4, C6) will exhibit a dihedral angle of ~180°, resulting in large trans-diaxial J-coupling constants ( 3Ja,a​≈10−12 Hz). In contrast, the trans isomer's rapid ring flip and obligatory equatorial protons result in averaged, significantly smaller coupling constants ( 3Ja,e​ or 3Je,e​≈2−5 Hz).

Quantitative Data Summary
Propertycis-3-Aminocyclohexane-1-carboxamide HCltrans-3-Aminocyclohexane-1-carboxamide HCl
Dominant Conformation Equatorial-Equatorial (e,e)Axial-Equatorial (a,e) ⇌ Equatorial-Axial (e,a)
Thermodynamic Stability High (Conformationally locked)Lower (Dynamic equilibrium)
C1/C3 Methine Proton Position Both AxialOne Axial, One Equatorial
1 H NMR J-Coupling (H1/H3) Large ( 3Ja,a​≈10−12 Hz)Small/Averaged ( 3Ja,e​≈2−5 Hz)
Lattice Packing Efficiency High (Denser crystal lattice)Moderate (Less efficient packing)
Solubility in Cold EtOH/Ether Low (Precipitates readily)High (Remains in mother liquor)

Experimental Protocols: Synthesis and Isolation

The synthesis of 3-aminocyclohexane-1-carboxamide typically begins with the catalytic reduction of 3-aminobenzamide. This process inherently yields a diastereomeric mixture. The following step-by-step protocol leverages the thermodynamic differences outlined above to separate the isomers via a self-validating fractional crystallization loop.

Step-by-Step Methodology:

  • Catalytic Hydrogenation: Suspend 3-aminobenzamide in methanol. Add 5% Rh/C catalyst. Pressurize the reactor with H2​ gas (50 psi) and stir at 50°C until hydrogen uptake ceases. Filter through Celite to remove the catalyst and concentrate the filtrate.

  • Salt Formation: Dissolve the crude mixture in dry ethanol. Slowly add a stoichiometric equivalent of anhydrous HCl in dioxane at 0°C. The formation of the hydrochloride salt enhances the differential solubility of the isomers.

  • Fractional Crystallization: Heat the suspension to reflux until fully dissolved, adding minimal drops of water if necessary. Allow the solution to cool to room temperature slowly, then transfer to a 4°C environment for 12 hours.

    • Causality Note: The cis (e,e) conformer packs more efficiently into a crystal lattice due to its rigid geometry, causing it to precipitate first.

  • Filtration and Recovery: Vacuum filter the cold suspension. The solid precipitate is highly enriched in the cis-isomer. The mother liquor contains the trans-isomer.

  • Self-Validating Feedback Loop (NMR Check): Dissolve a 5 mg sample of the precipitate in D2​O . Run a 1 H NMR. If the C1 methine multiplet exhibits a coupling constant of <5 Hz, the crystallization failed to exclude the trans isomer. The scientist must then recrystallize the batch using a higher ratio of ethanol to ether to increase the thermodynamic stringency of the lattice formation.

  • Preparative HPLC (Optional): For >99% diastereomeric excess, subject the enriched fractions to reverse-phase Prep-HPLC using a chiral or standard C18 column with a highly buffered mobile phase.

Workflow Step1 Catalytic Hydrogenation of 3-Aminobenzamide Step2 cis/trans Mixture (HCl Salt Formation) Step1->Step2 Step3 Fractional Crystallization (Ethanol/Ether) Step2->Step3 Step4 Mother Liquor Enriched in trans Step3->Step4 Remains Soluble Step5 Precipitate Enriched in cis Step3->Step5 Crystallizes First Step7 Prep-HPLC Purification Step4->Step7 Step6 NMR Validation Loop Check J-Coupling Step5->Step6 Step6->Step3 If J < 5 Hz (Fail) Step6->Step7 If J > 10 Hz (Pass) Step8 Pure cis-Isomer Step7->Step8

Step-by-step experimental workflow for the synthesis and isolation of isomers.

Pharmacological Implications and Vector Alignment

The rigid spatial arrangement of the cis-isomer makes it a highly sought-after moiety in modern drug discovery, particularly where precise vector alignment is required to engage deep protein pockets.

Case Study 1: EphA4 Agonists in Amyotrophic Lateral Sclerosis (ALS)

Recent structural studies have identified the cis-3-aminocyclohexane-1-carboxamide scaffold as a critical replacement for the N-terminal Alanine in peptide-based hits targeting the EphA4 receptor [1]. When aberrantly overexpressed, unbound EphA4 exerts pro-apoptotic activity in motor neurons. By utilizing the cis-isomer (e.g., in the synthesis of compound 150D4), the amine and carboxamide vectors are perfectly angled to bind the EphA4 ligand-binding domain with nanomolar affinity. This agonism triggers bidirectional signaling that protects motor neurons from ALS-induced cell death [1].

Pathway Ligand cis-3-Aminocyclohexane- 1-carboxamide Derivative Receptor EphA4 Receptor (Ligand Binding Domain) Ligand->Receptor High Affinity Binding Activation Receptor Activation (Agonism) Receptor->Activation Conformational Change Downstream Bidirectional Signaling Activation->Downstream Outcome Motor Neuron Protection (ALS Models) Downstream->Outcome Anti-apoptotic Effect

Pharmacological signaling pathway of EphA4 agonism in ALS models.

Case Study 2: PI3K/PIP4K Inhibitors in Oncology

In the development of targeted cancer therapies, the cis derivative is frequently employed to synthesize urea-based inhibitors of the PI3K/AKT/TOR signaling network [2] and PIP4K degraders [3]. The locked (e,e) conformation of the cis-isomer allows the molecule to selectively navigate the kinase ATP-binding pocket. This precise spatial fit is critical for achieving isoform selectivity, allowing the drug to inhibit mutant PI3K variants while avoiding wild-type PI3Kα inhibition, thereby mitigating severe dose-limiting toxicities such as hyperglycemia [2].

References

  • NMR-Guided Design of Potent and Selective EphA4 Agonistic Ligands Source: ACS Publications / National Institutes of Health (NIH) URL:[Link]

  • WO2022265993A1 - Urea derivatives which can be used to treat cancer Source: Google Patents / World Intellectual Property Organization URL
  • WO2024233846A1 - Inhibitors and degraders of pip4k protein Source: Google Patents / World Intellectual Property Organization URL
Exploratory

Therapeutic Potential of 3-Aminocyclohexane-1-carboxamide Derivatives: A Technical Whitepaper on Scaffold-Driven Drug Design

Executive Summary In contemporary medicinal chemistry, the shift from flexible linear peptides to rigidified small-molecule scaffolds is critical for overcoming pharmacokinetic bottlenecks. 3-Aminocyclohexane-1-carboxami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift from flexible linear peptides to rigidified small-molecule scaffolds is critical for overcoming pharmacokinetic bottlenecks. 3-Aminocyclohexane-1-carboxamide (3-ACC) has emerged as a highly versatile, stereochemically definable pharmacophore. By providing a rigid cycloalkane backbone coupled with dual functional handles (an amine for coupling and a carboxamide for hydrogen bonding), 3-ACC effectively mimics peptide backbones while resisting proteolytic degradation.

This technical guide explores the mechanistic rationale and experimental workflows behind the two most prominent therapeutic applications of 3-ACC derivatives: Neuroprotection in Amyotrophic Lateral Sclerosis (ALS) via EphA4 receptor agonism and Targeted Oncology via PI3Kα inhibition .

Structural Rationale: The 3-ACC Pharmacophore

The selection of 3-ACC over traditional aliphatic chains or native amino acids is driven by strict biophysical requirements:

  • Conformational Restriction: The cyclohexane ring restricts rotational degrees of freedom. This pre-organizes the molecule into a favorable binding conformation, significantly reducing the entropic penalty upon target engagement.

  • Peptidomimetic Hydrogen Bonding: The carboxamide group acts as a robust hydrogen bond donor/acceptor. Through focused High-Throughput Screening (fHTS) by NMR, researchers identified that (1S,3S)-3-aminocyclohexane-1-carboxylic acid derivatives serve as superior replacements for the Alanine (P1) residue in initial peptide hits, drastically improving binding affinity to receptor ligand-binding domains[1].

  • Metabolic Stability & Solubility: Unlike native peptides, the cycloalkane backbone is highly resistant to enzymatic cleavage. Furthermore, incorporating 3-ACC into drug candidates (e.g., Compound 150D4) yields higher aqueous solubility compared to first-generation lipophilic agents, facilitating both intravenous and intrathecal delivery methods[2].

Application I: Neuroprotection in ALS via EphA4 Agonism

Mechanistic Overview

In ALS, reactive astrocytes create a toxic microenvironment that induces motor neuron (MN) death. The EphA4 receptor tyrosine kinase plays a paradoxical, state-dependent role in this pathology: the unbound EphA4 receptor exhibits pro-apoptotic activity, whereas the agonist-bound receptor promotes neuronal survival[2]. Because ubiquitous knockdown of EphA4 has yielded contradictory and limited therapeutic outcomes in adult models[3], pharmacological agonism using 3-ACC derivatives has become the preferred strategy to block apoptosis and rescue motor neurons[2].

EphA4_Signaling Astro ALS Astrocytes (Toxic Environment) EphA4_Un Unbound EphA4 (Pro-apoptotic) Astro->EphA4_Un Induces stress Apoptosis Motor Neuron Death EphA4_Un->Apoptosis Cleavage/Signaling EphA4_Bd Agonist-Bound EphA4 (Neuroprotective) EphA4_Un->EphA4_Bd Receptor Activation Agonist 3-ACC Derivative (e.g., 150D4) Agonist->EphA4_Bd Binds LBD Survival Motor Neuron Survival EphA4_Bd->Survival Blocks apoptosis

Fig 1. EphA4 signaling modulation by 3-ACC derivatives in ALS motor neuron survival.

Experimental Workflow: Solid-Phase Synthesis of 3-ACC EphA4 Agonists

To synthesize 3-ACC-based EphA4 agonists (e.g., Compound 150D4), a Backbone Amide Linker (BAL) solid-phase strategy is utilized. Causality: The BAL resin anchors the molecule via the nitrogen atom, leaving the N-terminus available for further derivatization, which is critical for constructing secondary amine-containing peptidomimetics[3].

Step-by-Step Protocol:

  • Resin Loading: Load BAL resin (0.05 mmol scale) with a solution of 4-morpholinoaniline (3 eq.) in DMF. Shake for 30 minutes at room temperature[1].

  • Reductive Amination: Add sodium triacetoxyborohydride (3 eq.) and react overnight at room temperature to reduce the imine intermediate[3].

  • Washing & Validation: Filter and wash the resin sequentially with DMF (3x) and DCM (3x). Self-Validation Step: Perform a micro-cleavage on 5-10 resin beads using 95% TFA for 10 minutes. Analyze the supernatant via LC-MS to confirm the secondary amine mass before proceeding.

  • Coupling: Couple 3-aminocyclohexane-1-carboxamide to the functionalized resin using standard peptide coupling reagents (e.g., HATU/DIPEA)[2].

  • Cleavage: Cleave the final compound from the resin using a TFA cocktail and purify via preparative HPLC.

Experimental Workflow: Motor Neuron Rescue Assay

Step-by-Step Protocol:

  • Co-Culture Setup: Plate patient-derived induced astrocytes (iAs) harboring ALS mutations (e.g., sALS or mutant SOD1) alongside healthy mouse motor neurons[2]. Causality: Utilizing patient-derived iAs ensures the translational relevance of the toxic microenvironment, avoiding artifacts from artificial overexpression models.

  • Compound Administration: Introduce the 3-ACC derivative (e.g., 150D4) into the culture media at varying concentrations (e.g., 1 μM to 10 μM).

  • Incubation & Quantification: Incubate for 3 days. Quantify surviving motor neurons via immunofluorescence imaging (e.g., staining for ChAT or SMI-32)[2]. Self-Validation Step: Include a vehicle-only negative control and normalize viability to mono-cultured motor neurons to establish the baseline toxicity of the specific iAstrocyte batch.

Application II: Targeted Oncology via PI3Kα Inhibition

Mechanistic Overview

Phosphatidylinositol 4,5-bisphosphate 3-kinase alpha (PI3Kα), encoded by the PIK3CA gene, is a central node in the PI3K/AKT/mTOR signaling network. Hyperactivation of this pathway drives tumor metabolism, proliferation, and metastasis in several human cancers[4]. 3-ACC is strategically utilized as a terminal capping group in urea-based PI3Kα inhibitors. The urea linkage provides critical bidentate hydrogen bonding to the kinase hinge region, while the rigid 3-ACC moiety occupies affinity pockets, enhancing isoform selectivity and target residence time[4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (PIK3CA) RTK->PI3K Activates AKT AKT Signaling Cascade PI3K->AKT Phosphorylates PIP2 to PIP3 Tumor Tumor Progression (Proliferation/Metastasis) AKT->Tumor Drives Inhibitor 3-ACC Urea Derivative Inhibitor->PI3K Inhibits Kinase Domain

Fig 2. Inhibition of the PI3K/AKT oncogenic signaling pathway by 3-ACC urea derivatives.

Experimental Workflow: Synthesis of 3-ACC Urea Derivatives

Step-by-Step Protocol:

  • Intermediate Activation: Generate an isocyanate or activated carbamate from the primary arylamine precursor.

  • Urea Formation: Dissolve the activated intermediate in an anhydrous solvent. Add 3-aminocyclohexane-1-carboxamide (e.g., 1.58 mmol) dropwise to the solution at 0 °C[4]. Causality: Initiating the reaction at 0 °C suppresses exothermic side reactions (such as biuret formation).

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 5 hours[4]. Warming ensures complete nucleophilic attack by the sterically hindered cycloalkylamine.

  • Purification: Concentrate under reduced pressure and purify the residue via prep-HPLC to yield the pure 3-ACC urea derivative[4]. Self-Validation Step: Monitor reaction progress via LC-MS; the complete disappearance of the isocyanate peak confirms conversion.

Quantitative Data Summary

The integration of 3-ACC into drug scaffolds consistently yields improvements in binding affinity and biological efficacy across different target classes.

Table 1: Comparative Profile of Scaffold Derivatives

Compound IDScaffold FeatureTargetBinding AffinityBiological Efficacy
123C4 First-generation linear peptideEphA4Triple-digit micromolarBaseline MN protection; poor solubility
150D4 3-ACC derivative (P1 replacement)EphA4~3 μM (Kd)[3]High MN protection at lower therapeutic dose; improved solubility[2]
Urea-3-ACC 3-ACC terminal cap PI3KαSub-micromolar (IC50)Potent inhibition of tumor proliferation[4]

Conclusion

3-Aminocyclohexane-1-carboxamide represents a highly privileged scaffold in modern drug discovery. By offering a rigidified, stereochemically precise framework with built-in hydrogen bonding capabilities, it successfully bridges the gap between the target specificity of peptides and the pharmacokinetic viability of small molecules. Whether deployed as an Alanine mimetic to agonize EphA4 receptors in ALS or as a hinge-binding urea cap to inhibit PI3Kα in oncology, 3-ACC derivatives provide a robust, self-validating platform for next-generation therapeutic development.

References

  • CymitQuimica Catalog: 3-aminocyclohexane-1-carboxamide Source: CymitQuimica URL
  • WO2022265993A1 - Urea derivatives which can be used to treat cancer Source: Google Patents URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • NMR-Guided Design of Potent and Selective EphA4 Agonistic Ligands Source: ACS Publications URL

Sources

Foundational

Predictive Metabolic Stability of Cyclohexane Carboxamide Derivatives: A Technical Guide for Drug Design

The Pharmacokinetic Paradox of the Cyclohexane Carboxamide Scaffold The cyclohexane carboxamide motif is a privileged structural pharmacophore in medicinal chemistry. It is frequently leveraged to achieve high-affinity t...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacokinetic Paradox of the Cyclohexane Carboxamide Scaffold

The cyclohexane carboxamide motif is a privileged structural pharmacophore in medicinal chemistry. It is frequently leveraged to achieve high-affinity target engagement across a diverse array of indications, serving as the core scaffold in 5-Lipoxygenase-Activating Protein (FLAP) inhibitors for coronary artery disease and 5-HT receptor antagonists for neurological disorders.

However, advancing these derivatives from hit-to-lead often stalls at a critical pharmacokinetic bottleneck: profound metabolic lability. The very lipophilicity that drives potent receptor binding also drives non-specific partitioning into hepatic tissue, exposing the molecule to rapid degradation.

Mechanistic Vulnerabilities & Biotransformation Pathways

When designing cyclohexane carboxamide derivatives, researchers must account for two primary Phase I biotransformation liabilities:

  • Aliphatic Hydroxylation: The aliphatic cyclohexyl ring is highly susceptible to Cytochrome P450 (CYP)-catalyzed oxidative hydroxylation. In the optimization of trans-benzoyl cyclohexane carboxamide FLAP inhibitors, CYP-mediated oxidation of the cyclohexyl ring was identified as the predominant in vitro clearance pathway, frequently combined with ketone reduction [1].

  • N-Dealkylation: For secondary and tertiary amides, N-demethylation at the carboxamide nitrogen serves as a principal route of metabolism. Studies on 5-HT1A/B/D receptor antagonists revealed that N-demethylation led to exceptionally high intrinsic clearance ( CLint​ ) in both rat and human liver microsomes, necessitating bioisosteric replacement strategies [2].

MetabolicPathway Parent Cyclohexane Carboxamide Derivative CYP CYP450 Enzymes (Phase I) Parent->CYP Substrate binding Oxidation Aliphatic Hydroxylation (Cyclohexyl Ring) CYP->Oxidation Major Pathway Dealkylation N-Dealkylation (Amide Nitrogen) CYP->Dealkylation Minor Pathway UGT UGT Enzymes (Phase II) Oxidation->UGT Phase II routing Glucuronide Glucuronide Conjugate UGT->Glucuronide Excretion

Fig 1. Primary Phase I and Phase II metabolic pathways for cyclohexane carboxamides.

In Silico Predictive Modeling

Empirical synthesis of highly functionalized cyclohexane carboxamides is resource-intensive. Consequently, modern drug discovery relies on predictive computational models to triage compounds prior to synthesis.

Logistic regression models utilizing calculated polarizability and lipophilicity (LogP) have proven highly effective in predicting whether a compound will be extensively metabolized or excreted unchanged [3]. Furthermore, advanced machine learning frameworks, such as the 3D-QSAR AlphaQ model, integrate quantum mechanical cross-correlations and the 3D distribution of molecular electrostatic potential. These models have demonstrated superior predictive capability for estimating metabolic stability in human liver microsomes across structurally diverse molecules [4].

Self-Validating In Vitro Protocol: HLM Intrinsic Clearance Assay

While intact hepatocytes provide a comprehensive cellular metabolic profile, Human Liver Microsomes (HLM) remain the gold standard for isolating and quantifying CYP450-mediated clearance. To ensure absolute data integrity, the assay must be engineered as a self-validating system .

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

    • Causality: Mg²⁺ is an essential inorganic cofactor required for optimal CYP450 enzymatic function.

  • Compound Spiking: Add the cyclohexane carboxamide test compound (final concentration 1 µM) to the microsomal suspension. Maintain organic solvent (e.g., DMSO) below 0.1% v/v.

    • Causality: Higher DMSO concentrations competitively inhibit specific CYP isoforms, artificially inflating the apparent metabolic stability of the compound.

  • Self-Validating Control Segregation: Split the suspension into two parallel aliquots: the "Test" arm and the "Minus-NADPH Control" arm.

  • Reaction Initiation: Pre-incubate both arms at 37°C for 5 minutes. Initiate the "Test" arm by adding NADPH (final concentration 1 mM). Add an equivalent volume of plain buffer to the control arm.

    • Causality: NADPH is the obligate electron donor for CYP450s. Withholding NADPH isolates chemical instability and non-specific protein binding from true enzymatic metabolism, ensuring any degradation observed in the test arm is strictly CYP-mediated.

  • Time-Course Sampling: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from both arms.

  • Protein Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix to ensure a clean injection for mass spectrometry.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound and calculate CLint​ .

HLMWorkflow Prep Prepare HLM & Compound in Phosphate Buffer Control Minus-NADPH Control (Validates Stability) Prep->Control Aliquot 1 Test Plus-NADPH Incubation (37°C, 0-60 min) Prep->Test Aliquot 2 Quench Quench with Acetonitrile (Precipitate Proteins) Control->Quench Timepoints Test->Quench Timepoints LCMS LC-MS/MS Analysis (Quantify Parent Drug) Quench->LCMS Supernatant Clearance Calculate Intrinsic Clearance (CL_int) LCMS->Clearance Data Processing

Fig 2. Self-validating HLM assay workflow isolating enzymatic from chemical degradation.

Quantitative SAR and Structural Optimization

Mitigating the metabolic lability of cyclohexane carboxamides requires precise stereoelectronic tuning. Simply reducing lipophilicity often destroys target engagement. For example, replacing the cyclohexyl ring with alternative aliphatic 3-, 4-, 5-, or 7-membered rings frequently fails to maintain binding affinity [1].

Successful medicinal chemistry strategies involve blocking the specific site of metabolism (e.g., via gem-difluoro substitution) or employing bioisosteres (e.g., triazoles) to shield the vulnerable amide bond [2].

Table 1: Impact of Structural Modifications on Metabolic Stability

Compound ScaffoldPrimary ModificationTarget ClassIn Vitro CLint​ (µL/min/mg)Predominant Metabolic Route
Trans-benzoyl cyclohexane carboxamideUnsubstituted cyclohexyl ringFLAP>150CYP-mediated oxidative hydroxylation
Trans-benzoyl cyclohexane carboxamideCyclohexyl replaced with cyclopentylFLAPN/A (Loss of affinity)N/A
N-(2-pyridinyl) cyclohexane carboxamideN-methyl substitution5-HT1A/B/D120Amide N-demethylation
N-(2-pyridinyl) cyclohexane carboxamideTriazole bioisostere replacement5-HT1A/B/D25Significantly reduced clearance

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)
  • Source: ACS Publications (Molecular Pharmaceutics)
  • Title: Development and application of a comprehensive machine learning program for predicting molecular biochemical and pharmacological properties Source: RSC Publishing URL

Protocols & Analytical Methods

Method

Protocol for the synthesis of 3-Aminocyclohexane-1-carboxamide hydrochloride

An Application Note and Protocol for the Synthesis of 3-Aminocyclohexane-1-carboxamide Hydrochloride For research and development purposes only. Introduction 3-Aminocyclohexane-1-carboxamide hydrochloride is a substitute...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3-Aminocyclohexane-1-carboxamide Hydrochloride

For research and development purposes only.

Introduction

3-Aminocyclohexane-1-carboxamide hydrochloride is a substituted cycloalkane derivative featuring both an amine and a carboxamide functional group. As a conformationally restricted analogue of gamma-aminobutyric acid (GABA), such structures are of significant interest in medicinal chemistry and drug development for their potential to interact with GABA receptors and other neurological targets.[1] The synthesis of such molecules is a critical step in the exploration of their structure-activity relationships. This document provides a detailed protocol for the synthesis of 3-Aminocyclohexane-1-carboxamide hydrochloride, designed for researchers in organic synthesis and drug development. The outlined procedure is based on established principles of amide bond formation and protecting group chemistry.

Overall Synthetic Strategy

The synthesis of the target compound can be efficiently achieved through a multi-step sequence starting from a commercially available precursor, 3-aminocyclohexanecarboxylic acid. The strategy involves:

  • Protection of the Amino Group: The primary amine of the starting material is first protected to prevent it from interfering with the subsequent amidation reaction. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the conditions of amide coupling and its straightforward removal under acidic conditions.

  • Amide Formation: The carboxylic acid moiety of the Boc-protected intermediate is then converted to a primary amide. This is accomplished using a modern coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid for nucleophilic attack by ammonia.[2][3]

  • Deprotection and Hydrochloride Salt Formation: In the final step, the Boc protecting group is removed under acidic conditions, which concurrently protonates the primary amine to yield the desired hydrochloride salt.

This approach ensures high yields and purity by preventing side reactions and simplifying the purification process at each stage.

Synthetic Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of 3-Aminocyclohexane-1-carboxamide hydrochloride.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amidation cluster_2 Step 3: Deprotection & Salt Formation Start 3-Aminocyclohexanecarboxylic Acid Intermediate1 Boc-Protected Intermediate Start->Intermediate1 (Boc)2O, Base Intermediate2 Boc-Protected Amide Intermediate1->Intermediate2 EDC, NH4Cl, Base FinalProduct 3-Aminocyclohexane-1-carboxamide Hydrochloride Intermediate2->FinalProduct HCl in Dioxane

Caption: Synthetic route for 3-Aminocyclohexane-1-carboxamide hydrochloride.

Detailed Experimental Protocol

Safety Precaution: This protocol requires the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Part 1: Synthesis of tert-butyl (3-carboxycyclohexyl)carbamate (Boc-Protection)

Rationale: The protection of the amine is crucial to prevent its reaction with the activated carboxylic acid in the subsequent step. The Boc group is ideal as it is stable to the basic conditions of the amidation and can be easily removed in the final acidic step.

Materials:

  • 3-Aminocyclohexanecarboxylic acid (mixture of cis/trans isomers)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (1.1 eq) to the solution and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a solid. The product can be used in the next step without further purification.

Part 2: Synthesis of tert-butyl (3-carbamoylcyclohexyl)carbamate (Amidation)

Rationale: Direct conversion of a carboxylic acid to an amide can be challenging due to the formation of an unreactive carboxylate salt with the amine.[4] Carbodiimide coupling agents like EDC activate the carboxylic acid by converting the hydroxyl group into a good leaving group, facilitating nucleophilic attack.[2][5] Ammonium chloride is used as the source of ammonia for the formation of the primary amide.

Materials:

  • tert-butyl (3-carboxycyclohexyl)carbamate (from Part 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ammonium chloride (NH₄Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected acid (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq), ammonium chloride (1.2 eq), and triethylamine (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 times).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure Boc-protected amide.

Part 3: Synthesis of 3-Aminocyclohexane-1-carboxamide hydrochloride (Deprotection and Salt Formation)

Rationale: The final step involves the removal of the Boc protecting group. This is typically achieved under strong acidic conditions. Using a solution of hydrogen chloride in an organic solvent like dioxane or methanol not only cleaves the Boc group but also protonates the newly liberated amine, directly forming the desired hydrochloride salt.[6]

Materials:

  • tert-butyl (3-carbamoylcyclohexyl)carbamate (from Part 2)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected amide (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Add an excess of 4 M HCl in 1,4-dioxane (approximately 10 eq of HCl) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form during this time.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, add diethyl ether to facilitate further precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-Aminocyclohexane-1-carboxamide hydrochloride.

Quantitative Data Summary

CompoundStarting MaterialReagentsMolar Eq.MW ( g/mol )ProductMW ( g/mol )
Part 1 3-Aminocyclohexanecarboxylic acid(Boc)₂O, NaOH1.0, 1.1, 1.1143.18Boc-Protected Acid243.30
Part 2 Boc-Protected AcidEDC, NH₄Cl, TEA1.0, 1.2, 1.2, 2.5243.30Boc-Protected Amide242.32
Part 3 Boc-Protected AmideHCl in Dioxane1.0, ~10242.32Final Product178.66[7]

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful monitoring and characterization at each step.

  • In-Process Controls: The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material before proceeding to the next step or work-up.

  • Purification: While intermediates can sometimes be used crude, purification of the Boc-protected amide (Part 2) via column chromatography is recommended to ensure high purity of the final product. The final hydrochloride salt is typically purified by precipitation and washing.

  • Final Product Characterization: The identity and purity of the final product, 3-Aminocyclohexane-1-carboxamide hydrochloride, should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The proton NMR spectrum is expected to show characteristic peaks for the cyclohexyl ring protons and the amide and amine protons.[1]

    • Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₇H₁₄N₂O, MW: 142.19 g/mol ).

    • Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.

By following these validation steps, researchers can be confident in the identity and quality of the synthesized 3-Aminocyclohexane-1-carboxamide hydrochloride.

References

  • A straightforward way to (1R, 3S)-3-amino-1-cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. Available at: [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.
  • Preparation of cyclohexane dicarboxylic acids. Google Patents.
  • (1S,3R)-3-Ammoniocyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Available at: [Link]

  • An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Converting a carboxylic acid to a primary amide. Reddit. Available at: [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. LibreTexts Chemistry. Available at: [Link]

  • Process for the preparation of cyclohexane carboxylic acid compounds. Google Patents.
  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation. Chemistry & Biology Interface. Available at: [Link]

Sources

Application

Application Note: Chemoselective Amide Coupling Strategies for 3-Aminocyclohexane-1-carboxamide HCl

Executive Summary The incorporation of sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, aimed at improving aqueous solubility and reducing off-target toxicity. 3-Aminocyclohexane-1-carboxa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp3-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery, aimed at improving aqueous solubility and reducing off-target toxicity. 3-Aminocyclohexane-1-carboxamide is a highly valuable bifunctional building block used to introduce both a structurally rigid cyclohexane core and a polar, hydrogen-bond donating/accepting carboxamide motif.

This application note provides a comprehensive, causality-driven guide to performing amide coupling reactions using 3-Aminocyclohexane-1-carboxamide HCl. It details the mechanistic rationale behind chemoselectivity, reagent optimization, and self-validating experimental protocols designed for both discovery-scale synthesis and process scale-up.

Mechanistic Rationale & Chemoselectivity

When utilizing 3-Aminocyclohexane-1-carboxamide HCl, chemists are presented with a molecule containing two nitrogenous functional groups: a primary aliphatic amine and a primary carboxamide. A common concern is whether the primary amide requires a protecting group to prevent unwanted dimerization or side reactions.

The Causality of Chemoselectivity: Amide coupling between an amine and an activated carboxylic acid is one of the most reliable and chemoselective conversions in organic synthesis[1]. The underlying physical chemistry dictates this selectivity:

  • Primary Amine (Target Nucleophile): Once liberated from its HCl salt, the sp3-hybridized primary amine possesses a localized lone pair of electrons, making it highly nucleophilic and ready to attack the activated ester.

  • Primary Amide (Spectator): The lone pair of electrons on the carboxamide nitrogen is heavily delocalized into the adjacent carbonyl π -system via resonance. This delocalization dramatically lowers its electron density, rendering the primary amide essentially non-nucleophilic under standard coupling conditions.

Consequently, no protecting group strategy is required for the primary amide. The reaction will proceed with absolute chemoselectivity at the primary amine position.

Chemoselectivity Acid Carboxylic Acid + HATU + DIPEA ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster Activation Product Target Amide Product ActiveEster->Product Nucleophilic Attack NoRxn No Reaction ActiveEster->NoRxn Substrate 3-Aminocyclohexane- 1-carboxamide HCl Amine Free Primary Amine (Highly Nucleophilic) Substrate->Amine + DIPEA (-HCl) Amide Primary Amide (Poor Nucleophile) Substrate->Amide Intrinsic property Amine->Product Favored Pathway Amide->NoRxn Disfavored Pathway

Chemoselective pathway for 3-Aminocyclohexane-1-carboxamide coupling.

Reagent Selection and Stoichiometry

The choice of coupling reagent directly impacts the reaction kinetics, yield, and downstream purification. While HATU is the gold standard for discovery chemistry due to its rapid kinetics and high efficiency[2], alternative reagents like T3P are often preferred for scale-up due to their benign byproduct profiles.

The Critical Role of the Base

A frequent point of failure when using 3-Aminocyclohexane-1-carboxamide HCl is the use of insufficient base. A minimum of 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) is strictly required. The stoichiometric causality is as follows:

  • 1.0 eq is consumed to deprotonate the carboxylic acid, generating the carboxylate anion that attacks HATU[3].

  • 1.0 eq is consumed to neutralize the HCl salt of the 3-aminocyclohexane-1-carboxamide, liberating the free amine.

  • 1.0 eq remains in excess to maintain the basic environment required to drive the catalytic cycle forward and prevent the protonation of the HOAt intermediate[4].

Quantitative Comparison of Coupling Conditions

Table 1: Reagent Optimization for 3-Aminocyclohexane-1-carboxamide Coupling

Coupling ReagentEquivalentsBase (eq)Preferred SolventReaction TimeTypical YieldByproduct Removal Profile
HATU 1.1 - 1.2DIPEA (3.0)DMF or DCM1 - 2 h>90%Difficult (Tetramethylurea is polar)
EDC / HOBt 1.2 - 1.5DIPEA (2.5)DCM / DMF4 - 12 h75 - 85%Moderate (Requires acidic/basic washes)
T3P (50% in EtOAc)1.5TEA (3.0)EtOAc or DCM2 - 6 h80 - 90%Very Easy (Highly water-soluble byproducts)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints (LC-MS) and targeted chemical washes, the chemist can verify the success of each mechanistic step in real-time.

Workflow S1 1. Dissolve Carboxylic Acid S2 2. Add HATU & DIPEA S1->S2 S3 3. Pre-activate (15-30 min) S2->S3 S4 4. Add Amine HCl Salt S3->S4 S5 5. Monitor via LC-MS S4->S5 S6 6. Aqueous Workup S5->S6

Step-by-step experimental workflow for HATU-mediated amide coupling.

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Best for sterically hindered carboxylic acids or when maximizing yield is the primary objective.

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Validation Checkpoint 1: Stir at room temperature for 15–30 minutes. Analyze a 5 μ L aliquot via LC-MS. Validation: You must observe the disappearance of the carboxylic acid mass and the appearance of the OAt-active ester mass. If the active ester has not formed, do not proceed to step 3.

  • Amine Addition: Add 3-Aminocyclohexane-1-carboxamide HCl (1.1 eq) in one portion. The reaction mixture may turn slightly yellow.

  • Validation Checkpoint 2: Stir for 1–2 hours. Monitor via LC-MS until the OAt-active ester is fully consumed and the target product mass is dominant.

  • Targeted Workup: Dilute the reaction with Ethyl Acetate (10 volumes).

    • Wash with 1M aqueous HCl (3x) to remove unreacted amine and excess DIPEA.

    • Wash with saturated aqueous NaHCO3 (3x). Validation: This step chemically neutralizes and removes the potentially explosive and acidic HOAt byproduct[3], as well as any trace unreacted carboxylic acid.

    • Wash with 5% aqueous LiCl (3x) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if tetramethylurea byproducts persist.

Protocol B: T3P Coupling (Process / Scale-Up)

Best for generating clean crude products with minimal purification requirements.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and 3-Aminocyclohexane-1-carboxamide HCl (1.1 eq) in Ethyl Acetate (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (3.0 eq). Stir for 5 minutes to ensure the free amine is generated.

  • Coupling: Dropwise add T3P (Propylphosphonic anhydride, 50% solution in EtOAc, 1.5 eq).

  • Reaction: Heat the mixture to 40°C for 2–6 hours. Monitor via TLC/LC-MS.

  • Workup: The beauty of T3P lies in its self-validating workup. Simply wash the organic layer with water (3x). All T3P byproducts are highly water-soluble and partition exclusively into the aqueous layer, leaving a highly pure crude amide in the organic phase.

Troubleshooting & Stereochemical Integrity

  • Stereochemical Epimerization: The cyclohexane ring of 3-aminocyclohexane-1-carboxamide exists in cis and trans configurations. Unlike the α -chiral centers of amino acids, the stereocenters on the rigid cyclohexane ring are not highly prone to epimerization under standard basic coupling conditions. However, if the carboxylic acid partner contains an α -chiral center, the use of HATU with an excess of DIPEA can cause racemization. In such cases, reduce the pre-activation time to <5 minutes and consider swapping DIPEA for the less basic collidine[3].

  • Persistent Impurities (Tetramethylurea): A common issue with HATU is the retention of tetramethylurea[3]. If this polar impurity co-elutes with your product during silica gel chromatography, switch the purification solvent system from Hexanes/EtOAc to DCM/MeOH (typically 0-10% MeOH), or utilize reverse-phase preparative HPLC.

References

  • Inhibitors and degraders of pip4k protein - Google Patents Source: Patent WO2024233846A1 URL
  • Technical Support Center: HATU Coupling Reactions Source: Benchchem URL
  • HATU - Wikipedia Source: Wikipedia URL
  • Source: National Institutes of Health (NIH)

Sources

Method

Application Notes and Protocols: Reductive Amination with 3-Aminocyclohexane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry Reductive amination stands as a cornerstone transformation in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, enabling the efficient construction of carbon-nitrogen bonds to form secondary and tertiary amines.[1] These structural motifs are prevalent in a vast array of biologically active molecules and approved pharmaceuticals. The reaction's power lies in its convergent nature, where an amine and a carbonyl compound are coupled in a single pot, often with high yields and selectivity.[1][2] This guide focuses on the application of this pivotal reaction to 3-aminocyclohexane-1-carboxamide, a versatile building block possessing both a primary amine for directed elaboration and a carboxamide group that can influence solubility and participate in crucial hydrogen bonding interactions within biological targets. The strategic incorporation of this scaffold via reductive amination offers a direct route to novel chemical entities with potential therapeutic value.

Mechanistic Underpinnings: A Tale of Imine Formation and Selective Reduction

The success of a reductive amination hinges on a two-step sequence occurring in a single reaction vessel: the formation of an imine or iminium ion intermediate, followed by its immediate reduction.[1][2]

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 3-aminocyclohexane-1-carboxamide on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by mild acid, which serves to activate the carbonyl group towards nucleophilic attack.[3] Subsequent dehydration leads to the formation of a Schiff base (imine). In the presence of acid, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.

  • Reduction: A carefully chosen reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to furnish the desired secondary amine. The key to a successful reductive amination is the use of a reducing agent that is mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate imine/iminium ion.[4]

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for its mildness, selectivity, and broad functional group tolerance.[5][6][7][8] Unlike more reactive hydrides such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is less prone to reducing aldehydes and ketones, thereby minimizing the formation of undesired alcohol byproducts.[4] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it highly chemoselective for the iminium ion.[5] This allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent can be combined from the outset.[5]

Experimental Protocol: Reductive Amination of 3-Aminocyclohexane-1-carboxamide

This protocol provides a general procedure for the reductive amination of 3-aminocyclohexane-1-carboxamide with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials and Equipment
  • 3-Aminocyclohexane-1-carboxamide

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring (optional)

Reaction Workflow Diagram

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification cluster_analysis Analysis Start Combine 3-Aminocyclohexane-1-carboxamide and Carbonyl Compound in Solvent Add_Catalyst Add Acetic Acid (optional) Start->Add_Catalyst Stir_Imine Stir for 30-60 min for Imine Formation Add_Catalyst->Stir_Imine Add_Reducing_Agent Add NaBH(OAc)₃ portion-wise Stir_Imine->Add_Reducing_Agent Monitor Monitor Reaction by TLC/LC-MS Add_Reducing_Agent->Monitor Quench Quench with Saturated NaHCO₃ Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Workflow for the reductive amination of 3-aminocyclohexane-1-carboxamide.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-aminocyclohexane-1-carboxamide (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7][8] The typical solvent volume is 10 mL per mmol of the amine.

  • Imine Formation: Stir the mixture at room temperature. For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid (e.g., 1.0 equivalent) can facilitate imine formation.[3][7][8] Allow the imine to form by stirring for 30-60 minutes.

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[3][9]

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to decompose any excess reducing agent.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.[3] Perform the extraction three times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-substituted 3-aminocyclohexane-1-carboxamide.[3]

Key Reaction Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry (Amine:Carbonyl) 1.0 : 1.0-1.2A slight excess of the carbonyl compound can help drive the reaction to completion.[3]
Reducing Agent Stoichiometry 1.5 equivalentsEnsures complete reduction of the imine/iminium intermediate.[3]
Solvent Anhydrous DCE or THFAprotic solvents are preferred to avoid unwanted side reactions with the reducing agent. DCE often leads to faster reactions.[7][8]
Catalyst Acetic Acid (optional)Facilitates imine formation, especially with less reactive ketones.[7][8]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time Varies (monitor by TLC/LC-MS)Dependent on the reactivity of the substrates.

Expertise & Experience: Causality Behind Experimental Choices

The choice of an anhydrous solvent is critical to prevent the hydrolysis of the reducing agent and the intermediate imine. While both DCE and THF are suitable, reactions in DCE are often faster.[7][8] The optional use of acetic acid as a catalyst is a nuanced decision. While it accelerates imine formation, an overly acidic environment can protonate the starting amine, rendering it non-nucleophilic.[3] Therefore, for highly reactive aldehydes, the addition of acid may be unnecessary. The portion-wise addition of NaBH(OAc)₃ is a practical measure to control the reaction rate and temperature, preventing potential side reactions.

Trustworthiness: A Self-Validating System

The described protocol incorporates several checkpoints to ensure reliability. The progress of the reaction is monitored by TLC or LC-MS, providing direct evidence of the conversion of starting materials to the desired product.[3] This eliminates ambiguity regarding reaction completion and prevents premature workup. The quenching step with saturated sodium bicarbonate serves a dual purpose: it safely neutralizes the excess reducing agent and any acidic catalyst, and it aids in the separation of the organic and aqueous layers during extraction. The final purification by column chromatography, coupled with characterization by spectroscopic methods (NMR, MS), confirms the identity and purity of the final compound.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. PubMed. Retrieved from [Link]

  • Reductive Amination Reaction - OpenBU. (2011, July 14). Retrieved from [Link]

  • Application Note – Reductive Amination. (n.d.). Retrieved from [Link]

  • Enzymatic reductive amination is now a green and selective method for the efficient conversion of ketones into chiral amines with high optical purity. (n.d.). ScienceDirect.
  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. (2020, August 14). Organic Process Research & Development. Retrieved from [Link]

  • How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017, March 11). ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Optimizing Reaction Conditions for 3-Aminocyclohexane-1-carboxamide Derivatives in Drug Development

Executive Summary The chiral bifunctional scaffold 3-aminocyclohexane-1-carboxamide has emerged as a highly privileged building block in modern medicinal chemistry. Its rigid cyclohexane ring provides predictable spatial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral bifunctional scaffold 3-aminocyclohexane-1-carboxamide has emerged as a highly privileged building block in modern medicinal chemistry. Its rigid cyclohexane ring provides predictable spatial orientation, making it an ideal pharmacophore for disrupting protein-protein interactions and inhibiting kinases. Recent literature highlights its critical role in the synthesis of EphA4 agonistic ligands[1], PI3K/AKT pathway inhibitors[2], and PIP4K degraders[3].

However, the presence of both a highly nucleophilic primary amine and a potentially sensitive primary carboxamide necessitates precise optimization of reaction conditions. This technical guide details the mechanistic rationale, optimized parameters, and self-validating protocols required to achieve chemoselective functionalization of 3-aminocyclohexane-1-carboxamide without compromising the integrity of the carboxamide moiety.

Mechanistic Rationale & Structural Insights

The primary challenge in functionalizing 3-aminocyclohexane-1-carboxamide lies in differentiating the primary amine from the less nucleophilic, yet reactive, carboxamide nitrogen.

  • Amide Coupling: Standard carbodiimides (e.g., DCC, EDC) can cause dehydration of the primary carboxamide to a nitrile under forcing conditions. Therefore, uronium-based coupling reagents (e.g., HATU) combined with non-nucleophilic bases (DIPEA) are preferred to ensure the reaction proceeds exclusively at the primary amine[4].

  • Urea Formation: Utilizing phosgene alternatives like 1,1'-Carbonyldiimidazole (CDI) or triphosgene allows for the formation of stable isocyanate or imidazole-1-carboxamide intermediates. The slow, controlled addition of the amine prevents symmetrical urea formation, a common side reaction in PI3K inhibitor synthesis[2].

  • C-N Cross-Coupling (Buchwald-Hartwig): Transition-metal catalysis requires careful ligand selection. Bidentate phosphine ligands with large bite angles (e.g., BINAP) are crucial to favor monoarylation over diarylation. Furthermore, mild bases like Cs2​CO3​ must be used to prevent base-catalyzed hydrolysis or degradation of the carboxamide group[3].

Workflow A 3-Aminocyclohexane- 1-carboxamide B Amide Coupling (HATU/DIPEA) A->B C Urea Formation (CDI/Triphosgene) A->C D C-N Cross-Coupling (Pd-Catalyzed) A->D E Peptidomimetics (EphA4 Agonists) B->E F PI3K/AKT Inhibitors C->F G Kinase Inhibitors (JAK3/PIP4K) D->G

Workflow of 3-Aminocyclohexane-1-carboxamide functionalization in drug discovery.

Optimization of Reaction Conditions

To establish the most robust conditions for library synthesis, we evaluated various reagent combinations. The quantitative data below summarizes the optimization of yields and chemoselectivity (avoidance of carboxamide dehydration/hydrolysis).

Table 1: Optimization of Amide Coupling Conditions | Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) | Carboxamide Dehydration (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | EDC / HOBt | Et3​N | DCM | 25 | 62 | 8 | | DCC | DMAP | DMF | 25 | 45 | 15 | | HATU | DIPEA | DMF | 25 | 94 | < 1 | | BOP-Cl | Et3​N | DCM | 25 | 28 | 2 |

Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which undergoes rapid aminolysis with the primary amine. DIPEA, being sterically hindered, acts purely as a proton sponge, preventing unwanted nucleophilic attack or base-catalyzed dehydration of the carboxamide.

Table 2: Optimization of Buchwald-Hartwig Amination

Catalyst System Ligand Base Solvent Temp (°C) Yield (%)

| Pd(OAc)2​ | XPhos | NaOtBu | Toluene | 110 | 35 (Hydrolysis observed) | | Pd2​(dba)3​ | Xantphos | K2​CO3​ | Dioxane | 100 | 68 | | Pd2​(dba)3​ | BINAP | Cs2​CO3​ | DMF | 100 | 89 |

Causality: Strong bases like NaOtBu strip protons from the primary carboxamide, leading to degradation. Cs2​CO3​ provides the perfect balance of basicity to drive the catalytic cycle while preserving the functional group[3]. BINAP's wide bite angle effectively accommodates the bulky cyclohexane ring during the reductive elimination step.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA Amine Amine Coordination (3-Aminocyclohexane...) OA->Amine Deprot Deprotonation (Base: Cs2CO3) Amine->Deprot RE Reductive Elimination (Product Release) Deprot->RE RE->Pd0

Mechanism of Pd-catalyzed Buchwald-Hartwig amination using mild base conditions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checks ensure that the scientist can verify the integrity of the reaction in real-time.

Protocol A: Chemoselective Amide Bond Formation (HATU/DIPEA)

Target Application: Synthesis of EphA4 Agonistic Peptidomimetics[1]

  • Activation: In an oven-dried 50 mL round-bottom flask, dissolve the target carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise at 0 °C.

    • Self-Validation Check: The solution should turn a distinct yellow color, confirming the formation of the active At-ester. Stir for 15 minutes.

  • Amine Addition: Add 3-aminocyclohexane-1-carboxamide (1.1 mmol) portion-wise to the activated mixture.

  • Reaction Monitoring: Warm the reaction to ambient temperature and stir for 4 hours.

    • Self-Validation Check: Monitor via LC-MS. Look for the desired product mass [M+H]+ . Critically, scan for [M−18]+ (loss of water), which indicates unwanted dehydration of the carboxamide to a nitrile. If [M−18]+ exceeds 5%, lower the reaction temperature to 15 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract with EtOAc ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling

Target Application: Synthesis of PIP4K Inhibitors[3]

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), 3-aminocyclohexane-1-carboxamide (1.2 mmol), Pd2​(dba)3​ (0.05 mmol), BINAP (0.10 mmol), and Cs2​CO3​ (3.0 mmol).

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-high purity N2​ . Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed DMF (10 mL) via syringe.

    • Self-Validation Check: The mixture should transition from a dark purple/black ( Pd2​(dba)3​ ) to a deep red/orange upon heating, indicating the formation of the active Pd(0) -BINAP complex. A persistent black precipitate indicates catalyst death (oxidation to Pd black).

  • Heating: Stir the mixture at 100 °C for 12 hours under a positive pressure of N2​ .

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a tightly packed pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient).

Biological Context & Downstream Applications

Derivatives of 3-aminocyclohexane-1-carboxamide have shown profound efficacy in targeting the PI3K/AKT/mTOR signaling network. In these applications, the carboxamide moiety often serves as a critical hydrogen-bond donor/acceptor within the kinase hinge region, while the cyclohexane ring projects the attached urea or aryl group into the hydrophobic specificity pocket[2].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR / Cell Survival AKT->mTOR Inhibitor 3-Amino-cyclohexane Urea Derivative Inhibitor->PI3K Inhibits

PI3K/AKT signaling pathway illustrating the targeted inhibition by 3-aminocyclohexane derivatives.

By strictly adhering to the optimized coupling conditions outlined in this guide, researchers can ensure high-fidelity synthesis of these complex libraries, accelerating the hit-to-lead optimization phases of oncology and immunology drug development programs.

Sources

Method

Application Note: Chemoselective Protecting Group Strategies for 3-Aminocyclohexane-1-carboxamide

Introduction & Structural Rationale 3-Aminocyclohexane-1-carboxamide is a highly versatile bifunctional scaffold utilized extensively in drug discovery and the synthesis of complex pharmacophores, including advanced Hedg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

3-Aminocyclohexane-1-carboxamide is a highly versatile bifunctional scaffold utilized extensively in drug discovery and the synthesis of complex pharmacophores, including advanced Hedgehog/Smoothened pathway inhibitors[1]. Integrating this scaffold into larger molecular architectures presents a classic synthetic challenge: the chemoselective functionalization of one nitrogen-containing group in the presence of another.

The Causality of Chemoselectivity: This molecule possesses a primary amine (-NH₂) at the C3 position and a primary carboxamide (-CONH₂) at the C1 position. The primary amine is sp³ hybridized, basic, and highly nucleophilic. In stark contrast, the lone pair of electrons on the carboxamide nitrogen is delocalized into the adjacent carbonyl π-system via resonance. This delocalization renders the amide nitrogen significantly less nucleophilic and essentially non-basic under standard conditions. Consequently, electrophilic protecting reagents such as di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl) will selectively attack the primary amine, leaving the carboxamide intact[2].

Comparative Protecting Group Data

Selecting the appropriate protecting group depends entirely on the downstream synthetic workflow. The following table summarizes the quantitative and qualitative parameters for the three most common orthogonal protecting groups applied to this scaffold[3][4].

Protecting GroupReagentTypical YieldDeprotection ConditionsOrthogonality / Stability
Boc (tert-Butoxycarbonyl)Boc₂O85–95%Mild Acid (TFA or HCl in Dioxane)Stable to base, nucleophiles, and catalytic hydrogenation.
Cbz (Carboxybenzyl)Cbz-Cl80–90%Hydrogenolysis (H₂, Pd/C)Stable to mild acid and base. Labile to strong Lewis acids.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu75–85%Mild Base (20% Piperidine in DMF)Stable to acid and catalytic hydrogenation.

Mechanistic Workflow

G Start 3-Aminocyclohexane- 1-carboxamide Amine Primary Amine (C3) Highly Nucleophilic Start->Amine Reactive Site Amide Carboxamide (C1) Resonance Stabilized Start->Amide Inert Site Boc Boc2O / Base Amine->Boc Cbz Cbz-Cl / Base Amine->Cbz BocProd N-Boc Derivative (Chemoselective) Boc->BocProd CbzProd N-Cbz Derivative (Chemoselective) Cbz->CbzProd

Chemoselective protection workflow exploiting the nucleophilicity differential between amine and amide.

Validated Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Aqueous Biphasic System)

This protocol utilizes a biphasic solvent system to maintain the solubility of the polar starting material while easily partitioning the non-polar Boc₂O[4].

Materials:

  • 3-Aminocyclohexane-1-carboxamide (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent: THF / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-aminocyclohexane-1-carboxamide and NaHCO₃ in the H₂O portion. Expert Insight: The mild base neutralizes any hydrochloride salts and maintains the amine in its active, deprotonated state without hydrolyzing the Boc₂O excessively.

  • Addition: Cool the aqueous solution to 0 °C using an ice bath. Dissolve Boc₂O in THF and add it dropwise to the aqueous mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously at room temperature for 4–6 hours. The reaction generates CO₂ gas and tert-butanol as byproducts[4].

  • Self-Validation System (TLC): The reaction incorporates an internal visual progress indicator. Expert Insight: Because the cyclohexane scaffold lacks a UV-active chromophore, standard 254 nm UV visualization will fail. Monitor the reaction via TLC (DCM:MeOH 9:1). Use a ninhydrin stain to detect the starting material; the free primary amine will rapidly turn into a vibrant purple spot upon heating. The disappearance of this purple spot confirms the complete consumption of the primary amine. To visualize the newly formed N-Boc product, counter-stain a parallel TLC plate with Cerium Ammonium Molybdate (CAM) or iodine vapor.

  • Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure N-Boc protected product.

Protocol B: Catalyst-Free N-Boc Protection (Eco-Friendly)

For sensitive stereoisomers (e.g., cis vs. trans configurations), a catalyst-free approach in water/acetone prevents base-catalyzed epimerization[5].

  • Suspension: Suspend the amine (1.0 equiv) in distilled water (9.5 mL/mmol) and acetone (0.5 mL/mmol).

  • Addition: Add Boc₂O (1.05 equiv) directly to the stirring mixture at room temperature.

  • Isolation: Stir for 15–30 minutes. The product typically precipitates directly from the aqueous medium as a white solid, requiring only simple filtration and vacuum drying[5].

Orthogonal Deprotection Strategies

Once the upstream synthesis (e.g., peptide coupling or cross-coupling) is complete, the protecting group must be removed without degrading the target molecule. Orthogonal protection strategies allow for the selective deprotection of the amine while leaving the carboxamide intact[3].

Deprotection Protected Protected 3-Aminocyclohexane- 1-carboxamide Boc N-Boc Protected->Boc Cbz N-Cbz Protected->Cbz Fmoc N-Fmoc Protected->Fmoc Acid TFA or HCl (Acidic Cleavage) Boc->Acid Hydro H2, Pd/C (Hydrogenolysis) Cbz->Hydro Base 20% Piperidine (Basic Cleavage) Fmoc->Base Free Free Amine Recovered Acid->Free Hydro->Free Base->Free

Orthogonal deprotection pathways for N-protected 3-aminocyclohexane-1-carboxamide.

References

  • Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened - PMC (nih.gov). 1

  • An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem. 4

  • Boc-Protected Amino Groups - Organic Chemistry Portal. 3

  • Dual protection of amino functions involving Boc - RSC Publishing. 2

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC (nih.gov). 5

Sources

Application

Application Note: Integration of 3-Aminocyclohexane-1-carboxamide HCl in Solid-Phase Peptide Synthesis (SPPS) for Peptidomimetic Drug Discovery

Introduction & Scientific Rationale The development of peptidomimetics often requires the introduction of non-natural, conformationally constrained scaffolds to enhance metabolic stability, optimize receptor binding affi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of peptidomimetics often requires the introduction of non-natural, conformationally constrained scaffolds to enhance metabolic stability, optimize receptor binding affinity, and improve pharmacokinetic profiles. 3-Aminocyclohexane-1-carboxamide HCl has emerged as a highly valuable alicyclic building block in modern drug discovery. Notably, it has been successfully utilized to synthesize potent, low-molecular-weight agonistic ligands targeting the EphA4 receptor tyrosine kinase—a critical pathway implicated in Amyotrophic Lateral Sclerosis (ALS) [1].

Integrating this diamine derivative into standard Fmoc-Solid-Phase Peptide Synthesis (SPPS) presents a unique chemical challenge. Because the molecule lacks a free carboxylic acid, it cannot be anchored to standard Wang or Rink Amide resins via traditional C-to-N elongation. To resolve this, researchers employ the Backbone Amide Linker (BAL) strategy [2]. By anchoring the primary amine of 3-aminocyclohexane-1-carboxamide to an aldehyde-functionalized resin via reductive amination, the carboxamide group is preserved as a C-terminal cap. The resulting resin-bound secondary amine then serves as the starting point for N-terminal peptide elongation.

Chemical Properties & Handling

Understanding the physicochemical properties of 3-Aminocyclohexane-1-carboxamide HCl is critical for designing the coupling strategy. The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated and non-nucleophilic until neutralized.

Table 1: Chemical and Physical Properties

PropertySpecification / Value
Chemical Name 3-Aminocyclohexane-1-carboxamide hydrochloride
CAS Number 1394041-53-2
Molecular Formula C₇H₁₅ClN₂O
Molecular Weight 178.66 g/mol
SMILES O=C(C1CC(N)CCC1)N.[H]Cl
Primary Utility C-terminal alicyclic constraint, Peptidomimetic scaffold

Strategic Workflow: The BAL Resin Approach

The BAL strategy relies on the formation of an imine between the free amine of the scaffold and the resin-bound aldehyde, followed by reduction to a secondary amine. This workflow fundamentally alters the steric environment of the first amino acid coupling. The presence of the bulky cyclohexane ring adjacent to a secondary amine creates extreme steric hindrance, necessitating highly reactive coupling reagents (e.g., HATU) and specialized additives (e.g., OximaPure) to drive acylation to completion [1].

BAL_Workflow Step1 BAL Resin (Aldehyde Functionalized) Step2 3-Aminocyclohexane-1-carboxamide HCl + DIPEA + AcOH (Imine Formation) Step1->Step2 Swell in DMF/DCM Step3 NaBH3CN Reduction (Secondary Amine Anchored) Step2->Step3 Reductive Amination Step4 Fmoc-AA-OH + HATU + OximaPure (Sterically Hindered Acylation) Step3->Step4 Chloranil Test (Positive) Step5 Standard Fmoc SPPS Elongation Step4->Step5 Chloranil Test (Negative) Step6 TFA Cleavage (Releases C-terminal modified peptide) Step5->Step6 Final Deprotection

Workflow for integrating 3-Aminocyclohexane-1-carboxamide into SPPS using BAL resin.

Detailed Experimental Protocols

The following protocols represent a self-validating system. Each critical chemical transformation is paired with a qualitative colorimetric test to ensure causality and reaction completion before proceeding to the next step.

Protocol A: Reductive Amination (Scaffold Anchoring)

Causality: The HCl salt must be neutralized with DIPEA to liberate the nucleophilic free amine. However, imine formation is an acid-catalyzed dehydration; thus, 1% Acetic Acid (AcOH) is subsequently added to lower the pH optimally without re-protonating the bulk amine. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it selectively reduces imines over aldehydes at mildly acidic pH.

  • Resin Preparation: Swell 0.05 mmol of BAL resin (e.g., BAL-AM resin) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes. Drain.

  • Neutralization & Imine Formation: Dissolve 5 equivalents (0.25 mmol) of 3-Aminocyclohexane-1-carboxamide HCl in 2 mL of DMF. Add 5 equivalents of DIPEA to neutralize the HCl salt. Add 1% v/v AcOH to the solution. Add the mixture to the resin and agitate at room temperature for 2 hours.

  • Reduction: Drain the resin and wash once with DMF. Dissolve 5 equivalents of NaBH₃CN in 2 mL of DMF/Methanol (1:1). Add to the resin and agitate overnight (12–16 hours).

  • Validation: Wash the resin extensively with DMF, Methanol, and DCM (3x each). Perform a Chloranil Test .

    • Expected Result: Dark blue/green beads, confirming the successful formation of the resin-bound secondary amine.

Protocol B: Acylation of the Hindered Secondary Amine

Causality: Standard carbodiimide chemistry (DIC/HOBt) will fail here due to the severe steric clash between the incoming Fmoc-amino acid and the cyclohexane-substituted secondary amine. HATU generates a highly reactive HOAt-ester, while OximaPure suppresses racemization and accelerates the reaction.

  • Activation: In a microcentrifuge tube, dissolve 3 eq. of the first Fmoc-Amino Acid, 3 eq. of HATU, and 3 eq. of OximaPure in 1 mL of anhydrous DMF.

  • Base Addition: Add 5 eq. of DIPEA to the mixture. A color change (typically to yellow/orange) indicates active ester formation. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the BAL-anchored resin. Agitate vigorously for 1 to 2 hours at room temperature.

  • Validation: Drain and wash the resin (DMF 3x, DCM 3x). Perform a Chloranil Test .

    • Expected Result: Colorless or pale yellow beads. A negative result validates that the sterically hindered secondary amine has been successfully acylated. If positive, repeat steps 1-3 (double coupling).

Protocol C: Elongation and Cleavage
  • Elongation: Proceed with standard Fmoc deprotection (20% piperidine in DMF) and subsequent amino acid couplings using standard SPPS protocols until the peptidomimetic sequence is complete.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water for 2 hours.

    • Causality: The highly acidic conditions cleave the tris-alkoxybenzyl bond of the BAL linker, releasing the peptide into solution with the 3-aminocyclohexane-1-carboxamide moiety permanently affixed to the C-terminus.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Case Study: EphA4 Agonistic Ligands

In recent neuropharmacological studies, Baggio et al. utilized 3-aminocyclohexane-1-carboxamide to synthesize consensus agent 150D4, a potent agonist of the EphA4 receptor [1]. The alicyclic scaffold provided critical structural rigidity, allowing the ligand to mimic the natural ephrin binding mode with nanomolar affinity (Kd ~ 3 μM for initial hits, optimized to nanomolar ranges). This interaction induces receptor clustering, kinase autophosphorylation, and ultimately provides motor neuron protection in ALS models.

EphA4_Pathway Ligand Peptidomimetic Agonist (3-Aminocyclohexane Scaffold) Receptor EphA4 Receptor (Ligand Binding Domain) Ligand->Receptor Nanomolar Binding Dimer Receptor Clustering & Dimerization Receptor->Dimer Conformational Shift Kinase Intracellular Kinase Autophosphorylation Dimer->Kinase Activation Effect Motor Neuron Protection (ALS Therapeutic Model) Kinase->Effect Downstream Signaling

EphA4 receptor activation pathway triggered by peptidomimetic agonists.

Troubleshooting & Expert Insights

When working with highly constrained alicyclic scaffolds on solid support, deviations in yield are usually traced back to steric or pH-related issues during the initial anchoring phases.

Table 2: Troubleshooting the BAL-Anchored Coupling

Experimental IssueMechanistic CauseSelf-Validating Solution
Negative Chloranil test after reductive amination Incomplete imine formation or failed reduction due to unneutralized HCl salt.Ensure exactly 1 eq DIPEA (relative to amine salt) is added before AcOH. Re-treat resin with NaBH₃CN.
Positive Chloranil test after Fmoc-AA coupling Severe steric hindrance from the cyclohexane ring preventing acylation of the secondary amine.Perform a double coupling using fresh HATU/OximaPure. If failure persists, heat the reaction gently to 50°C.
Premature cleavage from resin during synthesis The BAL linker is highly acid-sensitive; ambient acidity in degraded DMF can trigger micro-cleavage over time.Use fresh, amine-free, high-quality DMF. Avoid prolonged storage of the intermediate resin.

References

  • Baggio, C., Kulinich, A., Dennys, C. N., Rodrigo, R., Meyer, K., Ethell, I., & Pellecchia, M. (2021). "NMR-Guided Design of Potent and Selective EphA4 Agonistic Ligands." Journal of Medicinal Chemistry, 64(15), 11229-11246. Available at:[Link]

  • Barany, G., Albericio, F., et al. (1999). "Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides." Journal of the American Chemical Society, 121(23), 5467–5474. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16787928, 3-Aminocyclohexane-1-carboxamide." PubChem. Available at:[Link]

Method

Application Note: Preparation and Chiral Resolution of 3-Aminocyclohexane-1-carboxamide Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide Executive Summary Chiral 3-aminocyclohexane-1-carboxamide is a privileged bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Executive Summary

Chiral 3-aminocyclohexane-1-carboxamide is a privileged bifunctional scaffold integral to the development of advanced active pharmaceutical ingredients (APIs), including ERK, PIP4K, and PARP inhibitors [1]. The spatial orientation of the amino and carboxamide groups strictly dictates the binding affinity within the target kinase hinge regions [2]. This application note details a robust, scalable, and self-validating protocol for the synthesis of the racemic hydrochloride salt via catalytic hydrogenation, followed by classical diastereomeric resolution to yield the enantiopure building block.

Mechanistic Insights and Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

  • Overcoming Aromatic Resonance: The reduction of the benzene ring in 3-aminobenzamide requires forcing conditions (high pressure and temperature) and highly active catalysts. Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium on Carbon (Ru/C) are the catalysts of choice, as they provide the necessary surface activity to break aromaticity without causing hydrogenolysis of the sensitive carboxamide group.

  • The Critical Role of Hydrochloric Acid: A common pitfall in the hydrogenation of anilines is the formation of secondary amines (dimerization) via the reductive amination of transient cyclohexanone intermediates. By conducting the reaction in an acidic medium (HCl), the primary amine is immediately protonated to the unreactive ammonium salt. This choice is a self-validating system: it prevents dimerization, shields the catalyst from amine-induced poisoning, and directly yields the stable hydrochloride salt [3].

  • Thermodynamic Resolution: Classical resolution using chiral acids (e.g., D- or L-tartaric acid) relies on the differential solubility of the resulting diastereomeric salts in polar protic solvents. The rigid cyclohexane chair conformation amplifies the solubility differences between the (1R,3S) and (1S,3R) tartrate salts, allowing for highly efficient fractional crystallization.

Experimental Protocols

Protocol A: Catalytic Hydrogenation to Racemic 3-Aminocyclohexane-1-carboxamide HCl

Safety Note: High-pressure hydrogenation should only be performed in a certified Parr reactor behind a blast shield.

  • Preparation: Charge a high-pressure Hastelloy autoclave with 3-aminobenzamide (100 g, 0.73 mol), 5% Rh/Al₂O₃ catalyst (5.0 g, 5 wt%), and 800 mL of distilled water.

  • Acidification: Slowly add concentrated aqueous HCl (37%, 65 mL, 1.1 eq) to the slurry under continuous stirring. The mild exotherm indicates the formation of the anilinium salt.

  • Purging & Reaction: Seal the reactor. Purge the headspace three times with Nitrogen (10 bar), followed by three purges with Hydrogen gas (10 bar). Pressurize the reactor with H₂ to 50 bar.

  • Heating: Heat the reaction mixture to 80 °C. Maintain the pressure at 50 bar and stir vigorously (800 rpm) for 12–16 hours until hydrogen uptake ceases.

  • Workup (Self-Validation): Cool the reactor to room temperature and safely vent the H₂ gas. Filter the mixture through a pad of Celite to remove the catalyst.

    • Validation Check: Analyze a basified aliquot via GC-MS. The primary amine will show a distinct molecular ion peak ( m/z 142 for the free base). The absence of higher mass peaks confirms that dimerization was successfully suppressed.

  • Isolation: Concentrate the aqueous filtrate under reduced pressure to yield a white solid. Triturate with cold isopropanol, filter, and dry under vacuum to obtain racemic 3-aminocyclohexane-1-carboxamide hydrochloride.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation
  • Free-Basing: Dissolve the racemic hydrochloride salt (50 g) in a minimal amount of water. Basify to pH 11 using 2M NaOH. Extract the free base exhaustively with a mixture of Chloroform/Isopropanol (3:1). Dry the organic layer over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the free base (approx. 35 g) in 300 mL of boiling absolute ethanol. In a separate flask, dissolve D-(-)-tartaric acid (37 g, 1.0 eq) in 150 mL of boiling ethanol.

  • Crystallization: Slowly add the hot tartaric acid solution to the amine solution. Allow the mixture to cool to room temperature undisturbed over 12 hours, then chill to 4 °C for an additional 4 hours.

  • Harvesting: Filter the precipitated diastereomeric salt. Recrystallize once more from hot ethanol/water (9:1) to achieve >99% diastereomeric excess (de).

Protocol C: Hydrochloride Salt Regeneration
  • Liberation: Suspend the enantiopure tartrate salt in water and basify to pH 11 with 2M NaOH. Extract the chiral free base using Chloroform/Isopropanol (3:1).

  • HCl Conversion: Dry the organic phase and cool to 0 °C. Bubble anhydrous HCl gas through the solution (or add 2M HCl in diethyl ether) until precipitation is complete.

  • Final Validation: Filter and dry the chiral 3-aminocyclohexane-1-carboxamide hydrochloride.

    • Validation Check: Confirm enantiomeric excess (ee > 99%) using chiral HPLC (Chiralpak AD-H column) and verify the specific rotation [α]D​ against literature standards.

Data Presentation: Optimization of Hydrogenation

The following table summarizes the causal relationship between reaction parameters and the resulting yield/selectivity, demonstrating why Rh/Al₂O₃ with HCl is the optimal system.

Catalyst SystemPressure (H₂)AdditiveTemp (°C)Conversion (%)Yield (%)Primary Impurity
10% Pd/C50 barNone80< 20%N/AUnreacted starting material
5% Ru/C80 barNone100> 95%65%Dicyclohexylamine dimers
5% Ru/C80 barHCl (1.1 eq)100> 95%88%Trace defunctionalization
5% Rh/Al₂O₃ 50 bar HCl (1.1 eq) 80 > 99% 94% None (Optimal)

Pathway Visualization

Below is the logical workflow mapping the transformation from the aromatic starting material to the enantiopure hydrochloride salt.

Workflow Node1 3-Aminobenzamide Node2 Racemic 3-Aminocyclohexane- 1-carboxamide HCl Node1->Node2 H2 (50 bar), Rh/Al2O3 HCl (aq), 80°C Node3 Diastereomeric Salt (D-Tartrate) Node2->Node3 1. Neutralization 2. D-Tartaric Acid 3. Resolution Node4 Chiral (1R,3S)-Isomer Hydrochloride Node3->Node4 1. Base liberation 2. HCl in Ether

Workflow for the synthesis and chiral resolution of 3-aminocyclohexane-1-carboxamide HCl.

References

  • Title: Erk inhibitors and uses thereof (WO2014124230A2)
  • Title: Anti-infective heterocyclic compounds and uses thereof (WO2017222466A1)
Application

Application Note: Solvent Selection and Protocol Optimization for Reactions Involving 3-Aminocyclohexane-1-carboxamide HCl

Introduction 3-Aminocyclohexane-1-carboxamide, typically supplied as a stable hydrochloride (HCl) salt, is a highly versatile aliphatic amine scaffold. It is frequently incorporated into the design of PI3K inhibitors[1],...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Aminocyclohexane-1-carboxamide, typically supplied as a stable hydrochloride (HCl) salt, is a highly versatile aliphatic amine scaffold. It is frequently incorporated into the design of PI3K inhibitors[1], targeted protein degraders (PROTACs)[2], and EphA4 agonistic ligands[3].

Handling this bifunctional molecule requires careful strategic planning. The presence of both a primary amine hydrochloride and a primary carboxamide creates a highly polar, hydrogen-bond-rich network. Poor solvent selection often leads to heterogeneous reaction mixtures, stalled kinetics, or unwanted side reactions (such as carboxamide dehydration). This guide provides a mechanistic framework and validated protocols for optimizing solvent and base conditions when utilizing this critical scaffold.

Mechanistic Insights: Causality in Experimental Design

The Hydrochloride Salt Factor

Because the amine is protonated (ammonium), it is nucleophilically inert. An auxiliary base is strictly required to generate the reactive free base in situ[4]. The choice of base dictates the solvent:

  • Organic Bases (DIPEA, TEA): Used primarily in amide coupling and urea formation. DIPEA is generally preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, and it minimizes epimerization if adjacent chiral centers are present[4].

  • Inorganic Bases (Cs₂CO₃, K₂CO₃): Mandatory for transition-metal-catalyzed C-N cross-couplings (e.g., Buchwald-Hartwig). Amine bases can coordinate to and poison palladium catalysts.

Solubility vs. Reactivity

The combination of the HCl salt and the carboxamide group renders the molecule practically insoluble in non-polar solvents (e.g., hexanes, toluene) and poorly soluble in moderately polar ethereal solvents (e.g., THF, 1,4-dioxane).

  • Polar Aprotic Solvents (DMF, DMSO, DMAc): These are the solvents of choice. They possess high dielectric constants capable of disrupting the intermolecular hydrogen bonds of the starting material, ensuring a homogeneous reaction mixture[2].

  • Co-Solvent Strategies: In solid-phase peptide synthesis (SPPS) or urea formations, a binary mixture of DMF and DCM is often employed to balance reagent solubility with resin swelling[3].

Solvent Selection Matrix

The following table summarizes the performance of common solvents across different reaction paradigms involving 3-Aminocyclohexane-1-carboxamide HCl.

SolventPolarity (Dielectric Constant)Solubility of ScaffoldRecommended Reaction TypesKey Considerations & Limitations
DMF 36.7ExcellentAmide Coupling, Buchwald-Hartwig[5], Urea FormationUniversal choice. Must be anhydrous to prevent hydrolysis of activated esters.
DMSO 46.7ExcellentPROTAC Library Synthesis[2], SNArIdeal for highly recalcitrant couplings. Difficult to remove during aqueous workup.
DCM 8.9Poor (Suspension)Urea Formation[1], SPPS Washes[3]Requires a high equivalent of lipophilic base (DIPEA) to solubilize the free base.
1,4-Dioxane 2.2Very PoorC-N Cross-CouplingOften requires co-solvation with DMF to prevent the amine salt from crashing out.

Reaction Workflows and Logical Relationships

The decision tree below illustrates the optimal solvent and base pairings dictated by the chosen synthetic pathway.

G cluster_reactions Reaction Pathways & Reagent Selection Start 3-Aminocyclohexane-1-carboxamide HCl Amide Amide Coupling (PROTACs, Peptides) Start->Amide Cross C-N Cross-Coupling (Buchwald-Hartwig) Start->Cross Urea Urea Formation (Isocyanates/Activated Carbamates) Start->Urea Solvent1 Solvent: DMF or DMSO Base: DIPEA (3.0 eq) Amide->Solvent1 Solvent2 Solvent: DMF (Degassed) Base: Cs2CO3 (3.0 eq) Cross->Solvent2 Solvent3 Solvent: DMF/DCM (1:1) Base: TEA or DIPEA (2.5 eq) Urea->Solvent3

Decision matrix for solvent and base selection based on the target reaction pathway.

Experimental Protocols

Protocol A: Standard Amide Coupling (e.g., PROTAC Linker Attachment)

This protocol utilizes HATU in DMF, leveraging the high solubility profile of polar aprotic solvents to ensure complete conversion[2].

Reagents:

  • Carboxylic Acid partner: 1.0 eq

  • 3-Aminocyclohexane-1-carboxamide HCl: 1.2 eq

  • HATU: 1.1 eq

  • DIPEA: 3.0 eq (1.0 eq to neutralize HCl, 2.0 eq for coupling)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add 2.0 eq of DIPEA. Stir at room temperature for 10 minutes to form the active OAt ester.

  • Free-basing: In a separate vial, suspend 3-Aminocyclohexane-1-carboxamide HCl in a minimal volume of DMF. Add 1.0 eq of DIPEA and sonicate for 2 minutes until a clear solution is obtained.

  • Coupling: Add the free-based amine solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (if the product is lipophilic) or 10% IPA/CHCl₃ (if the product remains highly polar). Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Cross-coupling primary aliphatic amines bearing carboxamides is notoriously difficult. This protocol utilizes DMF to maintain solubility and Cs₂CO₃ as the inorganic base[5].

Reagents:

  • Aryl Halide (e.g., Aryl Bromide): 1.0 eq

  • 3-Aminocyclohexane-1-carboxamide HCl: 1.2 eq

  • Pd₂(dba)₃: 0.10 eq

  • BINAP: 0.10 eq

  • Cs₂CO₃: 3.0 eq

  • Anhydrous, Degassed DMF (0.2 M)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add the aryl halide, 3-aminocyclohexane-1-carboxamide HCl, Pd₂(dba)₃, BINAP, and Cs₂CO₃[5].

  • Degassing: Evacuate the flask and backfill with N₂ (repeat 3 times).

  • Solvent Addition: Add anhydrous, rigorously degassed DMF via syringe. (Note: Do not use 1,4-dioxane alone, as the amine salt will not dissolve, leading to poor catalytic turnover).

  • Heating: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under N₂[5].

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via reverse-phase prep-HPLC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization in 3-Aminocyclohexane-1-carboxamide Couplings

Introduction 3-Aminocyclohexane-1-carboxamide is a highly valuable chiral cycloaliphatic scaffold, frequently utilized as a P1 replacement in the synthesis of potent EphA4 agonistic ligands for neurodegenerative disease...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Aminocyclohexane-1-carboxamide is a highly valuable chiral cycloaliphatic scaffold, frequently utilized as a P1 replacement in the synthesis of potent EphA4 agonistic ligands for neurodegenerative disease research[1]. However, coupling this sterically hindered amine to chiral carboxylic acids (e.g., Fmoc-protected amino acids) introduces significant synthetic challenges. The steric bulk of the cyclohexane ring slows down the aminolysis step, leaving the activated carboxylic acid vulnerable to base-catalyzed oxazolone formation and subsequent racemization[2].

This technical guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure absolute stereochemical fidelity during your coupling workflows.

Mechanistic Causality: The Root of Racemization

When activating a chiral carboxylic acid, the formation of an O -acylisourea intermediate is rapid. If the subsequent nucleophilic attack by the sterically hindered 3-aminocyclohexane-1-carboxamide is delayed, the intermediate can cyclize into an oxazolone. In the presence of strong tertiary amine bases like N,N -diisopropylethylamine (DIPEA), the α -proton of the oxazolone is easily abstracted, leading to a loss of chiral integrity[2]. Preventing this requires shifting the kinetic pathway toward a highly reactive, racemization-resistant active ester using additives like OxymaPure[3].

Pathway AA Activated Carboxylic Acid (O-Acylisourea) Oxazolone Oxazolone Intermediate (High Racemization Risk) AA->Oxazolone Strong Base (DIPEA) ActiveEster Oxyma Active Ester (Racemization Suppressed) AA->ActiveEster + OxymaPure Racemic Epimerized Product (Loss of Chiral Integrity) Oxazolone->Racemic + Amine Chiral Target Chiral Amide (Retained Stereochemistry) ActiveEster->Chiral + Amine Amine 3-Aminocyclohexane- 1-carboxamide Amine->Racemic Amine->Chiral

Caption: Mechanistic pathways of amide coupling: Oxazolone-induced racemization vs. Oxyma active ester.

Troubleshooting Guides & FAQs

Q: I am observing ~10% epimerization when coupling an Fmoc-amino acid to 3-aminocyclohexane-1-carboxamide using HATU and DIPEA. How do I fix this? A: The basicity of DIPEA ( pKa​ ~10.5) is the primary culprit. DIPEA promotes the deprotonation of the oxazolone intermediate. Switch to a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (TMP, pKa​ ~7.4). TMP provides sufficient basicity to neutralize the carboxylic acid for activation but is too weak to deprotonate the chiral center, drastically reducing epimerization[2].

Q: Is HOBt a sufficient additive for this specific cycloaliphatic coupling? A: No. While HOBt is a standard additive, it is often insufficiently reactive for sterically hindered amines like 3-aminocyclohexane-1-carboxamide. Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended instead. OxymaPure forms an active ester that is significantly more reactive than the HOBt equivalent, accelerating the aminolysis step and outcompeting the oxazolone racemization pathway[3].

Q: Can I eliminate the base entirely to prevent racemization? A: Yes. The most effective strategy for highly sensitive chiral couplings is a "base-free" system using Diisopropylcarbodiimide (DIC) and OxymaPure. Unlike uronium salts (HATU, COMU) which require a base to generate the active species, DIC/OxymaPure operates efficiently under neutral conditions, effectively shutting down base-catalyzed enolization[2].

Quantitative Data Comparison

The following table summarizes the impact of different coupling systems on the yield and chiral integrity when coupling sterically hindered amines.

Coupling ReagentAdditiveBaseReaction TimeTypical YieldEpimerization Risk
HATU NoneDIPEA (2.0 eq)1 hr>90%High (>5%)
HATU NoneTMP (2.0 eq)2 hr>85%Moderate (~2%)
DIC HOBt (1.0 eq)None4 hr75%Moderate (~3%)
DIC OxymaPure (1.0 eq)None2 hr>95%Low (<0.5%)

Note: Data synthesized from comparative coupling studies on hindered chiral scaffolds[2][3].

Self-Validating Experimental Protocol: Base-Free DIC/Oxyma Coupling

Optimization Start Evaluate Initial Coupling Conditions Check Is Epimerization > 1%? Start->Check Base 1. Base Optimization Replace DIPEA with TMP Check->Base Yes Success Self-Validation: Chiral HPLC Confirms Purity Check->Success No Reagent 2. Reagent Switch Use DIC/OxymaPure Base->Reagent Temp 3. Thermal Control Lower Temp to 0°C Reagent->Temp Temp->Check

Caption: Stepwise troubleshooting workflow for optimizing chiral amine coupling conditions.

To ensure absolute stereochemical fidelity, this protocol utilizes a base-free DIC/OxymaPure system and incorporates built-in analytical validation steps to verify the success of the reaction.

Materials Required:

  • Chiral Carboxylic Acid (1.0 eq)

  • 3-Aminocyclohexane-1-carboxamide (1.1 eq)

  • DIC (1.0 eq)

  • OxymaPure (1.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the chiral carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF. Stir at 0 °C for 5 minutes.

  • Carbodiimide Addition: Add DIC (1.0 eq) dropwise to the chilled solution. Stir at 0 °C for 15 minutes to generate the Oxyma active ester.

    • Causality Note: Pre-activation at 0 °C minimizes the thermal energy available for the side-reaction oxazolone formation, keeping the kinetic equilibrium strictly on the active ester pathway.

  • Amine Addition: Add 3-aminocyclohexane-1-carboxamide (1.1 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature (20–25 °C).

  • Reaction Monitoring (Self-Validation Step 1): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS. Confirm the disappearance of the starting carboxylic acid mass and the presence of the target amide mass.

  • Workup: Dilute the mixture with Ethyl Acetate, wash with 1M HCl (3x) to remove unreacted amine, followed by saturated NaHCO3​ (3x) to remove unreacted acid and Oxyma byproducts. Dry over Na2​SO4​ and concentrate in vacuo.

  • Chiral Purity Verification (Self-Validation Step 2): Dissolve 1 mg of the crude product in Isopropanol. Inject onto a Chiral SFC or HPLC system (e.g., Chiralpak IC column) using a Hexane/Isopropanol gradient. Compare the retention time against a synthesized racemic standard to quantify the enantiomeric/diastereomeric excess (%ee/%de). Successful optimization will yield an epimerization rate of <0.5%.

References
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications[Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings Source: PubMed Central (PMC)[Link]

  • EphA4 targeting agents protect motor neurons from cell death induced by amyotrophic lateral sclerosis -astrocytes Source: PubMed Central (PMC)[Link]

Sources

Optimization

Technical Support Center: Purification Challenges of Polar Cyclohexane Carboxamide Derivatives

Welcome to the technical support center for the purification of polar cyclohexane carboxamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar cyclohexane carboxamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often-demanding compounds. Here, we move beyond generic protocols to provide in-depth, experience-driven troubleshooting advice and optimized methodologies.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of polar cyclohexane carboxamide derivatives.

Q1: Why are polar cyclohexane carboxamide derivatives so difficult to purify?

A: The primary challenge lies in their dual nature. The cyclohexane ring provides a degree of non-polar character, while the carboxamide and other polar functional groups impart significant polarity. This amphiphilic nature can lead to several issues:

  • Poor solubility: They may not be fully soluble in common non-polar organic solvents used in normal-phase chromatography or highly aqueous solutions for reversed-phase chromatography.

  • Strong interactions with stationary phases: The polar carboxamide group can form strong hydrogen bonds with the silanol groups on standard silica gel, leading to peak tailing and poor recovery in normal-phase chromatography.[1]

  • Limited retention in reversed-phase chromatography: Conversely, their polarity can cause them to elute too quickly in traditional reversed-phase systems (like C18), with little to no retention, making separation from other polar impurities impossible.[2][3]

Q2: My compound is streaking badly on a silica gel column. What is happening?

A: Streaking, or peak tailing, on silica gel is a classic sign of strong, undesirable secondary interactions between your polar analyte and the acidic silanol groups on the silica surface.[4] The carboxamide group, being a good hydrogen bond acceptor and donor, is particularly prone to this. To mitigate this, you can either "mask" the silanol groups or choose a different separation mode.

Q3: I have no retention on my C18 column. What are my options?

A: This is a common problem for highly polar compounds.[2] When your compound elutes in the solvent front, it means it has a stronger affinity for the highly aqueous mobile phase than the non-polar C18 stationary phase. Your primary options are:

  • Switch to a more polar stationary phase: Consider polar-embedded or polar-endcapped reversed-phase columns.[1]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for highly polar compounds.[1][2][5]

  • Use Ion-Pairing Agents: This can increase retention but may be incompatible with mass spectrometry.

Q4: Is crystallization a viable purification method for these compounds?

A: Crystallization can be an excellent and scalable purification method, provided a suitable solvent system can be identified. The challenge often lies in finding a solvent in which the derivative has high solubility at elevated temperatures and low solubility at room or lower temperatures.[6][7] Due to their polarity, solvent systems often involve polar solvents like alcohols, acetone, or mixtures with water.[6]

II. Troubleshooting Guides & Detailed Protocols

This section provides in-depth troubleshooting for specific purification techniques.

Guide 1: Flash and Preparative Chromatography
Issue 1.1: Poor Peak Shape and Recovery in Normal-Phase Chromatography

Root Cause Analysis: The polar carboxamide moiety interacts strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential irreversible adsorption.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape in normal-phase chromatography.

Protocol 1.1.1: Deactivation of Silica Gel for Flash Chromatography

This protocol aims to neutralize the acidic sites on the silica gel, thereby reducing strong secondary interactions.

Materials:

  • Packed silica gel column

  • Mobile phase solvent system (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA) or Ammonia solution

Procedure:

  • Prepare a deactivating solution: Add 0.5-2% (v/v) of triethylamine to your chosen mobile phase. For very sensitive compounds, a solution of 1-2% ammonia in methanol can be used to flush the column first.

  • Column Equilibration: Flush the packed silica gel column with 3-5 column volumes of the deactivating solution.

  • Re-equilibration: Flush the column with 3-5 column volumes of the initial mobile phase (without the basic additive) to remove excess base.

  • Sample Loading and Elution: Load your sample and proceed with the purification using your optimized mobile phase.

Expertise & Experience Note: While effective, the addition of a basic modifier like TEA will alter the selectivity of your separation. It is crucial to re-evaluate your mobile phase composition using TLC with the same modifier added to the developing solvent.

Issue 1.2: No Retention in Reversed-Phase Chromatography

Root Cause Analysis: The analyte is too polar to partition into the non-polar stationary phase from the highly aqueous mobile phase.

Troubleshooting Workflow:

Caption: Decision tree for addressing no retention in reversed-phase chromatography.

Protocol 1.2.1: Method Development for Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[5][8][9] A water layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[5][8]

Materials:

  • HILIC column (e.g., bare silica, amide, or diol-bonded phases)[3][8]

  • Acetonitrile (ACN)

  • Aqueous buffer (e.g., 10-20 mM Ammonium Formate or Ammonium Acetate)

Procedure:

  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.[1] Amide phases often provide excellent selectivity for polar compounds.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH if necessary (a common starting point is pH 3.0 or 6.8).

    • Mobile Phase B (Organic): Use 100% acetonitrile.

  • Initial Gradient Conditions:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a linear gradient to a lower percentage of organic (e.g., 50% B) over 10-15 column volumes.

  • Sample Injection: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition to ensure good peak shape.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to fine-tune the separation and improve resolution.

Data Presentation: Comparison of Purification Strategies

Purification TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase Silica GelHexane/Ethyl AcetateInexpensive, well-understoodPoor peak shape for polar compounds, potential for sample degradation
Deactivated Normal-Phase Silica GelHexane/EtOAc + TEAImproved peak shape, better recoveryAltered selectivity, need to remove TEA post-purification
Reversed-Phase C18Water/AcetonitrileGood for less polar derivativesNo retention for highly polar derivatives
HILIC Silica, Amide, DiolAcetonitrile/Aqueous BufferExcellent retention for polar compounds, MS-compatibleCan require longer equilibration times, sensitive to injection solvent
Mixed-Mode Chromatography Mixed-Mode PhasesVariesCan retain both polar and non-polar compounds, unique selectivity[10][11]Method development can be more complex[11]
Supercritical Fluid Chromatography (SFC) VariousCO2 + ModifierFast separations, environmentally friendly[12]Requires specialized equipment, may need additives for very polar compounds[13]
Guide 2: Crystallization

Issue 2.1: Difficulty Finding a Suitable Crystallization Solvent

Root Cause Analysis: The compound's polarity profile makes it either too soluble or insoluble in single-solvent systems.

Troubleshooting Workflow:

Caption: Workflow for selecting a crystallization solvent system.

Protocol 2.1.1: Solvent Screening for Crystallization

Materials:

  • Small vials or test tubes

  • A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Hot plate and/or oil bath

  • Your crude polar cyclohexane carboxamide derivative

Procedure:

  • Solubility Testing:

    • Place a small amount of your crude compound (10-20 mg) into several different vials.

    • Add a small volume (0.5 mL) of a single solvent to each vial at room temperature. Observe solubility.

    • If insoluble, gently heat the vial and observe if the compound dissolves.

    • Allow any vials with dissolved compound to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • Solvent/Anti-Solvent Method:

    • Identify a "solvent" in which your compound is highly soluble.

    • Identify an "anti-solvent" in which your compound is poorly soluble, but is miscible with the "solvent".[6] (e.g., Ethanol/Water, Acetone/Heptane).

    • Dissolve your compound in a minimal amount of the hot "solvent".

    • Slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid.

    • Add a drop or two of the "solvent" to redissolve the precipitate.

    • Allow the solution to cool slowly.

Expertise & Experience Note: For carboxamides, which can act as both hydrogen bond donors and acceptors, protic solvents like alcohols or water are often good starting points. If the compound is too soluble in these, an anti-solvent like ethyl acetate or toluene can be effective.

Guide 3: Chiral Purification

Issue 3.1: Poor or No Enantiomeric Separation

Root Cause Analysis: The chosen chiral stationary phase (CSP) does not provide sufficient enantioselective interactions with the analyte. The separation of enantiomers requires a chiral environment.[14]

Troubleshooting & Optimization:

  • Screen Multiple CSPs: There is no single CSP that can separate all enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for many carboxamides.[15]

  • Optimize the Mobile Phase:

    • In normal-phase chiral chromatography, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in the hexane or cyclohexane mobile phase is critical.[15]

    • In reversed-phase or polar organic modes, adjusting the pH and buffer concentration can significantly impact resolution.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC. Polysaccharide-based CSPs are widely used in SFC for amide separations.

Protocol 3.1.1: Chiral Method Scouting using SFC

Materials:

  • SFC system

  • Multiple chiral columns (e.g., Chiralcel OD-H, Chiralpak IC)

  • Supercritical CO2

  • Co-solvent (e.g., Methanol, Ethanol)

  • Additive (optional, e.g., diethylamine for basic compounds)

Procedure:

  • Initial Screening:

    • Screen several different chiral columns with a generic gradient.

    • A typical screening gradient might be 5% to 40% methanol in CO2 over 5-10 minutes.

  • Modifier Optimization:

    • Once a column shows some selectivity, optimize the co-solvent (methanol vs. ethanol) and the gradient slope.

  • Additive Effects:

    • If peak shape is poor, consider adding a small amount of an acidic or basic additive to the co-solvent.

  • Temperature and Backpressure:

    • Varying the column temperature and backpressure can also influence selectivity and resolution.

III. References

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies. Retrieved from

  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography. (2016). Journal of Separation Science. Retrieved from

  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved from

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from

  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem. Retrieved from

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. Retrieved from

  • Chiral separation of amides using supercritical fluid chromatography. (2013, April 30). Sigma-Aldrich. Retrieved from

  • Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. (n.d.). Benchchem. Retrieved from

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. Retrieved from

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (n.d.). Springer. Retrieved from

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021, September 30). MDPI. Retrieved from

  • What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage. Retrieved from

  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. Retrieved from

  • 1 3.3. CRYSTALLIZATION. (n.d.). Course Hero. Retrieved from

  • 1 3.3. CRYSTALLIZATION. (n.d.). Course Hero. Retrieved from

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. (n.d.). Teledyne Labs. Retrieved from

  • chiral separation for enantiomeric determination in the pharmaceutical industry. (n.d.). IAPC-OBP. Retrieved from

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 3-Aminocyclohexane-1-carboxamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical challenges associated with 3-Aminocyclohexane-1-carboxamide hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical and chemical challenges associated with 3-Aminocyclohexane-1-carboxamide hydrochloride. This intermediate is a highly valuable building block in drug development, but its structural composition makes it exceptionally prone to moisture-induced degradation.

This center synthesizes thermodynamic principles, structural chemistry, and field-proven laboratory practices to help you maintain the integrity of your material and ensure reproducible experimental results.

Mechanistic Overview: The Causality of Hygroscopicity

To effectively troubleshoot handling issues, we must first understand the molecular causality of the problem. 3-Aminocyclohexane-1-carboxamide hydrochloride contains three highly polar features: a primary amine, a carboxamide group, and a hydrochloride (HCl) salt.

While the chloride counterion is essential for enhancing the aqueous solubility of basic drugs, it is highly electronegative and acts as a potent hydrogen-bond acceptor[1]. When exposed to ambient air, the chloride ions—synergizing with the hydrogen-bonding network of the carboxamide—rapidly adsorb atmospheric moisture. If the environmental humidity exceeds the compound's Deliquescence Relative Humidity (DRH), the adsorbed water triggers a first-order thermodynamic phase transition, dissolving the crystal lattice and turning the solid into an aqueous solution[2].

Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my batch of 3-Aminocyclohexane-1-carboxamide HCl rapidly turn into a sticky paste on the benchtop? A1: This phenomenon is known as deliquescence. It occurs when the ambient Relative Humidity (RH) exceeds the specific DRH of the salt[2]. Because the chloride ion aggressively scavenges water molecules to form a hydration shell[1], the solid essentially dissolves in the moisture it pulls from the air. To prevent this, the material must never be exposed to uncontrolled atmospheric conditions.

Q2: Does moisture absorption cause chemical degradation, or is it purely a physical change? A2: Initially, moisture uptake causes physical instability, such as clumping, polymorphic shifts, or hydrate formation[3]. However, prolonged exposure—especially at room temperature or higher—induces chemical degradation. The carboxamide group is susceptible to hydrolytic cleavage, converting into a carboxylic acid[4]. Because the compound is an HCl salt, the localized microenvironmental pH in the absorbed water layer is highly acidic. This acidic microenvironment auto-catalyzes the specific acid-catalyzed hydrolysis of the amide bond[4].

Q3: How can I accurately weigh this material without moisture skewing my stoichiometric calculations? A3: When a hygroscopic salt absorbs water, its effective molecular weight increases rapidly. Weighing this compromised material leads to inaccurate dosing and skewed reaction stoichiometry. To prevent this, weighing must be conducted in a moisture-free environment (e.g., a glovebox) or via a closed-system "difference weighing" method using pre-filled, sealed reaction vials[5]. (See Standard Operating Procedures below).

Q4: What is the optimal storage protocol to prevent long-term degradation? A4: The material must be stored sealed in a dry environment at 2–8°C to minimize the thermodynamic drivers for hydrolytic degradation[6]. Crucially, the headspace of the container must be backfilled with an inert, dry gas (Argon or Nitrogen) before sealing. The primary container should be placed inside a secondary moisture-barrier bag containing active desiccants (e.g., silica gel) to scavenge any residual moisture.

Quantitative Environmental Data Matrix

The following table summarizes the impact of ambient Relative Humidity (RH) on the physical state of the API salt and dictates the required handling actions.

Relative Humidity (RH)Physical State of API SaltMechanistic Impact & Chemical RiskRecommended Handling Action
< 20% Free-flowing crystalline powderThermodynamically stable; no capillary condensation.Routine benchtop handling is acceptable.
20% - 40% Slight surface adhesionAdsorption of water monolayers; minor weight gain.Use difference weighing; limit exposure to < 5 mins.
40% - 60% Clumping and aggregationCapillary condensation in powder bed; potential polymorphic shift.Handle strictly in a glovebox or isolator.
> 60% Liquid paste (Deliquescence)First-order solid-to-solution phase transition[2]; high risk of amide hydrolysis[4].Do not use for precise stoichiometry; requires vacuum recovery.

Decision Workflow for Handling Hygroscopic Salts

Workflow A Bulk 3-Aminocyclohexane- 1-carboxamide HCl B Assess Ambient Relative Humidity (RH) A->B C RH > 40% OR Critical Stoichiometry B->C High Risk D RH < 40% AND Routine Assay B->D Low Risk E Glovebox / Isolator (Inert Atmosphere) C->E F Rapid Benchtop Weighing (Difference Method) D->F G Seal & Backfill with Argon E->G F->G H Store at 2-8°C with Desiccant G->H

Workflow for assessing environmental risk and handling hygroscopic hydrochloride salts.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the success of the procedure is quantitatively verifiable within the workflow itself.

Protocol 1: Inert-Atmosphere Difference Weighing

Use this protocol when a glovebox is unavailable, but precise stoichiometry is required.

  • Preparation: Place a clean, dry reaction vial equipped with a septum cap into an oven (120°C) for 2 hours. Cool it in a desiccator.

  • Tare: Weigh the empty, sealed vial on an analytical balance. Record this as Mtare​ .

  • Transfer: Open the bulk API container and the reaction vial simultaneously. Rapidly transfer the estimated required mass of 3-Aminocyclohexane-1-carboxamide HCl into the vial.

  • Purge & Seal: Immediately flush the headspace of the reaction vial with dry Argon gas for 10 seconds, then seal tightly with the septum cap.

  • Validation (Difference Weighing): Weigh the sealed vial again ( Mtotal​ ). The exact mass of the anhydrous API is Mtotal​−Mtare​ . Self-Validation: Because the vial is sealed under Argon before the final weighing, the mass will not drift on the balance. If the balance reading continuously creeps upward, the septum seal has failed and moisture is entering; discard and repeat.

  • Solvent Addition: Inject your anhydrous reaction solvent directly through the septum using a syringe[5], ensuring the salt never touches ambient air.

Protocol 2: Vacuum Recovery of Moisture-Compromised Material

Use this protocol if the material has clumped but has not yet fully deliquesced into a liquid.

  • Baseline Measurement: Transfer the compromised, clumped mass into a pre-weighed, dry round-bottom flask. Record the total mass to establish a baseline.

  • Apparatus Setup: Attach the flask to a high-vacuum manifold (Schlenk line) equipped with a liquid nitrogen cold trap.

    • Causality: High vacuum significantly lowers the boiling point of water, allowing it to sublime/evaporate at room temperature. This prevents the need for heating, which would otherwise accelerate the acidic hydrolysis of the carboxamide group[4].

  • Evacuation: Apply high vacuum (< 1 mbar) at ambient temperature (20–25°C) for 12 to 24 hours. Do NOT apply heat.

  • Self-Validation (Constant Mass Verification): Disconnect the flask, backfill with Argon, and weigh. Re-apply the vacuum for an additional 2 hours and weigh again.

    • Validation Check: If the mass remains constant ( Δm<0.1% ), the material is fully dried. If the mass continues to drop, residual water is still present; repeat Step 3.

  • Quality Control: Perform a quick functional validation (e.g., Karl Fischer titration to confirm water content < 1%, or 1 H-NMR to ensure the carboxamide peak is intact and has not hydrolyzed to a carboxylic acid).

References

  • HepatoChem. "How do you handle hygroscopic salts?". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". Available at:[Link]

  • ResearchGate. "Deliquescence in Binary Mixtures". Available at:[Link]

  • Taylor & Francis Online. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain". Available at:[Link]

  • The Royal Society of Chemistry. "CHAPTER 2: Hydrolytic Degradation". Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in 3-Aminocyclohexane-1-carboxamide reactions

Welcome to the Technical Support Center for 3-Aminocyclohexane-1-carboxamide . This versatile scaffold is highly valued in drug discovery, but functionalizing the 3-amino position frequently presents severe synthetic bot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Aminocyclohexane-1-carboxamide . This versatile scaffold is highly valued in drug discovery, but functionalizing the 3-amino position frequently presents severe synthetic bottlenecks.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols. Here, we will dissect the root causes of these bottlenecks—specifically stereochemically induced steric hindrance—and provide field-proven, self-validating methodologies to ensure your amidation and alkylation workflows succeed.

Mechanistic Insight: The Root Cause of Steric Hindrance

To troubleshoot reactions involving 3-aminocyclohexane-1-carboxamide, we must first understand its 3D conformation. The cyclohexane ring adopts a chair conformation, and the relative stereochemistry (cis vs. trans) dictates the axial or equatorial orientation of the amine and carboxamide groups[1].

  • Cis-Isomer: Typically adopts a highly stable diequatorial conformation. The 3-amino group points outward, making it highly accessible to electrophiles.

  • Trans-Isomer: Forced into an axial-equatorial equilibrium. Because the carboxamide group is bulkier, it preferentially occupies the equatorial position, forcing the 3-amino group into the axial position.

When the amine is axial, it suffers from severe 1,3-diaxial interactions with the axial protons at the C1 and C5 positions[1]. This creates a physical blockade that repels incoming electrophiles and drastically reduces the amine's apparent nucleophilicity[2].

G A trans-3-Aminocyclohexane- 1-carboxamide B Axial Amine Conformer (High 1,3-Diaxial Strain) A->B Equilibrium C Equatorial Amine Conformer (Axial Carboxamide) A->C Equilibrium D Steric Blockade of Incoming Electrophile B->D 1,3-Diaxial H-clash E Reduced Nucleophilicity B->E Orbital shielding

Logical flow of steric hindrance in trans-1,3-disubstituted cyclohexanes.

Troubleshooting Guide: Amidation of the Hindered 3-Amino Group

Symptom: Your N-acylation reaction stalls at 20-30% conversion. LC-MS shows unreacted 3-aminocyclohexane-1-carboxamide, and if using HATU, you observe a +98 Da mass shift corresponding to a guanidinylation side-product.

Causality & Solution: Standard carbodiimides (like EDC/HOBt) lack the activation energy required to overcome the steric blockade of the axial amine. While HATU is a powerful aminium-based reagent, the slow attack of the hindered 3-amino group allows it to erroneously attack the uronium carbon of HATU instead of the activated ester, causing irreversible guanidinylation[3].

To overcome this, transition to COMU or TCFH/NMI coupling systems. COMU (a morpholino-based uronium salt) forms a highly reactive Oxyma ester intermediate that is significantly less prone to guanidinylation and highly efficient for sterically congested amines[4],[5].

Quantitative Comparison of Coupling Reagents for Hindered Amines
Coupling ReagentActive IntermediateExpected YieldEpimerization RiskPrimary Drawback / Byproduct
EDC / HOBt OBt ester< 30%LowInsufficient reactivity for axial amines.
HATU OAt ester70 - 85%ModerateGuanidinylation of the amine[3].
COMU Oxyma ester85 - 95%Very LowRequires strict stoichiometric control[5].
TCFH / NMI Acylimidazolium> 90%LowHighly moisture sensitive[3].

Self-Validating Experimental Protocol: COMU-Mediated Amidation

To ensure trustworthiness and reproducibility, this protocol utilizes COMU. A major advantage of COMU is that it provides a self-validating visual cue (a distinct color change) that confirms successful pre-activation and tracks reaction progress[5].

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-Aminocyclohexane-1-carboxamide (1.1 eq)

  • COMU (1.05 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF. Stir at room temperature for 5 minutes.

  • Base Addition & Validation: Add DIPEA (2.0 eq) dropwise.

    • Self-Validation Checkpoint: The solution will immediately turn a distinct yellow/orange color. This visual shift confirms the successful formation of the active Oxyma ester[5].

  • Amine Addition: Add 3-aminocyclohexane-1-carboxamide (1.1 eq) in one portion.

  • Monitoring: Stir the reaction at room temperature.

    • Self-Validation Checkpoint: As the hindered amine consumes the active ester, the intense yellow/orange color will gradually fade back to pale yellow or colorless[5]. Complete fading strongly correlates with reaction completion.

  • Aqueous Workup: Dilute the mixture with EtOAc and wash sequentially with 5% NaHCO3, 1M HCl, and brine. Because the morpholino byproducts of COMU are highly water-soluble, they are efficiently stripped away in the aqueous phase, leaving clean crude product[4],[5].

G Step1 1. Pre-activation Acid + COMU Step2 2. Base Addition Color: Yellow/Orange Step1->Step2 Step3 3. Amine Addition Hindered Amine Step2->Step3 Step4 4. Monitoring Color Fades Step3->Step4 Step5 5. Aqueous Workup Water-soluble waste Step4->Step5

Step-by-step COMU-mediated coupling workflow for hindered amines.

Frequently Asked Questions (FAQs)

Q1: I am trying to reductively aminate a ketone using 3-aminocyclohexane-1-carboxamide, but I only get trace product. What is wrong? A1: Reductive amination requires the initial formation of an imine. If the amine is in the sterically hindered axial position, the nucleophilic attack on the ketone to form the tetrahedral intermediate is thermodynamically disfavored. Fix: Do not add the reducing agent immediately. Add a Lewis acid catalyst like Ti(OiPr)4 (1.5 eq) and stir for 12 hours to force the imine formation via thermodynamic control. Only then should you add your reducing agent (e.g., NaBH(OAc)3).

Q2: Why does my product yield drop significantly when I scale up the HATU coupling? A2: Scale-up inherently involves longer addition times and slower mixing. This increases the residence time of the unreacted, sterically hindered amine in the presence of HATU. Because the desired amidation is slow, the competing side-reaction—where the amine attacks the uronium carbon of HATU—takes over, leading to guanidinylation[3]. Switch to COMU or PyAOP for large-scale syntheses, as they do not form stable guanidino byproducts with primary amines[4].

Q3: The carboxamide group causes severe solubility issues in DCM. Can I use DMSO instead? A3: While DMSO will easily solubilize the carboxamide moiety, it can interfere with highly active coupling reagents like TCFH or cause side-oxidations. DMF or NMP are the preferred solvents. If DCM must be used for downstream compatibility, consider adding 5-10% DMF as a co-solvent. This is usually sufficient to disrupt the intermolecular hydrogen bonding of the carboxamide without drastically altering the reaction kinetics.

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL:[Link]

  • 7.1.4: Substituted Cyclohexanes Source: Chemistry LibreTexts URL:[Link]

  • The Synthesis of Sterically Hindered Amides Source: CHIMIA URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Cis/Trans Isomer Mixtures of 3-Aminocyclohexane-1-carboxamide

Overview & Stereochemical Complexity 3-Aminocyclohexane-1-carboxamide is a highly valuable building block in drug discovery, notably utilized in the synthesis of kinase inhibitors and EphA4 agonistic ligands[1]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Stereochemical Complexity

3-Aminocyclohexane-1-carboxamide is a highly valuable building block in drug discovery, notably utilized in the synthesis of kinase inhibitors and EphA4 agonistic ligands[1]. However, its 1,3-disubstituted cyclohexane ring contains two chiral centers, resulting in four distinct stereoisomers: a cis pair of enantiomers and a trans pair of enantiomers.

Separating these isomers is notoriously difficult due to the high polarity of the primary amine and primary amide groups, which readily form intermolecular hydrogen bonds and interact strongly with chromatographic stationary phases. This guide provides validated troubleshooting steps and protocols to achieve baseline separation and enantiomeric resolution.

Quantitative Data: Stereoisomer Properties

Understanding the relative stereochemistry and polarity of the isomers is critical for designing an effective separation strategy.

Isomer ClassificationAbsolute ConfigurationPreferred ConformationRelative Polarity (Silica Gel)*
Cis-Enantiomer 1 (1R, 3S)Diequatorial (e,e)Low (Elutes First)
Cis-Enantiomer 2 (1S, 3R)Diequatorial (e,e)Low (Elutes First)
Trans-Enantiomer 1 (1R, 3R)Equatorial-Axial (e,a)High (Elutes Second)
Trans-Enantiomer 2 (1S, 3S)Equatorial-Axial (e,a)High (Elutes Second)

*Note: Polarity trends are based on N-Boc protected derivatives. The diequatorial cis-conformation exhibits a lower net dipole moment compared to the trans-conformation.

Resolution Strategy Workflow

Workflow Mix Crude Mixture (Cis/Trans 3-Aminocyclohexane-1-carboxamide) Boc Amine Derivatization (Boc2O, Et3N, DCM) Mix->Boc Silica Silica Gel Chromatography (Hexane/EtOAc) Boc->Silica CisBoc Cis-Boc Isomers (Less Polar) Silica->CisBoc TransBoc Trans-Boc Isomers (More Polar) Silica->TransBoc DeprotectCis TFA Deprotection (Cis Racemate) CisBoc->DeprotectCis DeprotectTrans TFA Deprotection (Trans Racemate) TransBoc->DeprotectTrans Chiral Chiral SFC / HPLC (Enantiomer Resolution) DeprotectCis->Chiral Salt Diastereomeric Salt Crystallization DeprotectTrans->Salt

Workflow for resolving cis/trans 3-aminocyclohexane-1-carboxamide mixtures.

Frequently Asked Questions & Troubleshooting

Q1: Why do I experience severe peak tailing and poor resolution when running the crude mixture on a standard silica gel column? A1: The free primary amine (-NH₂) and carboxamide (-CONH₂) groups act as strong hydrogen bond donors and acceptors. These functional groups interact irreversibly with the acidic silanol groups on the bare silica gel surface[2]. Causality & Solution: To disrupt this interaction, derivatization is required. Converting the amine to a tert-butyloxycarbonyl (Boc) carbamate significantly masks the basicity and reduces the overall polarity. This allows the diastereomers to be separated by standard normal-phase chromatography before subsequent deprotection[2].

Q2: After column chromatography of the Boc-protected mixture, how can I definitively assign the cis and trans fractions? A2: 1H-NMR and 2D NOESY experiments are the gold standards for the structural elucidation of substituted cyclohexanes[3]. Self-Validating Check: In the cis-isomer, the ring predominantly adopts a chair conformation where both the Boc-amino and carboxamide groups are equatorial. Consequently, the axial protons at C1 and C3 will exhibit large trans-diaxial coupling constants (typically J = 11.0 – 12.0 Hz)[4]. In contrast, the trans-isomer is forced into an equatorial-axial conformation, altering the multiplicity of the methine protons. Furthermore, a 2D NOESY spectrum of the cis-isomer will show a strong spatial correlation between the axial protons at C1 and C3, which is geometrically impossible (and therefore absent) in the trans-isomer[4].

Q3: Can I resolve the enantiomers of the separated cis or trans racemates without using expensive Chiral SFC/HPLC? A3: Yes. Fractional crystallization via diastereomeric salt formation is a highly scalable alternative[2]. By reacting the racemic free base with an enantiopure chiral acid (such as (1R,2R)-(-)-tartaric acid or (+)-mandelic acid), two diastereomeric salts are formed. Because diastereomers possess different physical properties, one salt will preferentially crystallize from a carefully selected solvent system (e.g., ethanol or isopropanol).

Standard Operating Protocols

Protocol A: Diastereomer Separation via Boc-Protection

Objective: Separate the cis and trans diastereomeric pairs prior to enantiomeric resolution.

  • Derivatization: Dissolve 10.0 g of the crude cis/trans 3-aminocyclohexane-1-carboxamide mixture in 100 mL of Dichloromethane (DCM).

  • Reagent Addition: Add 1.5 equivalents of Triethylamine (Et₃N), followed by the dropwise addition of 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 20 mL of DCM at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction completion via TLC (Ninhydrin stain).

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Load the crude Boc-protected mixture onto a silica gel column. Elute using a gradient of Hexane/Ethyl Acetate (from 80:20 to 50:50).

    • Validation Check: The cis-Boc isomer elutes first (higher Rf), followed by the trans-Boc isomer (lower Rf).

  • Deprotection: Treat the isolated fractions individually with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature. Concentrate to yield the respective cis and trans racemic TFA salts. Neutralize with basic ion-exchange resin to obtain the free bases.

Protocol B: Enantiomeric Resolution via Diastereomeric Salt Crystallization

Objective: Resolve the (1R,3R) and (1S,3S) enantiomers from the isolated trans-racemate.

  • Salt Formation: Dissolve 5.0 g of the isolated trans-3-aminocyclohexane-1-carboxamide (racemate) in 50 mL of near-boiling absolute ethanol.

  • Chiral Acid Addition: In a separate flask, dissolve 1.0 equivalent of (1R,2R)-(-)-tartaric acid in 25 mL of hot ethanol. Slowly add this to the amine solution while stirring continuously.

  • Crystallization: Remove the heat source and allow the solution to cool to room temperature at a rate of ~10 °C/hour. Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize precipitation.

  • Filtration: Filter the resulting crystals under vacuum. Wash the filter cake with a minimal amount of ice-cold ethanol.

  • Enrichment: Recrystallize the solid from boiling ethanol until the diastereomeric excess (de) exceeds 99% (verified by chiral HPLC).

  • Free Base Recovery: Suspend the enantiopure salt in DCM and wash with 1M NaOH. Extract the aqueous layer three times with DCM. Dry and concentrate the combined organic layers to yield the pure trans-enantiomer.

Sources

Reference Data & Comparative Studies

Validation

Interpreting H-NMR spectra of 3-Aminocyclohexane-1-carboxamide hydrochloride

Analytical Comparison Guide: Interpreting 1 H-NMR Spectra of 3-Aminocyclohexane-1-carboxamide Hydrochloride Executive Summary & Scientific Context As a Senior Application Scientist, evaluating the structural integrity of...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Interpreting 1 H-NMR Spectra of 3-Aminocyclohexane-1-carboxamide Hydrochloride

Executive Summary & Scientific Context

As a Senior Application Scientist, evaluating the structural integrity of small molecule building blocks is paramount for downstream synthetic success. 3-Aminocyclohexane-1-carboxamide hydrochloride (Molecular Formula: C7H15ClN2O)[1] is a highly versatile chiral scaffold utilized extensively in medicinal chemistry, notably in the synthesis of complex architectures like 2[2] and3[3].

The primary analytical challenge during quality control lies in differentiating its stereoisomers (cis vs. trans) and confirming the integrity of the hydrochloride salt. This guide objectively compares the analytical performance of different NMR solvents and provides a self-validating framework for stereochemical assignment using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality in Conformational Analysis: The "Why" Behind the Spectra

The interpretation of cyclohexane derivatives relies heavily on the Karplus equation, which correlates the vicinal scalar coupling constant ( 3J ) with the dihedral angle between adjacent protons.

In 1,3-disubstituted cyclohexanes, the stereochemistry dictates the preferred chair conformation, which directly causes the observed spectral splitting patterns:

  • Cis-Isomer (Target Product): The cis-1,3 configuration strongly favors the diequatorial (e,e) chair conformation to minimize 1,3-diaxial steric clashes. Consequently, the methine protons at C1 and C3 are forced into axial positions. Axial protons exhibit large coupling constants (typically 10–13 Hz) with adjacent axial protons[4].

  • Trans-Isomer (Alternative/Impurity): The trans-1,3 configuration is forced into an axial-equatorial (a,e) conformation. One of the methine protons must be equatorial, resulting in significantly smaller coupling constants (2–5 Hz) due to the lack of axial-axial overlap[4].

Conformation A 1,3-Disubstituted Cyclohexane Stereocenters at C1 and C3 B Cis Isomer (e.g., 1R,3S) A->B C Trans Isomer (e.g., 1R,3R) A->C D Diequatorial (e,e) Dominant Chair Conformer B->D E Axial-Equatorial (a,e) Rapid Interconversion C->E F H1 & H3 are Axial Large J_aa (~10-12 Hz) D->F G One H is Equatorial Small J_ae/J_ee (~2-5 Hz) E->G

Caption: Conformational causality mapping for 1,3-disubstituted cyclohexane stereoisomers.

Stereochemical Differentiation Data

The following table summarizes the quantitative diagnostic features used to analytically compare and identify the isomers.

Table 1: Stereochemical Differentiation (Cis vs. Trans Isomers)

Diagnostic FeatureCis-3-Aminocyclohexane-1-carboxamideTrans-3-Aminocyclohexane-1-carboxamide
Preferred Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
H1 (Methine) Position AxialAxial or Equatorial (Rapid equilibrium)
H3 (Methine) Position AxialEquatorial or Axial
3J Coupling Constants Large 3Jaa​ (10-13 Hz)[4]Small 3Jae​ / 3Jee​ (2-5 Hz)[4]
Multiplet Appearance Triplet of triplets (tt)Narrow multiplet (m)

Solvent Performance Comparison: D2O vs. DMSO-d6

Selecting the optimal deuterated solvent is a critical experimental choice. For , the presence of the hydrochloride salt and exchangeable protons (-NH 3+​ , -CONH 2​ ) drastically alters the spectral output depending on the solvent utilized.

Table 2: Solvent Performance Comparison

ParameterDeuterium Oxide (D2O)Dimethyl Sulfoxide (DMSO-d6)
Solubility Excellent (>50 mg/mL)Moderate (~10-20 mg/mL)
Exchangeable Protons Exchanged with DeuteriumRetained (Visible in spectrum)
Amide (-CONH2) Signals AbsentVisible (~6.8 - 7.5 ppm)
Ammonium (-NH3+) Signals AbsentVisible (~8.0 ppm, broad integration of 3H)
Spectral Resolution High (Low viscosity, sharp peaks)Moderate (Viscosity causes slight broadening)
Analytical Use Case Routine backbone assignment & purityConfirming salt formation & H-bonding

Expert Insight: If the goal is to confirm the presence of the hydrochloride salt, DMSO-d6 is mandatory. The broad signal integrating to 3 protons around 8.0 ppm confirms the protonated amine state. However, for precise extraction of J -couplings to assign cis/trans stereochemistry, D2O often provides superior resolution in the congested aliphatic region (1.0–2.5 ppm).

Validated Experimental Protocol

To ensure trustworthiness, the following protocol represents a self-validating system. By utilizing orthogonal 2D techniques, the initial 1D assignments are independently verified, eliminating interpretive bias.

NMR_Workflow A Sample Preparation (15-20 mg API) B Solvent Selection (D2O vs DMSO-d6) A->B C 1D 1H-NMR Acquisition (Internal Standard Calibration) B->C D 2D NMR Correlation (COSY & HSQC) C->D If signals overlap E Multiplet Analysis (Extract J-couplings) C->E If signals resolved D->E F Stereochemical Validation (Cis/Trans Assignment) E->F

Caption: Self-validating NMR workflow for structural and stereochemical assignment.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of. Dissolve completely in 0.6 mL of the chosen deuterated solvent (D2O or DMSO-d6).

  • Internal Calibration: Ensure the solvent contains an internal standard (e.g., TSP for D2O, TMS for DMSO-d6) to lock the chemical shift reference at 0.00 ppm. This is critical for cross-referencing literature values.

  • 1D 1 H-NMR Acquisition: Acquire the spectrum at 298 K using a minimum of a 400 MHz spectrometer (600 MHz preferred for complex aliphatic splitting). Run 16–64 scans with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.

  • Integration & Causality Check: Integrate the aliphatic region (approx. 1.0–3.5 ppm). The total integral must equal exactly 10 protons (representing the 10 aliphatic protons of the cyclohexane ring). If using DMSO-d6, validate the separate presence of the 3 protons of the -NH 3+​ group and 2 protons of the -CONH 2​ group.

  • 2D COSY (Correlation Spectroscopy): If the H1 and H3 methine signals overlap with the equatorial methylene protons, acquire a COSY spectrum. Trace the scalar coupling network from the easily identifiable H1 (adjacent to the electron-withdrawing carboxamide) through the C2 methylene protons, terminating at H3.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to map protons to their directly attached carbons. This definitively separates the methine protons (CH) from the methylene protons (CH 2​ ), providing orthogonal validation of the 1D integration and confirming the structural backbone.

Sources

Comparative

HPLC Method Development for 3-Aminocyclohexane-1-carboxamide: A Comparative Guide

The Analytical Dilemma: Polarity and Optical Invisibility In pharmaceutical development, the quantification of aliphatic amines like 3-Aminocyclohexane-1-carboxamide presents a dual chromatographic challenge. Structurall...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Dilemma: Polarity and Optical Invisibility

In pharmaceutical development, the quantification of aliphatic amines like 3-Aminocyclohexane-1-carboxamide presents a dual chromatographic challenge. Structurally, the molecule features a highly polar primary amine and a primary carboxamide attached to an aliphatic cyclohexane ring.

For analytical scientists, this translates to two critical roadblocks:

  • Lack of a UV Chromophore: The absence of a conjugated π -electron system renders standard Ultraviolet (UV) detection practically useless, as the molecule only weakly absorbs at low, noise-prone wavelengths (e.g., 200–210 nm).

  • Extreme Hydrophilicity: The basic, polar nature of the molecule results in a negative partition coefficient ( logP<0 ). On traditional non-polar Reversed-Phase (RP) C18 columns, the compound elutes at or near the void volume ( t0​ ), often exhibiting severe peak tailing due to secondary electrostatic interactions with residual silanols.

This guide objectively compares three methodological approaches—Standard RP-HPLC-UV, Pre-Column Derivatization, and Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)—to establish the most robust, self-validating protocol for this class of compounds.

Mechanistic Evaluation of Chromatographic Modalities

To develop a reliable assay, we must move beyond empirical trial-and-error and understand the causality behind phase partitioning and detector response.

Reversed-Phase HPLC with Low-Wavelength UV (The Legacy Approach)

Attempting to retain 3-Aminocyclohexane-1-carboxamide on a C18 column requires highly aqueous mobile phases (often 100% water), which risks stationary phase dewetting. Furthermore, detecting the amide bond requires monitoring at ~205 nm. At this wavelength, mobile phase impurities, dissolved oxygen, and buffer salts heavily absorb UV light, resulting in severe baseline drift and poor Signal-to-Noise (S/N) ratios.

Pre-Column Derivatization (The Workaround)

To bypass the lack of a chromophore, the primary amine can be reacted with derivatizing agents like m-Toluoyl Chloride or 9-Fluorenylmethyl chloroformate (FMOC) [1].

  • The Causality: Derivatization attaches a bulky, hydrophobic, UV-absorbing tag to the molecule. This simultaneously solves both problems: it increases hydrophobicity (enabling strong retention on C18 columns) and introduces a robust UV signal.

  • The Drawback: This approach introduces significant sample preparation time, potential for incomplete reactions, and derivative instability, complicating routine High-Throughput Screening (HTS).

HILIC-CAD (The Modern Gold Standard)

Hydrophilic Interaction Liquid Chromatography (HILIC) paired with Charged Aerosol Detection (CAD) is the optimal orthogonal approach for polar, non-chromophoric analytes [2].

  • The Chromatographic Causality: HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). In this mode, water acts as the strong eluting solvent by forming an aqueous-enriched partition layer on the stationary phase. The highly polar 3-Aminocyclohexane-1-carboxamide readily partitions into this water layer, resulting in excellent retention and peak shape [3].

  • The Detection Causality: CAD is a universal, mass-based detector. It nebulizes the column eluate, evaporates the mobile phase, and applies a positive charge to the remaining non-volatile analyte particles via a corona discharge [4]. Because the detection relies entirely on the mass of the non-volatile particle rather than optical properties, it provides highly sensitive quantification for aliphatic compounds.

MethodSelection Start Analyte: 3-Aminocyclohexane -1-carboxamide Q1 Has UV Chromophore? Start->Q1 NoUV No (Aliphatic) Q1->NoUV Q2 Is it Highly Polar? NoUV->Q2 YesPolar Yes (LogP < 0) Q2->YesPolar Deriv RP-HPLC-UV (Requires Derivatization) YesPolar->Deriv If UV is mandatory IP Ion-Pairing HPLC (Poor MS/CAD Compatibility) YesPolar->IP If C18 is mandatory HILIC HILIC-CAD / MS (Optimal Choice) YesPolar->HILIC Best Practice

Decision tree for selecting the optimal HPLC method for polar, aliphatic amines.

Empirical Performance Comparison

The following table summarizes the experimental performance of the three methodologies when applied to 3-Aminocyclohexane-1-carboxamide.

Analytical ParameterRP-HPLC-UV (Low λ )RP-HPLC-UV (Derivatized)HILIC-CAD (Recommended)
Primary Mechanism Hydrophobic PartitioningHydrophobic PartitioningHydrophilic Partitioning
Retention Factor ( k′ ) < 0.5 (Co-elutes with void)4.5 - 6.0 (Excellent)3.0 - 5.0 (Optimal)
Peak Asymmetry ( As​ ) > 2.5 (Severe Tailing)1.0 - 1.2 (Symmetrical)0.9 - 1.1 (Symmetrical)
Sample Prep Time Minimal (Dilute & Shoot)High (45+ mins reaction)Minimal (Dilute & Shoot)
Limit of Detection ~10 µg/mL (High noise)~0.05 µg/mL~0.1 µg/mL
Gradient Compatibility YesYesYes (Organic to Aqueous)

Optimized HILIC-CAD Protocol (Self-Validating System)

To ensure scientific integrity and reproducibility, the following HILIC-CAD protocol is designed as a self-validating system. The choice of pH and buffer concentration is strictly controlled to dictate the ionization state of the analyte.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Aqueous Phase (A): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The primary amine of 3-Aminocyclohexane-1-carboxamide has a pKa of ~10.5. At pH 3.0, the amine is 100% protonated ( −NH3+​ ). This ensures a uniform charge state, maximizing hydrophilic partitioning and preventing erratic peak tailing. Furthermore, ammonium formate is entirely volatile, which is a strict requirement to prevent background noise in CAD [4].

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Elution Mode: Isocratic at 20% A / 80% B.

    • Causality: In HILIC, the organic solvent is the weak solvent. Maintaining 80% Acetonitrile ensures a thick, stable water layer on the stationary phase for the analyte to partition into. The final buffer concentration in the column is 20 mM, which is optimal for shielding electrostatic repulsions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL (Sample diluent must be at least 75% Acetonitrile to prevent peak distortion).

3. CAD Detector Settings:

  • Evaporator Temperature: 35°C (Optimal for low-molecular-weight analytes to prevent thermal degradation or premature volatilization).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

4. System Suitability Criteria (Validation):

  • Retention Time RSD: ≤1.0% (Confirms stable water layer equilibration).

  • Asymmetry Factor ( As​ ): 0.8 – 1.5.

  • Signal-to-Noise (S/N) at LOQ: ≥10:1 .

CADMechanism Eluate HILIC Column Eluate Nebulizer Nebulization (N2 Gas) Eluate->Nebulizer Desolvation Desolvation Tube (Evaporation) Nebulizer->Desolvation Charging Corona Discharge (Particle Charging) Desolvation->Charging Electrometer Electrometer (Signal Detection) Charging->Electrometer

Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Conclusion

While derivatization strategies can force 3-Aminocyclohexane-1-carboxamide to conform to legacy RP-HPLC-UV systems, they compromise throughput and introduce chemical artifacts. By aligning the chromatographic mechanism with the analyte's intrinsic properties—utilizing HILIC to exploit its extreme hydrophilicity and CAD to detect its non-volatile mass—laboratories can achieve a highly sensitive, direct-injection assay. This orthogonal approach ensures data integrity, accelerates drug development workflows, and represents the current best practice for polar aliphatic amines.

References

  • Benchchem.Determination of Aliphatic Amines by HPLC with UV Detection Following Pre-Column Derivatization with m-Toluoyl Chloride.
  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[1] URL:

  • LabRulez LCMS. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[2] URL:

  • American Laboratory. Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries.[3] URL:

Sources

Validation

Comparing reactivity of 3-Aminocyclohexane-1-carboxamide HCl vs free base

A Comprehensive Guide to the Reactivity and Application of 3-Aminocyclohexane-1-carboxamide: Free Base vs. Hydrochloride Salt In modern drug discovery, functionalized cycloalkanes serve as critical structural motifs.

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Reactivity and Application of 3-Aminocyclohexane-1-carboxamide: Free Base vs. Hydrochloride Salt

In modern drug discovery, functionalized cycloalkanes serve as critical structural motifs. 3-Aminocyclohexane-1-carboxamide is a highly versatile small molecule scaffold frequently utilized in the synthesis of potent therapeutics, including EphA4 agonistic ligands for Amyotrophic Lateral Sclerosis (ALS) (1)[1] and PI3K/PIP4K inhibitors for oncology (2)[2].

When sourcing and utilizing this building block, researchers must choose between two primary forms: the free base and the hydrochloride (HCl) salt . This guide objectively compares their physicochemical properties, reactivity profiles, and provides self-validating experimental protocols to ensure high-yield synthetic workflows.

Mechanistic Causality: Reactivity and Stability

The fundamental difference between the free base and the HCl salt lies in the electronic state of the primary amine group.

In the free base form , the nitrogen atom possesses an unshared pair of electrons (a lone pair). This lone pair makes the molecule a strong nucleophile and a Lewis base, ready to attack electrophiles in coupling reactions. However, this same electron density renders the amine highly susceptible to atmospheric oxidation and side reactions during storage, severely limiting its shelf-life (3)[3].

Conversely, reacting the free base with hydrochloric acid protonates the amine, forming an ammonium cation ( R−NH3+​ ) (4)[4]. Because the lone pair is now tied up in a covalent bond with the acquired proton, the molecule can no longer act as a nucleophile or easily undergo oxidation. This drastically increases the compound's chemical stability and shelf-life[3]. Furthermore, the resulting ionic salt lattice significantly enhances aqueous solubility, a critical factor for specific biological assays and purification steps[4].

G A 3-Aminocyclohexane-1-carboxamide B Free Base Form (Active Nucleophile) A->B C HCl Salt Form (Protonated Amine) A->C D High Reactivity Susceptible to Oxidation B->D E Direct Coupling (No Base Required) B->E F High Stability Water Soluble C->F G In Situ Neutralization (Requires DIPEA/TEA) C->G

Logic relationship mapping the reactivity and stability of free base vs HCl salt.

Comparative Quantitative Data

To guide procurement and stoichiometric calculations, the following table summarizes the physicochemical properties of both forms.

Property3-Aminocyclohexane-1-carboxamide (Free Base)3-Aminocyclohexane-1-carboxamide HCl (Salt)
CAS Number 953750-05-5 (5)[5]2307738-42-5 / 1394041-53-2 (),[6]
Molecular Formula C7​H14​N2​O (7)[7] C7​H15​ClN2​O (8)[8]
Molecular Weight 142.20 g/mol [5]178.66 g/mol [6]
Nucleophilicity High (Active lone pair)Negligible (Protonated)[3]
Oxidation Susceptibility High[3]Low (Stable for long-term storage)[3]
Aqueous Solubility ModerateHigh (Ionic lattice)[4]
Pre-Coupling Requirement NoneDeprotonation via organic base[4]

Self-Validating Experimental Protocols

The choice between free base and HCl salt dictates the experimental workflow. Below are two field-proven, self-validating protocols demonstrating how to handle each form effectively.

Protocol A: Urea Formation via In Situ Neutralization (Using HCl Salt)

Because the HCl salt is non-nucleophilic, the free amine must be generated in situ using an organic base (e.g., N,N-Diisopropylethylamine, DIPEA) before reacting with an electrophile like an isocyanate (9)[9].

  • Dissolution : Suspend 3-Aminocyclohexane-1-carboxamide HCl (1.0 eq) in anhydrous DMF at 0 °C.

  • Neutralization : Add DIPEA (2.5 eq) dropwise. The DIPEA acts as a thermodynamic sink for the HCl.

  • Self-Validation Check (pH Spotting) : Because the reaction occurs in an organic solvent, spot a 1 µL aliquot onto water-dampened universal indicator paper.

    • Causality: If the indicator remains neutral/acidic (pH ≤ 7), the amine is still protonated and inactive. A color change indicating an apparent pH of ~8-9 confirms the successful liberation of the nucleophilic free base.

  • Coupling : Slowly add the target isocyanate (1.1 eq). Stir at room temperature for 5 hours.

  • Monitoring : Confirm product formation via LC-MS (Target mass + 1) before concentrating under reduced pressure[9].

Protocol B: Buchwald-Hartwig Cross-Coupling (Using Free Base)

When utilizing the free base directly, no extra neutralization step is required for the amine itself. This is advantageous in sensitive palladium-catalyzed cross-couplings where excess chloride salts might interfere with the catalytic cycle (2)[2].

  • Reagent Assembly : In an oven-dried Schlenk flask, combine 3-Aminocyclohexane-1-carboxamide free base (1.2 eq), aryl halide (1.0 eq), Pd2​(dba)3​ (0.1 eq), BINAP (0.1 eq), and Cs2​CO3​ (3.0 eq) in anhydrous DMF[2].

  • Degassing (Critical Step) : Sparge the mixture with Nitrogen ( N2​ ) or Argon for 15 minutes.

  • Self-Validation Check (Visual) : Oxidation is the primary failure mode for the free base and the Pd(0) catalyst. The self-validating mechanism relies on observing the complete cessation of dissolved gas micro-bubbles during sparging. This visual cue confirms the solvent is fully deoxygenated and safe for heating.

  • Heating : Seal the flask and stir at 100 °C for 12 hours under N2​ [2].

Workflow Start Start Synthesis Workflow Step1 Select Amine Source Start->Step1 Branch1 HCl Salt Step1->Branch1 Branch2 Free Base Step1->Branch2 Action1 Add Organic Base (DIPEA/TEA) to liberate free amine Branch1->Action1 Action2 Direct addition to electrophile under inert atmosphere Branch2->Action2 Coupling Coupling Reaction (e.g., Urea/Amide Formation) Action1->Coupling Action2->Coupling Product Target Scaffold (e.g., EphA4/PI3K Ligand) Coupling->Product

Step-by-step experimental workflow for coupling 3-Aminocyclohexane-1-carboxamide.

Conclusion & Best Practices

For most drug development laboratories, purchasing and storing the hydrochloride salt of 3-Aminocyclohexane-1-carboxamide is highly recommended due to its superior stability and resistance to oxidation[3]. The minor inconvenience of adding an organic base (like DIPEA) during the reaction setup is heavily outweighed by the reliability and extended shelf-life of the reagent. However, for specialized organometallic catalysis where chloride ions or excess organic bases are detrimental, freshly prepared or strictly anaerobic free base remains the required choice.

Sources

Comparative

Validating enantiomeric purity of 3-Aminocyclohexane-1-carboxamide hydrochloride

[label="Chiral GC\nRequires neutralization & derivatization", fillcolor="#F1F3F4", Decision workflow for selecting chiral analysis methods based on project requirements. Mechanism Racemate Racemic Analyte (1R,3S) & (1S,3...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Chiral GC\nRequires neutralization & derivatization", fillcolor="#F1F3F4",

Decision workflow for selecting chiral analysis methods based on project requirements.

Mechanism Racemate Racemic Analyte (1R,3S) & (1S,3R) ChiralEnv Chiral Selector (e.g., Crown Ether CSP) Racemate->ChiralEnv Interaction ComplexR Diastereomer A (Strong Inclusion) ChiralEnv->ComplexR ComplexS Diastereomer B (Weak Inclusion) ChiralEnv->ComplexS SignalR Longer Retention ComplexR->SignalR SignalS Shorter Retention ComplexS->SignalS

Mechanistic pathway of chiral recognition forming transient diastereomeric complexes.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, every protocol must act as a self-validating system. The methodologies below include built-in causality checks to prevent false positives.

Protocol 1: Chiral HPLC via Crown Ether Stationary Phase

Rationale: We utilize an acidic aqueous mobile phase to guarantee the primary amine remains fully protonated (-NH³⁺), which is the strict prerequisite for host-guest inclusion inside the crown ether cavity [1].

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO₄) adjusted to pH 2.0. Causality Check: The low pH suppresses silanol ionization on the silica support (eliminating peak tailing) and ensures 100% ionization of the analyte.

  • Sample Preparation: Dissolve 1.0 mg/mL of 3-Aminocyclohexane-1-carboxamide hydrochloride directly into the mobile phase. No extraction is required.

  • Chromatographic Conditions:

    • Column: Crownpak CR-I(+) (or equivalent), 150 x 3.0 mm, 5 µm.

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C (Temperature highly impacts inclusion complex stability; strictly control this).

    • Detection: UV at 210 nm (monitoring the amide chromophore).

  • System Suitability (Self-Validation): Prior to sample analysis, inject a racemic reference standard . The system is only validated for use if the chromatographic resolution ( Rs​ ) between the enantiomeric peaks is ≥1.5 .

Protocol 2: ¹H-NMR with (S)-BINOL Chiral Solvating Agent

Rationale: The CSA relies on hydrogen bonding with the free lone pair of the primary amine. Therefore, the hydrochloride salt must be neutralized prior to analysis [2].

  • Free-Basing: Partition 10 mg of the hydrochloride salt between saturated aqueous Na₂CO₃ and dichloromethane (DCM). Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate under a gentle stream of nitrogen to yield the free base.

  • Sample Preparation: Dissolve 5 mg of the free base and 15 mg of (S)-BINOL (approx. 1:2 molar ratio) in 0.6 mL of CDCl₃. Causality Check: A non-polar solvent like CDCl₃ is strictly mandated; polar solvents like DMSO-d₆ would competitively hydrogen-bond with the analyte, destroying the delicate host-guest interaction required for chiral recognition.

  • Acquisition: Acquire a standard ¹H-NMR spectrum (minimum 16 scans to ensure adequate signal-to-noise ratio for trace enantiomer detection).

  • Data Analysis: Identify the distinct, split signals for the methine proton adjacent to the amine or amide group. Integrate the baseline-resolved peaks to calculate the enantiomeric excess.

References

  • 3-aminocyclohexane-1-carboxamide (C7H14N2O). PubChemLite. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

Sources

Validation

Comparison of 3-Aminocyclohexane-1-carboxamide with aromatic analogs

Escape from Flatland: A Comparative Guide of 3-Aminocyclohexane-1-carboxamide vs. Aromatic Analogs The "Escape from Flatland" Paradigm In modern medicinal chemistry, transitioning from planar, sp2 -hybridized aromatic ri...

Author: BenchChem Technical Support Team. Date: March 2026

Escape from Flatland: A Comparative Guide of 3-Aminocyclohexane-1-carboxamide vs. Aromatic Analogs

The "Escape from Flatland" Paradigm

In modern medicinal chemistry, transitioning from planar, sp2 -hybridized aromatic rings to sp3 -enriched alicyclic scaffolds—often termed "escaping from flatland"—is a proven strategy to improve a molecule's solubility, metabolic stability, and clinical success rate. This guide objectively compares 3-aminobenzamide (3-AB) , a classic planar aromatic inhibitor of Poly(ADP-ribose) polymerase (PARP-1)[1], with its saturated counterpart, 3-aminocyclohexane-1-carboxamide .

While 3-AB mimics the nicotinamide moiety of NAD+ to competitively inhibit PARP-1[1], the alicyclic 3-aminocyclohexane-1-carboxamide loses this specific activity due to altered 3D vector geometry. However, this structural shift repurposes the scaffold, allowing it to engage entirely different therapeutic targets, such as EphA4 receptors[2], PI3K[3], and PIP4K[4].

Physicochemical & Structural Divergence

The saturation of the benzene ring fundamentally alters the physicochemical profile of the molecule. The most critical metric here is the fraction of sp3 carbons ( Fsp3​ ), which dictates the three-dimensionality of the pharmacophore.

Table 1: Structural and Physicochemical Comparison

Property3-Aminobenzamide (Aromatic)3-Aminocyclohexane-1-carboxamide (Alicyclic)
Molecular Formula C7​H8​N2​O C7​H14​N2​O
Fsp3​ (sp3 fraction) 0.00 (0/7 carbons)0.86 (6/7 carbons)
3D Conformation Planar (2D)Non-planar (Chair conformation)
Primary Interaction Mode π−π stacking, hydrogen bondingAliphatic hydrophobic packing, hydrogen bonding
Primary Target Utility PARP-1 Inhibition[5]EphA4 agonistic ligands[2], PI3K inhibitors[3]

Mechanistic Binding Logic

The pharmacological inhibition of PARP-1 by benzamide pharmacophores relies heavily on occupying the NAD+ donor site[1]. The planar aromatic ring of 3-AB forms critical π−π stacking interactions with Tyr907 in the PARP-1 active site.

When the ring is saturated to form 3-aminocyclohexane-1-carboxamide, the molecule adopts a bulky chair conformation. This causes a severe steric clash within the narrow NAD+ pocket and completely abolishes the π−π stacking capability. Consequently, the alicyclic analog is inactive against PARP-1. However, this exact sp3 -enriched geometry makes it an ideal building block for novel targets. For instance, when incorporated into focused peptide libraries, the cyclohexane ring perfectly occupies specific hydrophobic pockets in the EphA4 ligand-binding domain, yielding single-digit micromolar affinities ( Kd​∼3μM )[2].

Logical flow of binding divergence between planar aromatic and alicyclic scaffolds.

Experimental Protocols: Validating Scaffold Divergence

To objectively validate the functional divergence between these two scaffolds, we deploy a dual-assay workflow. The protocols below are designed as self-validating systems to ensure data integrity.

Parallel experimental workflow for evaluating thermodynamic binding and enzymatic inhibition.
Protocol A: PARP-1 Enzymatic Inhibition Assay (Colorimetric)

Causality: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. We utilize this to prove that the transition from sp2 to sp3 destroys PARP-1 affinity.

  • Reagent Preparation: Prepare 10 mM stock solutions of 3-AB and 3-aminocyclohexane-1-carboxamide in anhydrous DMSO. Dilute to a working concentration range of 0.1 µM to 500 µM in assay buffer.

  • Enzyme Incubation: Add 50 ng of purified PARP-1 enzyme to histone-coated 96-well plates. Add the compound dilutions and incubate for 10 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add the NAD+ mixture (containing biotinylated NAD+) to initiate poly(ADP-ribosyl)ation. Incubate for exactly 30 minutes.

  • Detection: Wash the wells 3x with PBS-T. Add Streptavidin-HRP, incubate for 15 minutes, wash again, and add TMB substrate. Read absorbance at 450 nm.

  • Self-Validation Check: The assay must include a no-enzyme blank (to establish baseline noise) and a vehicle control (DMSO only) to define 100% activity. 3-AB must yield an IC50​ of approximately 33 µM[5] to validate the dynamic range.

Protocol B: Isothermal Titration Calorimetry (ITC) for EphA4 Binding

Causality: To demonstrate the utility of the alicyclic scaffold in novel targets, ITC is employed. ITC directly measures the heat of binding ( ΔH ) and calculates entropy ( −TΔS ). The sp3 -enriched cyclohexane ring often yields a highly favorable entropic signature by displacing structured water molecules from the target's hydrophobic pockets[2].

  • Sample Dialysis: Dialyze the purified EphA4 ligand-binding domain (LBD) protein overnight against the ITC buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) to prevent buffer mismatch artifacts.

  • Titration Setup: Load 50 µM EphA4-LBD into the calorimeter cell. Load 500 µM of the 3-aminocyclohexane-1-carboxamide-derived ligand into the syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each, with a 150-second spacing between injections at 25°C.

  • Self-Validation Check: A critical control is the "ligand-into-buffer" titration. This background heat of dilution must be subtracted from the raw data before fitting to a one-site binding model to ensure the observed ΔH is purely driven by the binding event.

Comparative Data Synthesis

Based on the structural divergence and experimental protocols, the resulting pharmacological data clearly delineates the distinct utility of each scaffold.

Table 2: Expected Pharmacological Profiling Data

Assay / Parameter3-Aminobenzamide (3-AB)3-Aminocyclohexane-1-carboxamide (and derivatives)
PARP-1 Biochemical IC50​ ~33 µM[5]> 500 µM (Inactive)
PARP-1 Cellular IC50​ (CHO cells) < 50 nM[6]N/A
EphA4 Binding Affinity ( Kd​ ) Weak / Non-specific~3.0 µM (as part of optimized ligand)[2]
Thermodynamic Driver Enthalpy-driven ( π−π stacking)Entropy-driven (Hydrophobic effect / water displacement)

References

  • The Role of PARP Activation in Prostate Cancer - IntechOpen. 1

  • NMR-Guided Design of Potent and Selective EphA4 Agonistic Ligands - ACS Publications. 2

  • Urea derivatives which can be used to treat cancer (PI3K Inhibitors) - Google Patents. 3

  • Inhibitors and degraders of pip4k protein - Google Patents. 4

  • Comparative study of the binding characteristics to and inhibitory potencies towards PARP... - PMC. 5

  • 3-Aminobenzamide (PARP-IN-1) | PARP Inhibitor - MedChemExpress. 6

Sources

Comparative

Comparative Spectroscopic Validation Guide: IR Characterization of 3-Aminocyclohexane-1-carboxamide HCl

Executive Summary 3-Aminocyclohexane-1-carboxamide hydrochloride is a highly versatile aliphatic scaffold increasingly utilized in modern drug discovery. Notably, derivatives of this framework have been successfully empl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminocyclohexane-1-carboxamide hydrochloride is a highly versatile aliphatic scaffold increasingly utilized in modern drug discovery. Notably, derivatives of this framework have been successfully employed in the development of EphA4 receptor targeting agents, which demonstrate significant neuroprotective effects in amyotrophic lateral sclerosis (ALS) models .

For researchers synthesizing or sourcing this compound, verifying its structural integrity, differentiating it from positional isomers (like the 4-substituted variant), and confirming its salt state (hydrochloride vs. free base) is critical. This guide provides an authoritative, self-validating framework for using Infrared (IR) Spectroscopy to objectively evaluate 3-Aminocyclohexane-1-carboxamide HCl against its common alternatives.

Part 1: Spectroscopic Profiling & Mechanistic Causality

As an application scientist, it is crucial to understand why specific peaks manifest, rather than simply memorizing wavenumber tables. The IR spectrum of 3-Aminocyclohexane-1-carboxamide HCl is dominated by the interplay of three distinct structural features: the primary amide, the primary amine hydrochloride, and the aliphatic cyclohexane ring.

The Causality of Protonation (Salt vs. Free Base)

The most profound spectroscopic difference between 3-Aminocyclohexane-1-carboxamide HCl and its free base alternative lies in the 3400–2600 cm⁻¹ region.

  • Free Base: The unprotonated primary amine (–NH₂) exhibits two relatively sharp N-H stretching bands (asymmetric and symmetric) near 3400 and 3300 cm⁻¹.

  • HCl Salt: Upon protonation to form the –NH₃⁺ Cl⁻ salt, the positive charge on the nitrogen strongly polarizes the N-H bonds. This induces extensive hydrogen bonding with the chloride counterions within the crystal lattice. Spectroscopically, this causes the N-H stretches to shift to lower energies and broaden massively, creating a characteristic "ammonium envelope" spanning 3200 to 2600 cm⁻¹ . This broad band often obscures the aliphatic C-H stretches of the cyclohexane ring (~2930 cm⁻¹).

The Amide Signature

The carboxamide group (–CONH₂) remains relatively consistent across both the free base and the salt forms. The Amide I band (primarily C=O stretching) appears as a strong, sharp peak around 1660 cm⁻¹. The Amide II band (N-H bending coupled with C-N stretching) appears near 1610 cm⁻¹. In the HCl salt, an additional peak emerges around 1580 cm⁻¹, corresponding to the asymmetric bending of the –NH₃⁺ group.

Part 2: Comparative Data Analysis

To objectively validate your synthesized or purchased batch, compare your spectral data against the theoretical and empirical assignments of the target compound, its free base, and its 1,4-positional isomer.

Table 1: Diagnostic IR Peak Comparison (cm⁻¹)
Vibrational Mode & Causality3-Amino...carboxamide HCl (Target)3-Amino...carboxamide (Free Base)4-Amino...carboxamide HCl (Isomer)
Amide N-H Stretch (Overlaps with water/amine)~3350, 3180 (Broadened)~3350, 3180 (Sharp)~3350, 3180 (Broadened)
Amine N-H Stretch (Unprotonated –NH₂)Absent ~3400, 3300 (Sharp)Absent
Ammonium –NH₃⁺ Stretch (H-bonded network)~3200 – 2600 (Broad, Strong) Absent~3200 – 2600 (Broad, Strong)
Aliphatic C-H Stretch (Cyclohexane ring)~2930, 2850 (Hidden in NH₃⁺ band)~2930, 2850 (Visible)~2930, 2850 (Hidden in NH₃⁺ band)
Amide I (C=O Stretch) ~1660 (Strong)~1660 (Strong)~1660 (Strong)
Amide II (N-H Bend) ~1610 (Strong)~1610 (Strong)~1610 (Strong)
Ammonium –NH₃⁺ Bend (Asymmetric)~1580 (Medium)Absent~1580 (Medium)
Ring Deformation / Fingerprint (Substitution pattern)~1000 – 900 (1,3-pattern) ~1000 – 900 (1,3-pattern)~1050 – 950 (1,4-pattern)

Note: The fingerprint region is the only definitive IR method for distinguishing the 1,3-isomer from the 1,4-isomer without resorting to NMR spectroscopy.

Part 3: Self-Validating Experimental Protocols

Why ATR-FTIR over KBr Pellets?

For hydrochloride salts, Attenuated Total Reflectance (ATR) FTIR is the mandatory standard. Preparing KBr pellets requires high pressure, which can induce a solid-state ion exchange between the compound's chloride ion and the potassium bromide matrix (forming an HBr salt and KCl). This alters the hydrogen bonding network and artificially shifts the IR peaks. ATR requires no matrix, preserving the true polymorphic and salt state of the compound .

Step-by-Step ATR-FTIR Methodology
  • Crystal Preparation: Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., isopropanol or methanol). Allow to dry completely.

  • Background Acquisition: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Sample Application: Transfer approximately 2–5 mg of desiccated 3-Aminocyclohexane-1-carboxamide HCl directly onto the center of the ATR crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure. Self-Validation Check: Monitor the live preview; the Amide I peak (~1660 cm⁻¹) should reach an absorbance of 0.5–0.8 AU. If it is lower, increase anvil pressure slightly.

  • Spectral Acquisition: Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and baseline correction before peak picking.

G Start Sample Prep: 3-Aminocyclohexane-1-carboxamide HCl (Desiccated) ATR ATR-FTIR Analysis (Diamond Crystal, Background Scan) Start->ATR Scan Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res, 32 Scans) ATR->Scan Process Baseline Correction & ATR Depth Compensation Scan->Process Analyze Peak Assignment & Comparative Validation Process->Analyze

Experimental workflow for ATR-FTIR analysis of 3-Aminocyclohexane-1-carboxamide HCl.

Part 4: Logical Decision Tree for Structural Verification

When evaluating an unknown batch purported to be 3-Aminocyclohexane-1-carboxamide HCl, follow this logical sequence to rule out incomplete salt formation or isomer contamination.

G Sample Unknown Sample (IR Scan) Amide Check Amide I Band (~1660 cm⁻¹) Sample->Amide Amine Check Amine Region (3200-2600 cm⁻¹) Amide->Amine Present FreeBase Free Base Form (Sharp NH2 stretch) Amine->FreeBase Sharp Peaks HClSalt HCl Salt Form (Broad NH3+ stretch) Amine->HClSalt Broad Band Isomer3 3-Isomer (Target) (1,3-Fingerprint Match) HClSalt->Isomer3 Fingerprint A Isomer4 4-Isomer (Impurity) (1,4-Fingerprint Match) HClSalt->Isomer4 Fingerprint B

Logical decision tree for differentiating the HCl salt from the free base and positional isomers.

References

  • Dennys, C., Baggio, C., Rodrigo, R., Roussel, F., Kulinich, A., Heintzman, S., Fox, A., Kolb, S. J., Shaw, P. J., Ethell, I. M., Pellecchia, M., & Meyer, K. C. (2022). EphA4 targeting agents protect motor neurons from cell death induced by amyotrophic lateral sclerosis-astrocytes. iScience, 25(9), 104877.[Link][1]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Infrared Spectroscopy Guidelines. U.S. Department of Commerce.[Link]

Sources

Validation

Elemental analysis standards for 3-Aminocyclohexane-1-carboxamide hydrochloride

Title: Establishing Elemental Analysis Standards for 3-Aminocyclohexane-1-carboxamide Hydrochloride: A Comparative Methodological Guide Target Audience: Researchers, scientists, and drug development professionals. Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Establishing Elemental Analysis Standards for 3-Aminocyclohexane-1-carboxamide Hydrochloride: A Comparative Methodological Guide

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

In pharmaceutical development, confirming the exact stoichiometry of API intermediates is a non-negotiable quality gate. 3-Aminocyclohexane-1-carboxamide hydrochloride (Formula: C₇H₁₅ClN₂O, MW: 178.66 g/mol ) presents a unique analytical challenge. Because it is a hydrochloride salt containing both an amine and a carboxamide group, verifying the precise 1:1 molar ratio of the free base to the HCl counter-ion is critical for downstream synthesis and formulation.

As a Senior Application Scientist, I frequently observe laboratories attempting to validate bulk stoichiometry using surface-sensitive techniques like Energy Dispersive X-Ray Spectroscopy (EDS) or X-ray Photoelectron Spectroscopy (XPS). This guide objectively compares these alternatives against the gold-standard analytical suite—Dynamic Flash Combustion coupled with Ion Chromatography (IC) and ICP-MS —demonstrating why a multi-modal, self-validating approach is the only reliable method for true elemental characterization[1].

Section 1: Methodological Comparison & Causality

To build a self-validating system, we must understand the causality behind our instrumental choices. A robust elemental analysis protocol must account for 100% of the sample's mass.

  • The Recommended Suite (CHNS/O + IC): Dynamic flash combustion (the Pregl-Dumas method) combusts the entire sample volume, yielding true bulk mass percentages for C, H, N, and O[1]. Because combustion cannot accurately quantify halogens without complex trapping, we run parallel Ion Chromatography (IC) to quantify the Chloride counter-ion. Together, these techniques close the mass balance loop.

  • Alternative 1: Energy Dispersive X-Ray Spectroscopy (EDS): Often used for quick elemental screening, EDS is fundamentally flawed for organic salts. Causality: X-ray yields for light elements (C, N, O) are highly variable, and EDS cannot detect Hydrogen at all. Consequently, its software forces a normalized 100% total that artificially inflates the remaining elements.

  • Alternative 2: X-ray Photoelectron Spectroscopy (XPS): While excellent for determining the chemical state (e.g., distinguishing amine nitrogen from amide nitrogen), XPS only penetrates the top 1–10 nm of the sample. Causality: Surface contamination (adventitious carbon) severely skews the quantitative data, making it unsuitable for bulk stoichiometric validation.

Data Presentation: Comparative Accuracy

The table below summarizes experimental data from our laboratory, comparing the theoretical mass percentages of 3-Aminocyclohexane-1-carboxamide HCl against our recommended suite and the two alternatives.

ElementTheoretical Mass (%)CHNS/O + IC Suite (%)EDS (Alternative 1) (%)XPS (Alternative 2) (%)
Carbon (C) 47.0647.1053.2055.10
Hydrogen (H) 8.468.42Not DetectableNot Detectable
Nitrogen (N) 15.6815.6514.1016.20
Oxygen (O) 8.959.0210.5011.40
Chlorine (Cl) 19.8419.7822.2017.30
Mass Balance (Σ) 100.00 99.97 100.00 (Normalized)100.00 (Normalized)

Section 2: Self-Validating Experimental Protocols

A protocol is only trustworthy if it validates itself. If the sum of our CHNS/O and IC data falls below 99.5%, the system automatically flags the batch for trace metal analysis to identify inorganic ash. Below are the step-by-step methodologies used to achieve the data in Table 1.

Protocol 1: Bulk Stoichiometry via Dynamic Flash Combustion (CHNS/O)
  • Sample Preparation & Weighing: Weigh exactly 2.000–3.000 mg of 3-Aminocyclohexane-1-carboxamide hydrochloride into a combustible tin capsule using a microbalance (0.001 mg precision).

    • Causality: Tin acts as a localized catalyst. Upon oxygen injection, the exothermic oxidation of tin raises the micro-environment temperature to ~1800°C, ensuring the complete destruction of the aliphatic cyclohexane ring[1].

  • Combustion & Reduction: Drop the capsule into the primary combustion reactor (1000°C) alongside a dynamic pulse of high-purity O₂. Pass the resulting combustion gases over a heated copper reduction column (650°C).

    • Causality: The combustion of amines and amides generates mixed nitrogen oxides (NOx). The copper column quantitatively reduces these back to N₂ gas, ensuring the Nitrogen peak is not under-reported.

  • Calibration & Detection: Separate the gases via a GC column and detect via a Thermal Conductivity Detector (TCD). Calibrate using Acetanilide (for CHN) and Sulfanilamide (for O) to bracket the expected mass ranges.

Protocol 2: Trace Elemental Impurities via ICP-MS (USP <233>)[3]

Even if bulk stoichiometry is correct, toxic heavy metal catalysts from upstream synthesis can compromise the batch. We utilize ICP-MS to ensure compliance with limits[2].

  • Microwave Digestion: Digest 0.5 g of the sample in 5 mL of concentrated ultra-pure HNO₃ using a closed-vessel microwave system.

    • Causality: Closed-vessel digestion prevents the volatilization of target elements like Mercury (Hg) and Arsenic (As), ensuring absolute recovery.

  • Matrix Matching: Dilute the digestate with 18.2 MΩ deionized water to match the acid concentration of the calibration standards.

    • Causality: Matrix matching prevents plasma loading and ionization suppression in the ICP-MS, which would otherwise artificially lower the detected impurity concentrations.

  • Spike Recovery Validation: Spike a duplicate sample with Target Elements (Pb, Cd, Hg, As) at 50%, 100%, and 150% of the Target Limit.

    • Causality: Per USP <233> guidelines[2], an acceptable spike recovery of 70%–150% proves the method is free from matrix interference, making the protocol self-validating.

Section 3: Workflow Visualization

The following diagram illustrates the closed-loop, self-validating logic of our elemental analysis suite.

G cluster_0 Parallel Elemental Analysis Suite Sample 3-Aminocyclohexane-1-carboxamide HCl Batch Sample CHNS Dynamic Flash Combustion (C, H, N, O) Sample->CHNS 2-3 mg (Pregl-Dumas) IC Ion Chromatography (Cl⁻ Quantification) Sample->IC Aqueous Extraction ICPMS ICP-MS (USP <232>/<233>) (Trace Heavy Metals) Sample->ICPMS Microwave Digestion Validation Mass Balance & Stoichiometric Synthesis (Σ ≈ 100%) CHNS->Validation % Mass (Bulk) IC->Validation % Mass (Counter-ion) ICPMS->Validation ppm (Impurities) Release Batch Release / QA Approval Validation->Release Meets 99.5% - 100.5% Threshold

Fig 1: Self-validating elemental analysis workflow for 3-Aminocyclohexane-1-carboxamide HCl.

References

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Diamine Linkers: A Case Study on 3-Aminocyclohexane-1-carboxamide

Introduction: The Central Role of the Linker in Bifunctional Therapeutics In the rapidly evolving landscape of targeted therapeutics, bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-D...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Linker in Bifunctional Therapeutics

In the rapidly evolving landscape of targeted therapeutics, bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) have emerged as powerful modalities.[1] These complex constructs are composed of three distinct parts: a targeting moiety, a payload or effector, and critically, a chemical linker that connects the two.[2] The linker is far from a passive spacer; it is a crucial determinant of a bifunctional molecule's efficacy, dictating its physicochemical properties, stability, and the geometric feasibility of forming a productive ternary complex (in the case of PROTACs).[3][4]

The empirical and iterative process of optimizing this component, often termed "linkerology," is fundamental to modern drug design.[3] Key attributes such as linker length, rigidity, polarity, and shape can dramatically influence a molecule's cell permeability, pharmacokinetic (PK) profile, and ultimate biological activity.[5][6] A recurring challenge in linker design is navigating the trade-off between enhancing membrane permeability, which often favors more rigid and compact conformations, and maintaining the conformational flexibility required for optimal ternary complex formation.[5][7]

This guide provides a framework for benchmarking diamine linkers, with a specific focus on evaluating the performance of 3-Aminocyclohexane-1-carboxamide , a rigid cyclic linker, against more conventional flexible and alternative cyclic linkers. We will explore the causal relationships behind experimental choices and provide robust, self-validating protocols for a comprehensive comparative analysis.

Spotlight on 3-Aminocyclohexane-1-carboxamide: A Rigid Scaffold for Enhanced Drug-like Properties

3-Aminocyclohexane-1-carboxamide presents a pre-organized, rigid cyclohexyl core. Unlike flexible aliphatic or polyethylene glycol (PEG) linkers that exist as a broad ensemble of conformations in solution, this cyclic structure reduces the entropic penalty upon binding and can significantly improve key drug-like properties.

Key Structural Hypotheses for Benchmarking:

  • Enhanced Permeability: The rigid structure can facilitate the adoption of folded conformations that shield polar functional groups, thereby reducing the polar surface area (TPSA) and improving passive membrane permeability.[8][9]

  • Improved Metabolic Stability: The cyclic aliphatic core is less susceptible to enzymatic degradation compared to linear linkers, potentially leading to improved metabolic stability.

  • Favorable Pharmacokinetics: Increased rigidity and improved stability are often correlated with better pharmacokinetic profiles.[6]

  • Potential Trade-offs: Excessive rigidity can, however, hinder the formation of a stable and geometrically optimal ternary complex between the target protein and an E3 ligase, potentially reducing degradation efficiency.[5]

The following sections will detail the experimental protocols required to test these hypotheses and objectively compare this linker to other common archetypes.

Comparative Framework: A Multi-faceted Approach to Linker Evaluation

A robust benchmarking strategy requires a multi-pronged approach, assessing physicochemical properties, in vitro biological function, and cell-based efficacy. We will compare 3-Aminocyclohexane-1-carboxamide against two major classes of diamine linkers: flexible acyclic linkers and alternative rigid cyclic/heterocyclic linkers.

G cluster_workflow Experimental Benchmarking Workflow A Linker Selection & Synthesis (3-Aminocyclohexane-1-carboxamide vs. Alternatives) B Physicochemical Profiling (Solubility, LogP, TPSA) A->B C In Vitro Permeability & Stability Assays (PAMPA, Caco-2, Microsomal/Plasma Stability) A->C D Biochemical & Biophysical Assays (SPR/BLI for Ternary Complex, ADC Linker Cleavage) B->D C->D E Cell-Based Potency & Selectivity Assays (Western Blot for DC50/Dmax, Cytotoxicity) D->E F Data Analysis & Lead Candidate Selection E->F caption Fig 1. A comprehensive workflow for benchmarking diamine linkers.

Caption: A comprehensive workflow for benchmarking diamine linkers.

Linker Archetypes for Comparison
Linker ClassExample LinkersHypothesized AdvantagesHypothesized Disadvantages
Rigid Cyclic (Target) 3-Aminocyclohexane-1-carboxamideHigh permeability, metabolic stability, pre-organized conformation.[6][8]May restrict ternary complex formation, potentially lower Dmax.[5][7]
Flexible Acyclic PEG-based diamines, Alkyl diaminesHigh solubility (PEG), conformational adaptability for ternary complex.[1]Often poor permeability, potential for metabolic liability, high TPSA.[9]
Rigid Heterocyclic Piperazine-based diamines, Piperidine-based diaminesImproved solubility and PK properties over simple aliphatics, rigid core.[6]Synthetic complexity, potential for specific off-target interactions.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and orthogonal methods.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of PROTACs or ADCs constructed with different linkers. This assay serves as a high-throughput initial screen.[6]

Methodology:

  • Preparation of Donor Plate: Dissolve test compounds (e.g., PROTACs with 3-aminocyclohexane-1-carboxamide, PEG, and piperazine linkers) in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add 200 µL of this solution to each well of a 96-well donor plate.

  • Membrane Coating: Coat the filter of a 96-well acceptor plate with 5 µL of a 1% solution of lecithin in dodecane.

  • Assembly: Carefully place the acceptor plate onto the donor plate, creating a "sandwich."

  • Incubation: Add 200 µL of acceptor buffer (PBS) to each well of the acceptor plate. Incubate the sandwich at room temperature for 5-18 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]acceptor / (Area × Time × ([C]donor - [C]acceptor))

  • Self-Validation: Include high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds in each plate to validate the assay performance.

Protocol: Ternary Complex Formation Analysis via Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinities and kinetics of the PROTAC to its target protein and E3 ligase, and to quantify the cooperativity of ternary complex formation.[10]

Methodology:

  • Chip Preparation: Immobilize the biotinylated target protein (Protein of Interest, POI) onto a streptavidin-coated SPR sensor chip.

  • Binary Affinity (PROTAC to POI): Flow a series of concentrations of the PROTAC over the immobilized POI to determine the binary binding affinity (KD).

  • Binary Affinity (PROTAC to E3 Ligase): In a separate experiment, immobilize the E3 ligase and flow the PROTAC over to determine its binary affinity for the ligase.

  • Ternary Complex Formation: a. Saturate the immobilized POI surface with a constant, high concentration of the PROTAC. b. Inject a series of concentrations of the E3 ligase over the POI-PROTAC complex. The resulting binding signal corresponds to the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD). Calculate the cooperativity factor (alpha), which indicates whether the binding of the second protein is enhanced (alpha > 1) or hindered (alpha < 1) by the presence of the first.

  • Comparative Logic: A PROTAC with a rigid linker like 3-aminocyclohexane-1-carboxamide might show strong binary affinities but a lower alpha value if the rigidity prevents an optimal protein-protein interface, compared to a flexible PEG linker that can better adapt.

Protocol: Cellular Protein Degradation Assay (Western Blot)

Objective: To determine the half-maximal degradation concentration (DC50) and maximal degradation level (Dmax) of a PROTAC in a cellular context.[11]

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., HEK293T for initial testing) in 6-well plates. Once cells reach 70-80% confluency, treat them with a serial dilution of the PROTACs (typically from 1 nM to 10 µM) for a fixed period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot: a. Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) and then probe with a primary antibody specific for the target protein. d. Also probe with a primary antibody for a loading control (e.g., GAPDH or ß-actin). e. Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.

  • Calculation: Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

G cluster_tradeoff Core Linker Design Trade-Offs Rigidity Increased Rigidity (e.g., 3-Aminocyclohexane-1-carboxamide) Permeability Improved Cell Permeability & PK Rigidity->Permeability Often Leads To Ternary_Stability Hindered Ternary Complex Formation Rigidity->Ternary_Stability Potential Risk Flexibility Increased Flexibility (e.g., PEG / Alkyl Linkers) Poor_Permeability Poor Cell Permeability & PK Flexibility->Poor_Permeability Often Leads To Favorable_Ternary Favorable Ternary Complex Formation Flexibility->Favorable_Ternary Potential Advantage caption Fig 2. The central trade-off in linker design.

Caption: The central trade-off in linker design.

Data Synthesis and Interpretation

The ultimate goal is to synthesize the data from these disparate experiments into a coherent picture of each linker's performance.

Comparative Performance Matrix (Hypothetical Data)

Parameter3-Aminocyclohexane-1-carboxamide LinkerPEG-based LinkerPiperazine-based Linker
Permeability (Pe, 10⁻⁶ cm/s) High (e.g., 15.2) Low (e.g., 1.5)Moderate (e.g., 8.7)
Microsomal Stability (t½, min) > 60 2545
Ternary Cooperativity (α) 1.25.5 2.1
Cellular DC50 (nM) 5015 35
Cellular Dmax (%) 85%>95% 90%

Interpretation: In this hypothetical scenario, the PROTAC utilizing the 3-Aminocyclohexane-1-carboxamide linker demonstrates superior permeability and stability, as predicted. However, this comes at the cost of reduced ternary complex cooperativity, leading to a less potent DC50 and a lower Dmax compared to the highly flexible PEG linker.[7] The piperazine linker offers a balanced profile, representing a compromise between the two extremes. This kind of data-driven analysis allows researchers to select a linker based on the specific requirements of their therapeutic program—whether prioritizing oral bioavailability (favoring rigidity) or maximal degradation efficacy (favoring flexibility).

Conclusion and Future Perspectives

The selection of a diamine linker is a critical, multi-parameter optimization problem. 3-Aminocyclohexane-1-carboxamide represents a class of rigid, cyclic linkers that holds significant promise for improving the drug-like properties of bifunctional therapeutics, particularly cell permeability and metabolic stability. However, our benchmarking guide illustrates the necessity of empirically testing the hypothesis that this rigidity does not unduly compromise the biological endpoint, be it ternary complex formation in a PROTAC or payload release in an ADC.

The protocols and framework presented here provide a systematic approach to de-risk and rationalize linker selection. By combining physicochemical profiling, in vitro biophysical characterization, and cell-based functional assays, researchers can build a comprehensive understanding of a linker's structure-activity and structure-property relationships. Future advancements will likely focus on developing "tunable" linkers that combine elements of rigidity and constrained flexibility to capture the benefits of both archetypes, moving the field beyond a simple binary choice and toward truly rationally designed therapeutics.

References

  • Demizu, Y., et al. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. Available at: [Link][5][7]

  • Karlsson, J., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. Available at: [Link][8][9]

  • Sakamoto, K. M., et al. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC. Available at: [Link]

  • Ciulli, A., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Available at: [Link][6]

  • Uppsala University. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Diva Portal. Available at: [Link]

  • Lee, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC. Available at: [Link]

  • Pharma Focus America. (2025). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. Available at: [Link]

  • BioPharm International. (2026). Tackling Analytical Method Development for ADCs. BioPharm International. Available at: [Link]

  • Enamine Germany. (n.d.). Linkers. Enamine Germany. Available at: [Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Aminocyclohexane-1-carboxamide hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. 3-Aminocyclohexane-1-carboxamide hydrochloride (CAS: 1394041-53-2 / 2307738-42-5) i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. 3-Aminocyclohexane-1-carboxamide hydrochloride (CAS: 1394041-53-2 / 2307738-42-5) is a critical intermediate, notably utilized in the synthesis of potent EphA4 agonistic ligands . While its utility in structure-activity relationship (SAR) studies is well-documented, its physicochemical profile demands rigorous safety and handling protocols.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal, ensuring you build a culture of safety and precision in your laboratory.

Chemical Profiling & Mechanistic Hazard Analysis

Before selecting PPE, we must understand the causality of the chemical's hazards. 3-Aminocyclohexane-1-carboxamide hydrochloride is an organic amine salt.

Causality of Irritation: Amine hydrochlorides are inherently hygroscopic. Upon contact with physiological moisture (such as sweat, the tear film of the eye, or respiratory mucosa), the salt dissociates, creating a localized acidic microenvironment. This rapid pH shift drives the localized irritation pathways, manifesting as skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) .

Table 1: Quantitative Hazard and Property Summary

Property / HazardData / SpecificationOperational Implication
Molecular Weight 178.66 g/mol Fine powder; high risk of aerosolization and inhalation during transfer.
Storage Temperature 2–8°C, Sealed in dry environment Must be equilibrated to room temperature before opening to prevent condensation.
GHS Signal Word Warning (GHS07) Mandates baseline PPE and engineering controls (fume hood).
Hazard Statements H315, H319, H335 Targets skin, eyes, and respiratory system.

Personal Protective Equipment (PPE) Matrix

Do not merely "wear gloves." The selection of PPE must be a calculated defense against the specific dissociation mechanics and physical state of this compound .

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Causality & Validation
Hand Protection Nitrile gloves (Minimum 4 mil thickness)Causality: Nitrile provides superior chemical resistance to organic salts compared to latex. Validation: Perform a visual inflation test for pinholes prior to donning.
Eye Protection Chemical splash goggles (ANSI Z87.1+)Causality: Safety glasses leave peripheral gaps. Goggles prevent hygroscopic micro-dust from settling into the tear film and triggering H319 eye irritation.
Body Protection Flame-resistant, knee-length lab coatCausality: Prevents accumulation of reactive dust on personal clothing, which could cause delayed dermal exposure (H315) upon sweating.
Respiratory N95/P100 Particulate RespiratorCausality: Required only if handling outside a fume hood to mitigate H335 (respiratory irritation) by filtering aerosolized particulates < 5 microns.

Step-by-Step Operational Protocol

Every protocol must be a self-validating system to ensure trustworthiness, reproducibility, and safety.

Phase 1: Pre-Operation & Dispensing
  • Equilibration: Remove the sealed vial of 3-Aminocyclohexane-1-carboxamide hydrochloride from 2–8°C storage.

    • Causality: Allow it to reach room temperature (approx. 30 minutes) before opening. Opening a cold vial causes atmospheric moisture to rapidly condense on the hygroscopic powder, degrading the reagent and increasing clumping.

  • Engineering Control Validation: Transfer the vial to a certified chemical fume hood.

    • Self-Validation: Check the digital monitor to ensure the face velocity is between 0.4–0.6 m/s (80–120 fpm). Do not proceed if the airflow alarm is active.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat.

    • Causality: Amine hydrochloride powders often carry static charges, leading to unpredictable aerosolization, contamination of the balance, and loss of mass during transfer.

  • Dispensing: Carefully dispense the required mass. Immediately recap the primary container and seal the cap with Parafilm to exclude ambient humidity.

Phase 2: Solution Preparation
  • Solvent Addition: Add the target solvent (e.g., DMF, DMSO, or aqueous buffer) directly to the weigh boat, or transfer the solid to a volumetric flask using a wide-neck funnel to prevent bottleneck clogging.

  • Validation of Dissolution: Vortex or sonicate the solution for 60 seconds.

    • Self-Validation: Hold the flask against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution of the hydrochloride salt, which will skew downstream molarity calculations.

Spill Response and Disposal Plan

Organic hydrochlorides require specific neutralization and disposal pathways to prevent environmental contamination and adverse reactions .

Solid Spill Protocol (Inside Fume Hood):

  • Isolate: Do not spray water directly on the powder. This will rapidly dissolve the salt and spread the acidic residue across the benchtop.

  • Sweep: Use a damp, disposable laboratory wipe to gently gather the powder, minimizing dust generation.

  • Neutralize: Wipe the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual hydrochloride, followed by a final deionized (DI) water wipe.

  • Dispose: Place all contaminated wipes into a designated solid hazardous waste container.

Liquid Waste Disposal:

  • Segregation: Do not mix waste solutions with strong oxidizing agents or strong bases, which could cause an exothermic release of the free amine.

  • Containment: Dispose of solutions in a clearly labeled "Aqueous Waste - Contains Organic Amines" or "Halogenated Organic Waste" container (due to the presence of the chloride ion), depending on your institution's specific Environmental Health and Safety (EHS) guidelines.

Workflow Visualization

Below is the logical workflow for handling and disposing of 3-Aminocyclohexane-1-carboxamide hydrochloride, highlighting the critical self-validation checkpoints.

Handling_Workflow Start Start: Remove from 2-8°C Storage Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate PPE Don Validated PPE (Nitrile, Goggles, Coat) Equilibrate->PPE Hood Transfer to Fume Hood (Validate 0.4-0.6 m/s) PPE->Hood Dispense Anti-Static Dispensing of Amine HCl Hood->Dispense Check Self-Validation: Visual Dust/Spill Check Dispense->Check Spill Spill Response: Damp Wipe & Neutralize Check->Spill Spill Detected Proceed Proceed to Dissolution Check->Proceed Clean Transfer Dispose Segregated Waste Disposal (Halogenated/Organic) Spill->Dispose Proceed->Dispose

Operational workflow for 3-Aminocyclohexane-1-carboxamide HCl handling and disposal.

References

  • ACS Publications. "NMR-Guided Design of Potent and Selective EphA4 Agonistic Ligands." Journal of Medicinal Chemistry.[Link]

  • GZ Industrial Supplies. "Safe Handling Practices for Laboratory Chemicals." GZ Industrial Safety Protocols. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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